2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIVCTHRYRVJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428706 | |
| Record name | Imidazo[1,2-a]pyridine-2-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43170-96-3 | |
| Record name | Imidazo[1,2-a]pyridine-2-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
An In-Depth Technical Guide to the Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine
The imidazo[1,2-a]pyridine nucleus is a quintessential "privileged structure" in modern medicinal chemistry.[1][2][3][4] Its rigid, bicyclic framework and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. This scaffold is the core of blockbuster drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Olprinone (cardiotonic), highlighting its broad therapeutic versatility.[3][4][5][6][7] The specific target of this guide, this compound, represents a critical synthetic intermediate and pharmacophore. The primary amine of the ethanamine side chain serves as a versatile chemical handle for constructing more complex molecules, enabling its use in fragment-based drug discovery, linker chemistry for antibody-drug conjugates, and the development of novel receptor ligands. This guide provides a comprehensive overview of robust and scalable protocols for its synthesis, grounded in established chemical principles and recent innovations.
Part 1: Foundational Strategies for Assembling the Imidazo[1,2-a]pyridine Core
The construction of the core bicyclic system is the foundational challenge. The choice of strategy is dictated by the desired substitution pattern, scalability, and tolerance for various functional groups. Three dominant strategies have emerged in the field: classical condensation reactions, multicomponent reactions (MCRs), and metal-catalyzed cross-coupling/cyclization pathways.
Strategy A: The Tschitschibabin Condensation and its Modern Variants
The most traditional and still widely practiced method for synthesizing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[8][9][10] This reaction, first reported by Tschitschibabin in 1925, is valued for its reliability and straightforward execution.[9]
Mechanism Insight: The reaction proceeds via a two-step sequence. First, the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide to form a pyridinium salt intermediate.[9][11] Subsequently, an intramolecular condensation between the exocyclic amino group and the ketone, typically promoted by heat or a base, leads to the formation of the five-membered imidazole ring through dehydration.
Experimental Protocol (General):
-
To a solution of the selected 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the α-haloketone (1.1 eq).
-
Add a base such as sodium bicarbonate (2.0 eq) if milder conditions are desired.[9]
-
Heat the mixture to reflux (typically 60-100 °C) for 2-12 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture, and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Causality in Experimental Choices:
-
Solvent: Higher boiling point solvents like DMF can facilitate the reaction at room temperature in some cases, while ethanol is a common, greener choice for reflux conditions.[8]
-
Catalysis: While often performed thermally, some modern protocols employ Lewis acids (e.g., FeCl₃, ZnCl₂) to activate the carbonyl for the cyclization step, or use copper catalysts.[4][5][9]
-
Microwave Irradiation: The use of microwave-assisted heating has proven highly effective, dramatically reducing reaction times from hours to minutes (often under 30 minutes) and frequently improving yields through efficient and uniform heating.[2][6][9][12][13]
Strategy B: Multicomponent Reactions (MCRs) for Efficiency and Diversity
MCRs are powerful tools that combine three or more starting materials in a single pot to generate complex products, offering high atom economy and operational simplicity.[14][15]
-
Groebke–Blackburn–Bienaymé (GBB) Reaction : This three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis acid like Sc(OTf)₃ or even under greener conditions with ammonium chloride.[14][15][16][17][18] It is exceptionally efficient for producing 3-amino-imidazo[1,2-a]pyridines. While not the most direct route to our C2-substituted target, its power in generating diverse libraries makes it noteworthy.
-
A³-Coupling (Alkyne-Aldehyde-Amine) : This copper-catalyzed reaction combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.[7][9][16] The initial formation of a propargylamine intermediate, followed by a copper-catalyzed 5-exo-dig cyclization, provides a direct route to C2- and C3-substituted imidazo[1,2-a]pyridines.[7] This method is particularly valuable for installing functionalized substituents.
Strategy C: Palladium/Copper-Catalyzed Sonogashira Cyclization
For installing aryl or other sp²-hybridized groups at the C2 position, a Sonogashira coupling approach is highly effective.[19][20] The synthesis begins by alkylating a 2-aminopyridine with a propargyl halide to form an N-(prop-2-yn-1-yl)pyridin-2-amine intermediate.[21][22] This intermediate then undergoes a palladium-copper co-catalyzed Sonogashira coupling with an aryl iodide, which is followed by an in-situ cyclization to yield the 2-substituted imidazo[1,2-a]pyridine.[20]
| Synthesis Method | Key Reactants | Typical Catalyst/Conditions | Key Feature |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | Thermal (reflux), Base, or Microwave | Robust, classical, reliable for core synthesis.[2][8][9] |
| GBB Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃, NH₄Cl, InCl₃ | High efficiency for 3-amino derivatives.[14][16][17] |
| A³-Coupling | 2-Aminopyridine, Aldehyde, Alkyne | CuI, Cu(OTf)₂ | Direct access to C2/C3-substituted products.[7][9] |
| Sonogashira | N-propargyl-2-aminopyridine, Aryl Halide | PdCl₂(PPh₃)₂ / CuI | Excellent for C2-aryl substitution.[19][20] |
Part 2: Strategic Functionalization to Afford this compound
With a robust imidazo[1,2-a]pyridine core in hand, the next critical phase is the installation and elaboration of the ethanamine side chain at the C2 position. A direct synthesis is not commonly reported; therefore, a multi-step functionalization approach is required. The most logical and versatile strategy involves the synthesis of a key intermediate, 2-(chloromethyl)imidazo[1,2-a]pyridine , and its subsequent conversion.
Detailed Synthesis Protocol: A Two-Stage Approach
This protocol focuses on a reliable and scalable pathway involving a Tschitschibabin condensation followed by a nitrile displacement and reduction.
Stage 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
This intermediate is synthesized via the condensation of 2-aminopyridine with 1,3-dichloroacetone. The differential reactivity of the two chlorine atoms in 1,3-dichloroacetone is key; the initial alkylation occurs readily, and the remaining chloromethyl group is less susceptible to intramolecular side reactions under controlled conditions.
Materials & Reagents:
-
2-Aminopyridine
-
1,3-Dichloroacetone
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol, Anhydrous
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.
-
Add sodium bicarbonate (2.2 eq) to the solution.
-
Slowly add a solution of 1,3-dichloroacetone (1.1 eq) in ethanol to the stirring suspension. Causality: The slow addition helps control the initial exothermic reaction and minimizes the formation of bis-alkylation products. The bicarbonate base neutralizes the HBr formed during the cyclization, driving the reaction forward under milder conditions than thermal methods alone.[9]
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction's progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue using flash column chromatography on silica gel to obtain pure 2-(chloromethyl)imidazo[1,2-a]pyridine.
Stage 2: Synthesis of this compound
This stage involves a two-step conversion of the chloromethyl intermediate: nucleophilic substitution with cyanide to form the nitrile, followed by reduction to the primary amine.
Step 2a: Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetonitrile
Materials & Reagents:
-
2-(Chloromethyl)imidazo[1,2-a]pyridine
-
Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Dimethyl Sulfoxide (DMSO), Anhydrous
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Under a certified chemical fume hood , dissolve 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.5 eq) portion-wise to the solution. Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation and leaving a "naked," highly nucleophilic cyanide anion to displace the chloride.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker of cold deionized water, which will precipitate the organic product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, 2-(imidazo[1,2-a]pyridin-2-yl)acetonitrile, is often pure enough for the next step, but can be recrystallized if necessary.
Step 2b: Reduction to this compound
Materials & Reagents:
-
2-(Imidazo[1,2-a]pyridin-2-yl)acetonitrile
-
Lithium Aluminum Hydride (LiAlH₄) - EXTREME CAUTION: HIGHLY REACTIVE
-
Tetrahydrofuran (THF), Anhydrous
-
Sodium Sulfate, aqueous solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon) , equip a dry round-bottom flask with a dropping funnel and magnetic stirrer.
-
Suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF and cool the slurry to 0 °C in an ice bath.
-
Dissolve the nitrile intermediate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C. Causality: LiAlH₄ is a powerful, unselective reducing agent capable of reducing nitriles to primary amines. The reaction is highly exothermic and reactive with water; thus, anhydrous conditions and controlled addition are critical for safety and yield.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by chromatography or conversion to a hydrochloride salt.
Conclusion and Future Outlook
The synthesis of this compound is a multi-step process that relies on the robust initial formation of the core heterocyclic scaffold, followed by strategic chemical transformations. The pathway detailed herein—Tschitschibabin condensation, nitrile formation, and subsequent reduction—offers a reliable and scalable route for researchers in drug discovery and development. As synthetic methodologies advance, particularly in the realm of C-H functionalization and flow chemistry, more direct and efficient routes may become accessible.[23] However, the foundational logic of building the stable core and then elaborating the desired functional group remains a cornerstone of modern heterocyclic chemistry.
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: [Link])
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (URL: [Link])
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (URL: [Link])
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (URL: [Link])
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL: [Link])
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (URL: [Link])
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link])
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Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. (URL: [Link])
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (URL: [Link])
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Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. (URL: [Link])
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (URL: [Link])
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Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. (URL: [Link])
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Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. (URL: [Link])
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (URL: [Link])
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (URL: [Link])
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Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. (URL: [Link])
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Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. (URL: [Link])
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New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (URL: [Link])
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL: [Link])
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Synthesis of imidazo[1,2-a]pyridines. (URL: [Link])
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Production Method of Alpidem. (URL: [Link])
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Synthetic routes for access to imidazo[1,2‐a]pyridines 5. (URL: [Link])
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Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. (URL: [Link])
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (URL: [Link])
-
General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. (URL: [Link])
-
Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. (URL: [Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (URL: [Link])
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (URL: [Link])
-
A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. (URL: [Link])
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])
-
Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions. (URL: [Link])
-
Most significant examples of Zolpidem synthesis. (URL: [Link])
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (URL: [Link])
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The synthesis of imidazo [1,2-a] pyridines derivatives from 2-amino... (URL: [Link])
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (URL: [Link])
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Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (URL: [Link])
-
A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. (URL: [Link])
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Biological Activity Screening of Novel Imidazo[1,2-a]Pyridine Derivatives: A Senior Application Scientist's Field Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural resemblance to purines and indoles allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4][5] Several drugs based on this scaffold, such as Zolpidem and Alpidem, are already in clinical use, underscoring its therapeutic potential.[1][3][6]
The journey from a newly synthesized imidazo[1,2-a]pyridine derivative to a viable drug candidate is a rigorous process of biological screening. This guide provides a comprehensive, field-proven framework for this process. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a logical, efficient, and self-validating screening cascade.
I. The Foundation: Synthesis and the Screening Funnel
The biological journey begins with chemical synthesis. Novel imidazo[1,2-a]pyridine derivatives are typically synthesized through established methods like the condensation of 2-aminopyridines with α-halocarbonyl compounds or through more modern, efficient multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction.[5][6][7][8] Once a library of novel compounds is created, a tiered screening approach is essential to efficiently identify promising candidates.
This "screening funnel" strategy begins with broad, high-throughput in vitro assays to identify general activity and cytotoxicity. Hits from this primary screen are then subjected to more specific secondary assays to elucidate their mechanism of action (MoA). This systematic narrowing of candidates ensures that resources are focused on compounds with the highest potential.
II. Anticancer Activity Screening
Expertise & Experience: Imidazo[1,2-a]pyridines exert anticancer effects primarily by interfering with critical cellular processes.[4] Many derivatives function as potent inhibitors of protein kinases, such as the PI3K/Akt/mTOR pathway, which is hyperactivated in many cancers and crucial for cell growth and survival.[4][9][10][11][12] Others act as antimitotic agents by inhibiting tubulin polymerization, a process essential for cell division.[13][14][15][16] Our screening strategy is therefore designed to first identify cytotoxic compounds and then determine if they operate through these common mechanisms.
The first crucial step is to determine if a compound can kill or inhibit the growth of cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[17]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa for cervical cancer, A375 for melanoma, MCF-7 for breast cancer) into a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of culture medium.[18] Incubate for 24-48 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Replace the existing medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[19]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[18][19]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance at 450-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression.[17][20]
Data Presentation: Sample IC₅₀ Values
| Compound ID | HeLa (Cervical) IC₅₀ (µM)[10] | A375 (Melanoma) IC₅₀ (µM)[19][21] | MCF-7 (Breast) IC₅₀ (µM)[19][21] |
| IMP-001 | 9.7 | 11.0 | 15.2 |
| IMP-002 | 0.21 | 0.14 | 0.85 |
| Doxorubicin | 0.31 | 5.16 | 0.85 |
Compounds with low micromolar or nanomolar IC₅₀ values are considered "hits" for further study.
1. Cell Cycle Analysis via Flow Cytometry
Trustworthiness: A compound's cytotoxicity is often linked to its ability to halt the cell division cycle. Identifying the specific phase of arrest (e.g., G2/M) provides strong evidence for an antimitotic mechanism, such as tubulin inhibition.[10]
Protocol: Propidium Iodide (PI) Staining
-
Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubate in the dark for 30 minutes.
-
Analyze the cellular DNA content using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population suggests mitotic arrest.[10]
2. Target-Based Assay: Tubulin Polymerization Inhibition
Expertise & Experience: Since many imidazo[1,2-a]pyridine derivatives are designed as colchicine-site binding agents, directly measuring their effect on tubulin polymerization is a critical mechanistic validation step.[13][15]
Protocol: In Vitro Tubulin Polymerization Assay
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a reaction buffer on ice.
-
In a 96-well plate, add the reaction buffer, a fluorescence reporter, and the test compound at various concentrations.
-
Initiate polymerization by adding the tubulin solution and immediately transferring the plate to a fluorimeter pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates tubulin polymerization into microtubules.
-
Inhibitors of polymerization will show a reduced rate and extent of fluorescence increase compared to a vehicle control. Colchicine can be used as a positive control.[14]
3. Target-Based Assay: Kinase Inhibition
Expertise & Experience: The PI3K/Akt/mTOR pathway is a central regulator of cancer cell proliferation and survival.[4] Imidazo[1,2-a]pyridines are known to inhibit kinases within this pathway.[9][10][11][22] A direct kinase assay confirms target engagement.
Protocol: PI3K Alpha-Glo™ Kinase Assay
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the PI3Kα enzyme, the lipid substrate (PIP2), and the test compound.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature.
-
Stop the reaction and detect the amount of product (PIP3) formed by adding the ADP-Glo™ reagent and kinase detection reagent, which generates a luminescent signal.
-
The signal intensity is inversely proportional to the kinase activity. A potent inhibitor will result in a low signal. Calculate IC₅₀ values from the dose-response curve.
III. Antimicrobial Activity Screening
Expertise & Experience: The structural features of imidazo[1,2-a]pyridines also make them effective antimicrobial agents.[3] The primary goal of antimicrobial screening is to determine the lowest concentration of the compound that can inhibit (bacteriostatic) or kill (bactericidal) a microorganism. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[23]
-
Preparation of Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[24]
-
Preparation of Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in each well.[23][25]
-
Inoculation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).[25][24]
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[23][25]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[23][25]
Data Presentation: Sample MIC Values
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| IMP-003 | 2 | 8 |
| IMP-004 | 32 | >64 |
| Ciprofloxacin | 0.5 | 0.25 |
IV. Anti-inflammatory Activity Screening
Expertise & Experience: Chronic inflammation is linked to numerous diseases, including cancer. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of the inflammatory response by producing prostaglandins.[26] Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Several imidazo[1,2-a]pyridine derivatives have been identified as potent and selective COX-2 inhibitors, which is therapeutically desirable as it reduces the gastrointestinal side effects associated with non-selective COX-1 inhibition.[27][28]
-
Assay Setup: Use a commercial COX inhibitor screening kit (e.g., ELISA-based or fluorescence-based).[29][30] The assay should be run in duplicate for both COX-1 and COX-2 enzymes to determine selectivity.
-
Reagent Preparation: Prepare the reaction buffer, heme cofactor, and dilute the COX-1 and COX-2 enzymes on ice.
-
Inhibitor Addition: In a 96-well plate, add the reaction buffer, heme, enzyme (COX-1 or COX-2), and the serially diluted test compound. Include a positive control (e.g., Celecoxib for COX-2) and a no-inhibitor control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[31]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. Incubate for a defined period (e.g., 2 minutes).[31]
-
Reaction Termination & Detection: Stop the reaction. The amount of prostaglandin E₂ (PGE₂) produced is then quantified using a competitive ELISA method provided in the kit.[29] The colorimetric or fluorescent signal is inversely proportional to the amount of PGE₂ produced.
-
Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The COX-2 selectivity index is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2). A higher index indicates greater selectivity for COX-2.
V. Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly versatile and promising core for the development of novel therapeutics.[32] A successful drug discovery campaign hinges on a logical, multi-tiered screening strategy that is both efficient and mechanistically informative. By employing the integrated workflows described in this guide—from broad cytotoxic and antimicrobial assessments to specific target-based assays for kinase, tubulin, and COX inhibition—researchers can systematically validate their compounds, understand their mechanisms of action, and identify the most promising lead candidates for preclinical development. This structured approach, grounded in scientific rationale and validated protocols, provides the most reliable path from the synthesis flask to potential clinical application.
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Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (n.d.). PubMed. [Link]
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In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2020). Anticancer Research, 40(11), 6135–6145. [Link]
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An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyridine Compounds
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry, often referred to as a "privileged scaffold."[1][2] This designation stems from its presence in a variety of commercially successful drugs, including zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent).[3][4] The scaffold's rigid, planar structure and its capacity for diverse substitutions make it an ideal framework for developing potent and selective modulators of various biological targets.[3][4] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, offering insights into the rational design of novel therapeutics for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, biological evaluation methodologies, and the nuanced interplay between chemical structure and biological activity across different therapeutic areas.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
A robust SAR study is underpinned by the efficient synthesis of a diverse library of analogues. Several reliable methods for constructing the imidazo[1,2-a]pyridine scaffold have been developed, each with its own advantages in terms of substrate scope and reaction conditions.
Classical and Modern Synthetic Protocols
The traditional and most widely employed method for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone, a reaction first described by Tschitschibabin.[5] More contemporary approaches, such as the Ortoleva-King reaction, have also proven effective.[6] Furthermore, multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) three-component reaction offer a streamlined route to constructing these heterocycles with multiple points of diversity.[7] Green chemistry approaches, utilizing catalysts like iodine or copper silicate in environmentally benign solvents, have also been successfully implemented.[8]
Representative Synthetic Protocol: Iodine-Catalyzed Synthesis
The following is a representative, step-by-step protocol for the synthesis of imidazo[1,2-a]pyridine derivatives via an iodine-catalyzed multicomponent reaction. This method is advantageous due to its operational simplicity, use of a cost-effective catalyst, and good yields at room temperature.[9]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the desired aryl aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).
-
Catalyst Addition: To the stirred solution, add iodine (10 mol%) as the catalyst.
-
Initiation of Imine Formation: Stir the reaction mixture at room temperature for 15-20 minutes to facilitate the formation of the imine intermediate.
-
Cycloaddition: Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Self-Validating System:
To ensure the reliability of this protocol, several control experiments are essential:
-
No Catalyst Control: Run the reaction without iodine to confirm its catalytic role.
-
Exclusion of a Reactant: Perform the reaction in the absence of either the aldehyde, 2-aminopyridine, or isocyanide to verify that all components are necessary for product formation.
-
Standard Sample: Synthesize a known imidazo[1,2-a]pyridine derivative and compare its spectroscopic data with literature values to validate the methodology.
SAR in Oncology: Targeting Kinases and Cellular Proliferation
The imidazo[1,2-a]pyridine scaffold has been extensively explored in the development of anticancer agents, particularly as inhibitors of various protein kinases that are often dysregulated in cancer.
Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers.[10] Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of this pathway, with some compounds exhibiting dual PI3K/mTOR inhibitory activity.[1]
Causality Behind Experimental Choices: The rationale for targeting this pathway with imidazo[1,2-a]pyridines lies in the scaffold's ability to fit into the ATP-binding pocket of these kinases. Structural modifications are systematically made to enhance potency and selectivity. For instance, bioisosteric replacement of a core element, such as substituting an imidazo[1,2-a]pyrimidine with an 8-fluoroimidazo[1,2-a]pyridine, can improve physicochemical properties without compromising binding affinity.
Signaling Pathway Visualization:
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine compounds.
Inhibition of Other Key Cancer-Related Kinases
Beyond the PI3K/mTOR pathway, imidazo[1,2-a]pyridines have been developed as inhibitors of other crucial kinases in oncology, including:
-
c-Met: A receptor tyrosine kinase whose dysregulation is implicated in tumor growth and metastasis.[11]
-
VEGFR2: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors.[11]
-
Nek2: A kinase involved in cell cycle regulation, which is often overexpressed in various cancers.[12]
Quantitative SAR Data for Anticancer Activity:
The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | Target Cell Line | IC50 (µM) | Reference |
| 8 | H | 2-chloro-6-methoxyquinoline | Benzyl | HeLa (Cervical) | 0.34 | [13] |
| 12 | H | 2-chloro-6-methoxyquinoline | 4-methylbenzyl | MDA-MB-231 (Breast) | 0.29 | [13] |
| 12b | H | 4-aminophenyl | N-(tert-butyl) | MCF-7 (Breast) | 11 | [14] |
| 18 | H | 2,4-difluorophenyl | p-chlorophenylamine | B16F10 (Melanoma) | 14.39 | [7] |
| 26 | H | 6-methylpyridone | Cyclopropylcarbonylamino | MKN45 (Gastric) | 0.005 | [11] |
SAR in Infectious Diseases: Combating Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[15] The imidazo[1,2-a]pyridine scaffold has been a fruitful starting point for the development of novel anti-TB agents.[16]
Targeting QcrB and Beyond:
A significant breakthrough in this area was the identification of QcrB, a subunit of the electron transport chain's ubiquinol cytochrome c reductase, as a target for some imidazo[1,2-a]pyridine derivatives.[17] This discovery provided a clear mechanistic rationale for the observed anti-mycobacterial activity and guided further optimization efforts.
Quantitative SAR Data for Antitubercular Activity:
The following table presents the minimum inhibitory concentration (MIC) values for several imidazo[1,2-a]pyridine analogues against M. tuberculosis H37Rv.
| Compound ID | R-group Modification | MIC (µM) | Reference |
| 5 | Initial Hit | 0.2 | [18] |
| 6 | Sulfonamide derivative | >20 | [18] |
| 16 | Biaryl ether with chlorine | 0.006 | [18] |
| 18 | Biaryl ether with fluorine | 0.004 | [18] |
| IPA-6 | Tetrahydropyridine scaffold | 0.05 (µg/mL) | [19] |
Experimental Workflows for Biological Evaluation
A comprehensive SAR study requires robust and reproducible biological assays to accurately quantify the effects of structural modifications.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of new chemical entities.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validating System:
-
Positive and Negative Controls: Essential for every plate to ensure the assay is performing as expected.
-
Z'-factor Calculation: In a high-throughput screening context, the Z'-factor is calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: The assay should be repeated on different days to ensure the reproducibility of the results.
In Vivo Efficacy Evaluation: Xenograft Models
Promising compounds identified from in vitro studies are often advanced to in vivo models to assess their antitumor efficacy in a more physiologically relevant setting. The human tumor xenograft model in immunodeficient mice is a standard preclinical model.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the imidazo[1,2-a]pyridine compound (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume (typically with calipers) and the body weight of the mice at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
Self-Validating System:
-
Vehicle Control Group: Crucial for comparing the effect of the treatment against the natural growth of the tumor.
-
Positive Control Group: Often includes a standard-of-care anticancer drug to benchmark the efficacy of the test compound.
-
Toxicity Monitoring: Regular monitoring of body weight and general health of the animals is essential to assess the toxicity of the compound.
Experimental Workflow Visualization:
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- 10. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
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Mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine in cancer cells
An In-Depth Technical Guide to the Anticancer Mechanisms of the Imidazo[1,2-a]pyridine Scaffold: A Focus on 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine heterocyclic system represents a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have emerged as promising candidates in oncology, exhibiting potent and diverse mechanisms of action against various cancer cell lines. This technical guide provides a comprehensive overview of the core anticancer mechanisms associated with this scaffold, with a conceptual focus on derivatives of this compound. We will delve into the molecular intricacies of how these compounds induce cytotoxicity, modulate critical signaling pathways, and arrest the cell cycle, offering researchers and drug development professionals a detailed understanding of this important class of molecules.
Introduction: The Imidazo[1,2-a]pyridine Core in Oncology
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that bears a structural resemblance to purines, which allows it to interact with a wide array of biological targets[1]. This versatile scaffold has been extensively explored for various therapeutic applications, with a significant focus on oncology[2][3][4]. While this compound itself is often utilized as a key chemical building block for the synthesis of more complex molecules, its core structure is central to the anticancer activities observed in its numerous derivatives[1]. These derivatives have demonstrated efficacy against a range of malignancies, including breast, lung, colon, melanoma, and cervical cancers[5][6][7][8].
The therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their ability to modulate multiple, often interconnected, cellular processes critical for cancer cell survival and proliferation. This guide will systematically explore these mechanisms, providing a foundation for understanding the structure-activity relationships and for the rational design of next-generation anticancer agents based on this scaffold.
Primary Mechanism of Action: Multi-Kinase Inhibition
A predominant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.
Inhibition of the PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway[6][9][10][11].
These compounds typically act as pan-PI3K inhibitors or dual PI3K/mTOR inhibitors. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of downstream effectors, leading to the suppression of pro-survival signals and the induction of apoptosis[6][9]. For instance, certain derivatives have demonstrated potent PI3Kα inhibition with IC50 values in the low nanomolar range[6]. The inhibition of this pathway is often associated with a subsequent decrease in the phosphorylation of AKT and mTOR[6][11].
Diagram: Inhibition of the PI3K/AKT/mTOR Pathway by Imidazo[1,2-a]pyridine Derivatives
Caption: Imidazo[1,2-a]pyridine derivatives inhibit PI3K and mTOR kinases.
Other Kinase Targets
Beyond the PI3K/AKT/mTOR pathway, the imidazo[1,2-a]pyridine scaffold has been successfully modified to target a range of other kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs leads to cell cycle arrest[2][4].
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting VEGFR can inhibit angiogenesis.
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR is a validated strategy in several cancers[2][4].
-
c-KIT: Derivatives have shown activity against imatinib-resistant c-KIT mutations, which are relevant in gastrointestinal stromal tumors[12][13].
Induction of Apoptosis: Orchestrating Programmed Cell Death
A key outcome of the anticancer activity of imidazo[1,2-a]pyridine derivatives is the induction of apoptosis. This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The Intrinsic Apoptotic Pathway
Many imidazo[1,2-a]pyridine compounds initiate apoptosis by disrupting the mitochondrial membrane potential[14]. This leads to the release of cytochrome c into the cytosol, which then activates caspase-9, a key initiator caspase[6][8]. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and -7, which dismantle the cell[8][14]. This process is often accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2[15].
The Extrinsic Apoptotic Pathway
Evidence also suggests the involvement of the extrinsic pathway. Some derivatives have been shown to increase the expression of death receptors like TRAIL-R2/DR5 and activate caspase-8, the primary initiator caspase of this pathway[8][14].
Table 1: IC50 Values of Representative Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Amide-functionalized derivative | MCF-7 (Breast) | 0.021 | [5] |
| Amide-functionalized derivative | A549 (Lung) | 0.091 | [5] |
| Thioether derivative | HepG2 (Liver) | Varies | |
| Phenyl sulfonamide derivative | A375 (Melanoma) | 0.14 | [6] |
| Phenyl sulfonamide derivative | HeLa (Cervical) | 0.21 | [6] |
| Novel derivative IP-5 | HCC1937 (Breast) | 45 | [15][16] |
| Iodine-catalyzed derivative | MCF-7 (Breast) | 11 | [17][18] |
Cell Cycle Arrest: Halting Cancer Cell Proliferation
Imidazo[1,2-a]pyridine derivatives have been shown to effectively halt the progression of the cell cycle, a fundamental process for cancer cell division. The most commonly observed effect is an arrest in the G2/M phase of the cell cycle[6][11][19][20]. This arrest prevents the cell from entering mitosis and ultimately leads to apoptosis. The mechanism of cell cycle arrest is often linked to the modulation of key regulatory proteins, including an increase in the levels of p53 and p21[6][11][16].
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, A375) in 6-well plates and allow them to adhere overnight. Treat the cells with the imidazo[1,2-a]pyridine compound of interest at various concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, will determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M peak in treated samples compared to the control indicates G2/M arrest.
Additional Anticancer Mechanisms
Beyond kinase inhibition, apoptosis induction, and cell cycle arrest, imidazo[1,2-a]pyridine derivatives exhibit other notable anticancer activities:
-
Induction of Oxidative Stress: Some derivatives can increase the production of reactive oxygen species (ROS) through the activation of NADPH oxidase (NOX). This elevation in oxidative stress can damage cellular components and trigger apoptosis[7].
-
Inhibition of Tubulin Polymerization: Certain compounds based on this scaffold can interfere with microtubule dynamics by inhibiting tubulin polymerization. This disrupts the formation of the mitotic spindle, leading to mitotic arrest and apoptosis[21].
-
Modulation of the STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling pathways are involved in inflammation and cancer progression. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit these pathways, reducing the expression of pro-inflammatory and pro-survival genes[22].
-
Reversal of Multidrug Resistance: A significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters. Certain imidazo[1,2-a]pyridine derivatives can act as dual inhibitors of ABCB1 and ABCG2, restoring the sensitivity of resistant cancer cells to chemotherapeutic agents[23].
Diagram: Experimental Workflow for Elucidating the Mechanism of Action
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An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Imidazo[1,2-a]pyridine Derivatives
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These derivatives have garnered significant interest as potential anticancer agents due to their potent inhibitory effects on key cellular processes like cell proliferation and survival.[1][2][3][4] Specifically, they have been investigated as inhibitors of critical cancer-related targets, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the PI3K/Akt/mTOR signaling pathway.[1][3][4][5][6][7]
Given the vast chemical space that can be explored by modifying this scaffold, in silico modeling and molecular docking have become indispensable tools for accelerating the drug discovery process.[8][9] This guide provides a comprehensive, technically-grounded walkthrough of the computational workflow, from initial target selection to advanced post-docking analysis, tailored for researchers and drug development professionals working with imidazo[1,2-a]pyridine derivatives.
Pillar 1: Strategic Target Selection for Imidazo[1,2-a]pyridines
The success of any docking study hinges on the selection of a biologically relevant and structurally characterized target. For imidazo[1,2-a]pyridines, a wealth of literature points towards their interaction with protein kinases, which are frequently dysregulated in cancer.
A primary example is the PI3K/Akt/mTOR pathway , which is one of the most commonly overactivated signaling pathways in human cancers.[7] Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as potent PI3K/mTOR dual inhibitors.[4][6][7][10] This makes proteins within this pathway, such as PI3Kα (Phosphatidylinositol 3-kinase alpha), excellent targets for in silico investigation.
Causality in Target Selection: Choosing a target like PI3Kα is not arbitrary. It is a decision rooted in extensive biological validation that links the pathway to cancer proliferation and the demonstrated activity of the imidazo[1,2-a]pyridine scaffold against it. This evidence-based approach significantly increases the probability that computational hits will translate into biologically active compounds.
Pillar 2: The Computational Workflow: A Self-Validating System
A robust computational protocol is a self-validating system where each step is designed to minimize errors and progressively refine the prediction of a compound's binding affinity and mode.
Caption: High-level workflow for in silico drug discovery.
Experimental Protocol 1: Receptor and Ligand Preparation
The quality of your input structures directly dictates the quality of the docking results. This preparation phase is arguably the most critical step in the entire workflow.[11]
A. Receptor Preparation (Target: PI3Kα, PDB ID: 4L23)
-
Obtain Structure: Download the crystal structure of PI3Kα from the Protein Data Bank (PDB). The entry 4L23, for instance, provides a high-resolution structure.
-
Initial Cleanup: Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[12]
-
Justification: The raw PDB file contains crystallographic artifacts such as water molecules, co-factors, and potentially other protein chains that are not relevant to the binding event.[13] These must be removed to simplify the system.
-
Action: Delete all water molecules and any co-crystallized ligands or ions that are not essential for structural integrity or enzymatic activity.[12][14] If the biological unit is a monomer, remove extraneous protein chains.[13]
-
-
Add Hydrogens: Add hydrogen atoms to the protein. Standard bond orders and formal charges should be assigned.
-
Justification: Crystal structures typically do not resolve hydrogen atoms. Adding them is crucial for correct ionization states of residues and for establishing accurate hydrogen bond networks.[13]
-
-
Assign Charges: Add partial atomic charges. For protein docking, Kollman charges are a common choice.[15]
-
Justification: Docking algorithms use force fields that rely on electrostatic calculations. Accurate charge assignment is fundamental to correctly calculating protein-ligand interaction energies.
-
-
Output Format: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[16]
B. Ligand Preparation (Imidazo[1,2-a]pyridine Derivatives)
-
2D to 3D Conversion: Draw the 2D structures of your imidazo[1,2-a]pyridine derivatives using software like ChemDraw or MarvinSketch. Convert these to 3D structures.
-
Energy Minimization: Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
-
Justification: This step ensures that the ligands are in a low-energy, sterically favorable conformation before docking, which can improve the efficiency and accuracy of the docking search.
-
-
Assign Charges: Calculate and assign partial charges. For small organic molecules, Gasteiger charges are commonly used.[17]
-
Define Torsions: Define the rotatable bonds within the ligand.
-
Justification: This step defines the conformational flexibility of the ligand that the docking algorithm will explore. Correctly identifying rotatable bonds is key to a thorough conformational search.[17]
-
-
Output Format: Save the prepared ligands in the PDBQT format.[18]
Experimental Protocol 2: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used, robust, and efficient open-source program for molecular docking.[19]
-
Grid Box Definition:
-
Justification: The grid box defines the three-dimensional search space on the receptor where Vina will attempt to place the ligand.[16] The size and center of this box are critical parameters. It must be large enough to encompass the entire binding site but small enough to ensure a focused and efficient search.
-
Action: Load the prepared receptor (protein.pdbqt) in a tool like AutoDock Tools (ADT).[15] Identify the active site, often by referencing the position of the co-crystallized ligand in the original PDB file. Define the grid box center and dimensions (in Ångströms) to cover this site with a reasonable margin.[12][16]
-
-
Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and search parameters.[19]
-
Expertise: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also the probability of finding the true binding minimum. A value of 8 is a good starting point for standard docking.[19]
-
-
Execution: Run Vina from the command line: vina --config conf.txt --log output_log.txt
-
Output Analysis: Vina will generate an output PDBQT file (output_poses.pdbqt) containing the predicted binding poses (typically up to 9) ranked by their binding affinity scores (in kcal/mol). The log file (output_log.txt) contains the scores for each pose. The most negative score represents the most favorable predicted binding affinity.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile therapeutic potential. This bicyclic 5-6 fused ring system is recognized as a "drug prejudice" scaffold, owing to its presence in several marketed drugs and its broad range of biological activities.[1][2][3] This guide provides a comprehensive overview of the imidazo[1,2-a]pyridine scaffold, from its fundamental physicochemical properties and synthesis to its diverse applications in oncology, infectious diseases, and neurology, with a focus on the underlying mechanisms of action and structure-activity relationships (SAR).
Physicochemical Properties and Synthetic Versatility: The Foundation of a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold possesses a unique set of physicochemical properties that contribute to its "drug-like" character. The fused imidazole and pyridine rings create a planar, aromatic system with a dipole moment that influences its solubility and ability to participate in various intermolecular interactions with biological targets.[4] The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors. The lipophilicity of the scaffold can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of pharmacokinetic properties.[5]
The synthetic accessibility of the imidazo[1,2-a]pyridine core is a key factor driving its widespread exploration in drug discovery. Numerous synthetic strategies have been developed, with the Groebke–Blackburn–Bienaymé (GBB) three-component reaction being a particularly efficient and versatile method for generating diverse libraries of substituted imidazo[1,2-a]pyridines.[1][3]
Experimental Protocol: Groebke–Blackburn–Bienaymé (GBB) Reaction for the Synthesis of 3-amino-imidazo[1,2-a]pyridines
Objective: To synthesize a 3-amino-imidazo[1,2-a]pyridine derivative via a one-pot, three-component reaction.
Materials:
-
2-aminopyridine (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Isocyanide (1.1 mmol)
-
Scandium (III) triflate (Sc(OTf)3) (10 mol%)
-
Methanol (5 mL)
-
Dichloromethane (DCM) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography apparatus, silica gel, appropriate solvents)
Procedure:
-
To a solution of 2-aminopyridine (1.0 mmol) and the desired aldehyde (1.1 mmol) in a mixture of methanol (5 mL) and DCM (5 mL) in a round-bottom flask, add Sc(OTf)3 (10 mol%).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Add the isocyanide (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-amino-imidazo[1,2-a]pyridine derivative.
-
Characterize the purified product using standard analytical techniques (e.g., 1H NMR, 13C NMR, and mass spectrometry).[6][7]
Causality Behind Experimental Choices:
-
The use of a Lewis acid catalyst like Sc(OTf)3 is crucial for activating the aldehyde component towards nucleophilic attack by the 2-aminopyridine.
-
The solvent system of methanol and DCM provides good solubility for the reactants and facilitates the reaction.
-
The reaction is typically carried out at room temperature, making it an energy-efficient process.
-
Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.
Caption: Workflow for the Groebke–Blackburn–Bienaymé (GBB) reaction.
Therapeutic Potential in Oncology: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents.[7] Derivatives of this scaffold have demonstrated potent activity against a range of cancer cell lines, often through the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival.[8][9][10]
Inhibition of the PI3K/Akt/mTOR Pathway
A significant number of imidazo[1,2-a]pyridine-based anticancer compounds exert their effects by targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[2][8][11] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation. Imidazo[1,2-a]pyridine derivatives have been designed to act as potent inhibitors of PI3K, mTOR, or as dual PI3K/mTOR inhibitors.[2][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Structure-Activity Relationship (SAR) of Anticancer Imidazo[1,2-a]pyridines
The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the scaffold. SAR studies have revealed key structural features that contribute to their potency and selectivity.[12][13]
| Compound Ref. | R1 | R2 | R3 | Target Cell Line | IC50 (µM) | Citation |
| Compound A | H | Phenyl | H | A375 (Melanoma) | 0.14 | [11] |
| Compound B | H | Phenyl | H | HeLa (Cervical) | 0.21 | [11] |
| Compound C | H | 4-Methoxyphenyl | H | T47D (Breast) | >10 | [11] |
| IP-5 | H | Substituted Phenyl | Amide | HCC1937 (Breast) | 45 | [9][10] |
| IP-6 | H | Substituted Phenyl | Amide | HCC1937 (Breast) | 47.7 | [9][10] |
Key SAR Insights:
-
Substitution at C2: Aromatic or heteroaromatic substituents at the C2 position are often crucial for potent anticancer activity.
-
Substitution at C3: The introduction of various functional groups at the C3 position, such as amines or amides, can significantly modulate the biological activity.
-
Substitution on the Pyridine Ring: Modifications on the pyridine ring can influence the pharmacokinetic properties and target selectivity of the compounds.
Combating Infectious Diseases: A Scaffold for Novel Antimicrobials
The imidazo[1,2-a]pyridine scaffold has also demonstrated significant potential in the development of novel agents to combat infectious diseases, including bacterial, viral, and parasitic infections.[14][15][16]
Antitubercular Activity
Several imidazo[1,2-a]pyridine derivatives have shown remarkable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[2][5][17] Notably, the clinical candidate Telacebec (Q203) , an imidazo[1,2-a]pyridine-3-carboxamide, targets the cytochrome bc1 complex of the electron transport chain, a novel mechanism of action for anti-TB drugs.[1][2]
| Compound Ref. | R1 | R2 | R3 | Target | MIC (µM) | Citation |
| Q203 (Telacebec) | H | H | Carboxamide | Cytochrome bc1 | 0.0027 | [1][2] |
| Compound D | 7-CH3 | H | Carboxamide | M. tuberculosis | ≤0.006 | [5] |
| Compound E | H | 2-phenoxyethyl | Carboxamide | M. tuberculosis | 0.069–0.174 | [1] |
Key SAR Insights for Antitubercular Activity:
-
The 3-carboxamide functionality is a key pharmacophore for potent anti-TB activity.
-
Lipophilic substituents at the C2 and C7 positions can enhance the antimycobacterial potency.
Antiviral Potential
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral activities against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV).[16][18][19] The mechanism of antiviral action can vary depending on the specific virus and the substitution pattern on the scaffold. For some derivatives, the antiviral activity is linked to the inhibition of viral enzymes or the interference with viral replication processes.[18] For instance, certain imidazo[1,2-a]pyridines have been shown to inhibit HIV-1 reverse transcriptase.[20]
Therapeutic Avenues in Neurodegenerative Disorders
The imidazo[1,2-a]pyridine scaffold is also being explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD).[11] Derivatives of this scaffold have been designed to target key pathological features of these diseases, including the aggregation of amyloid-beta (Aβ) plaques and the modulation of neurotransmitter systems.[12][21]
For example, radioiodinated imidazo[1,2-a]pyridine derivatives, such as [¹²³I]IMPY, have been developed as imaging agents for the in vivo detection of Aβ plaques using single-photon emission computed tomography (SPECT).[6] Other derivatives have shown affinity for adenosine A1 receptors, suggesting their potential as therapeutic agents for cognitive enhancement in neurodegenerative diseases.[11]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold has firmly established itself as a privileged core in medicinal chemistry, with a remarkable breadth of therapeutic applications. Its synthetic tractability, coupled with its favorable physicochemical properties, makes it an attractive starting point for the design and development of novel drug candidates. The continued exploration of this versatile scaffold, aided by advances in computational chemistry and a deeper understanding of disease biology, holds great promise for the discovery of new and effective treatments for a wide range of human diseases. Future research will likely focus on the development of highly selective and potent imidazo[1,2-a]pyridine derivatives with optimized pharmacokinetic profiles, as well as the exploration of novel therapeutic targets for this remarkable scaffold.
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Angewandte Chemie International Edition, 37(13-14), 1842-1844. [18] Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., Chavignon, O., Teulade, J. C., Witvrouw, M., Balzarini, J., De Clercq, E., & Chapat, J. P. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108–5112. [Link] [14] Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link] [19] Bouattour, A., Ezzatt, H., El-Sayed, M. A. A., & El-Emam, A. A. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure & Dynamics, 41(15), 7249-7266. [Link] [21] Mathis, C. A., Mason, N. S., & Klunk, W. E. (2003). 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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 10(47), 56421–56436. [Link] [17] Moraski, G. C., Oliver, A. G., & Miller, M. J. (2012). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 3(7), 596–599. [Link] [6] MICAD. (2005). [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US). [Link] [23] Altaher, A. M. H., Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M., El-Huneidi, W., & Al-Qatati, A. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Complementary Medicine and Therapies, 22(1), 195. [Link] [7] Altaher, A. M. H., Abdalla, M. A., & Ali, B. A. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 78-86. [Link] [4] A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. (n.d.). International Journal of Science and Research (IJSR).[Link] [8] Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., Abughefra, Y. M., & El-Huneidi, W. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. [Link] [9] Altaher, A. M. H., Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link] [10] Altaher, A. M. H., Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. [Link] [12] El-Faham, A., El-Sayed, M. A. A., & Ezzatt, H. (2021). Multi target-directed imidazole derivatives for neurodegenerative diseases. Journal of Molecular Structure, 1225, 129215. [Link] [24] Sancineto, L., Massari, S., La Borde, M., Di Mola, A., Valenti, S., Manfroni, G., Pieroni, M., Baldelli, V., Sabatini, S., Cecchetti, V., & Tabarrini, O. (2020). 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Synthesis of imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction
An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2][3] Its synthesis has been the subject of extensive research, with multicomponent reactions (MCRs) emerging as a particularly efficient and atom-economical approach. This guide provides a comprehensive overview of the Groebke–Blackburn–Bienaymé (GBB) reaction, a powerful three-component condensation for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. We will delve into the reaction's mechanistic underpinnings, provide a field-proven experimental protocol, explore its synthetic scope and limitations, and highlight its applications in modern drug discovery, offering researchers a practical and in-depth resource for leveraging this pivotal transformation.
Introduction: The Ascendancy of Imidazo[1,2-a]pyridines and MCRs
The fusion of an imidazole ring with a pyridine core gives rise to the imidazo[1,2-a]pyridine system, a heterocyclic scaffold of immense interest to the pharmaceutical industry. This structural motif is found in a range of therapeutics, including the anxiolytic Alpidem, the hypnotic Zolpidem, and the cardiotonic Olprinone.[2][4] The broad spectrum of biological activities associated with these compounds—spanning anticancer, antibacterial, antiviral, and anti-inflammatory properties—drives the continuous development of novel and efficient synthetic methodologies.[2][5]
Traditional multi-step syntheses are often laborious and generate significant waste. In contrast, multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, offer a more streamlined and sustainable alternative.[4] The Groebke–Blackburn–Bienaymé (GBB) reaction, independently discovered in 1998 by three research groups, stands out as a premier MCR for accessing the rich chemical space of N-fused 3-aminoimidazoles, particularly imidazo[1,2-a]pyridines.[1][4][6]
A Mechanistic Deep Dive into the GBB Reaction
The GBB reaction is a convergent synthesis that brings together three key building blocks: a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide.[6][7] The reaction is typically facilitated by a Brønsted or Lewis acid catalyst.
The accepted mechanism proceeds through three key stages:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde. This step forms a reactive Schiff base, which is subsequently protonated to generate a crucial electrophilic iminium ion intermediate. The removal of water drives this equilibrium forward.
-
α-Addition of the Isocyanide: The nucleophilic isocyanide carbon then attacks the electrophilic iminium ion. This is the characteristic step of isocyanide-based MCRs and results in the formation of a nitrilium ion intermediate.
-
Intramolecular Cyclization and Aromatization: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the electrophilic carbon of the nitrilium ion. This [5-endo-dig] cyclization forms the five-membered imidazole ring. A final proton transfer or tautomerization step leads to the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.[7]
Caption: The mechanistic pathway of the Groebke–Blackburn–Bienaymé reaction.
The choice of catalyst is critical. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) are highly effective as they can activate the aldehyde's carbonyl group, facilitating imine formation.[1][8] Brønsted acids such as p-toluenesulfonic acid (PTSA) or perchloric acid (HClO₄) are also widely used to protonate the intermediates.[1][4][7]
A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine, a representative GBB product.
Materials and Reagents
-
2-Aminopyridine
-
Furfural
-
Cyclohexyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: A typical experimental workflow for the GBB reaction.
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 g, 10.6 mmol, 1.0 equiv.) and anhydrous methanol (40 mL). Stir until the solid is fully dissolved.
-
Catalyst Addition: Add Scandium(III) triflate (522 mg, 1.06 mmol, 10 mol%). Stir for 5 minutes. Causality: The catalyst activates the aldehyde for efficient imine formation.
-
Aldehyde Addition: Add furfural (0.92 mL, 11.1 mmol, 1.05 equiv.) dropwise to the solution.
-
Isocyanide Addition: Add cyclohexyl isocyanide (1.4 mL, 11.1 mmol, 1.05 equiv.) dropwise. Note: Isocyanides often have strong, unpleasant odors and should be handled in a well-ventilated fume hood.
-
Reaction Monitoring: Seal the flask and stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Redissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 25 mL) and then brine (25 mL). Causality: The aqueous wash removes the acid catalyst and any water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9]
Reaction Scope, Optimization, and Limitations
The GBB reaction is celebrated for its broad substrate scope, tolerating a wide variety of functional groups on all three components. This versatility makes it a powerful tool for generating large libraries of diverse molecules for high-throughput screening.[10][11]
Substrate Scope
| Component | Tolerated Variations | Representative Examples | Typical Yields |
| Amine | Electron-donating & weakly withdrawing groups on the pyridine ring. Other N-heterocycles (pyrimidines, pyrazines, thiazoles).[4][7] | 2-Aminopyridine, 5-Chloro-2-aminopyridine, 2-Aminopyrazine, 2-Aminothiazole | 60-95% |
| Aldehyde | Aromatic (electron-rich and -poor), heteroaromatic, and aliphatic aldehydes.[10] | Benzaldehyde, 4-Nitrobenzaldehyde, Thiophenecarboxaldehyde, Cyclohexanecarbaldehyde | 55-99% |
| Isocyanide | Aliphatic (primary, secondary, tertiary), and aromatic isocyanides.[10] | tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide, TosMIC | 65-98% |
Limitations:
-
Steric Hindrance: Highly hindered aldehydes or aminopyridines can lead to lower yields or require harsher reaction conditions.
-
Strong Electron-Withdrawing Groups: Aminopyridines bearing strong electron-withdrawing groups (e.g., -NO₂) are often poor nucleophiles and may fail to react.[11]
-
Aliphatic Aldehydes: While tolerated, aliphatic aldehydes can sometimes lead to side reactions or lower yields compared to their aromatic counterparts.[6]
Catalyst and Solvent Optimization
The choice of catalyst and solvent significantly impacts reaction efficiency. While Sc(OTf)₃ in methanol at room temperature is a robust starting point, other systems have been developed for specific applications.[1]
| Catalyst System | Typical Solvent | Temperature | Key Advantages/Notes |
| Sc(OTf)₃ (5-10 mol%) | Methanol, Ethanol | Room Temp. | High efficiency, broad scope, but catalyst can be expensive.[1] |
| Gd(OTf)₃ (5 mol%) | Methanol | 150 °C (MW) | Cheaper alternative to Sc(OTf)₃ with comparable yields.[4] |
| PTSA·H₂O (10 mol%) | Methanol | Room Temp. | Inexpensive Brønsted acid catalyst, effective for many substrates.[7] |
| Acetic Acid (AcOH) | H₂O/DMSO | 25 °C | Mild conditions suitable for sensitive substrates like DNA-encoded libraries.[10] |
| Hexafluoroisopropanol (HFIP) | HFIP | 25-50 °C | Can act as both a Brønsted acid promoter and solvent, enabling catalyst-free conditions.[6] |
Recent studies have shown that protic solvents like methanol do not just act as a medium but can actively participate as co-catalysts, accelerating key steps in the reaction mechanism.[7]
Applications in Drug Discovery and Development
The GBB reaction's efficiency, operational simplicity, and broad scope make it exceptionally well-suited for applications in drug discovery.
-
Library Synthesis: The reaction is ideal for parallel synthesis and the creation of large, diverse compound libraries for screening against biological targets.[11] The ability to vary three points of diversity allows for rapid exploration of the chemical space around the imidazo[1,2-a]pyridine core.
-
DNA-Encoded Libraries (DELs): The GBB reaction has been successfully adapted for on-DNA synthesis. Using mild conditions, such as acetic acid in an aqueous co-solvent system, vast libraries of imidazo[1,2-a]pyridines attached to unique DNA barcodes can be generated, enabling rapid affinity-based screening for new drug leads.[10]
-
Late-Stage Functionalization: The reaction can be used to modify complex, biologically active molecules that contain an aldehyde or amine functionality, providing a direct route to novel analogues with potentially improved properties.[8]
-
Targeted Drug Development: Imidazo[1,2-a]pyridines synthesized via the GBB reaction have been investigated as kinase inhibitors, HIV-1 reverse transcriptase inhibitors, and agents for treating malaria, tuberculosis, and cancer.[2][10][12]
Conclusion
The Groebke–Blackburn–Bienaymé reaction has matured from a synthetic curiosity into a cornerstone methodology in heterocyclic and medicinal chemistry. Its ability to rapidly construct the valuable imidazo[1,2-a]pyridine scaffold from simple, readily available starting materials in a single, atom-economical step provides a significant advantage over traditional linear syntheses. For researchers in drug development, mastering the GBB reaction unlocks a powerful tool for generating molecular diversity, accelerating hit-to-lead campaigns, and ultimately, discovering the next generation of therapeutics.
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A Senior Application Scientist's Guide to Metal-Free Synthesis of Imidazo[1,2-a]pyridine Core Structures
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and tunable electronic properties have led to its incorporation into a multitude of clinically significant drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the anti-osteoporosis agent minodronic acid.[1][2] The broad spectrum of biological activities associated with this framework, ranging from anticancer to antiviral and anti-inflammatory, underscores the continuous demand for efficient and sustainable synthetic methodologies.[1][2][4]
Traditionally, the synthesis of imidazo[1,2-a]pyridines often relied on transition-metal-catalyzed reactions.[5][6] While effective, these methods can present challenges related to cost, toxicity, and metal contamination of the final products, which is a critical concern in pharmaceutical development. Consequently, the development of metal-free synthetic routes has become a major focus, aligning with the principles of green chemistry and offering more environmentally benign and economically viable alternatives.[2][7] This technical guide provides an in-depth exploration of the most robust and widely adopted metal-free strategies for the synthesis of the imidazo[1,2-a]pyridine core, with a focus on reaction mechanisms, experimental protocols, and practical insights for researchers in drug discovery and development.
I. The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Powerful Multicomponent Approach
The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone of metal-free imidazo[1,2-a]pyridine synthesis.[5][8] This one-pot, three-component reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly construct the desired heterocyclic framework.[1][2][8] The GBB reaction is highly valued for its atom economy, operational simplicity, and the ability to generate diverse libraries of substituted imidazo[1,2-a]pyridines.[5][8]
A. Mechanistic Insights
The GBB reaction proceeds through a well-established cascade of events. The initial step involves the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a Schiff base (imine) intermediate. The endocyclic nitrogen of the 2-aminopyridine then acts as a nucleophile, attacking the electrophilic carbon of the protonated Schiff base, leading to the formation of a cyclic N-acyliminium ion. Finally, the isocyanide undergoes a [4+1] cycloaddition with this intermediate, followed by tautomerization to yield the stable aromatic imidazo[1,2-a]pyridine product.[7][9]
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
B. Experimental Protocol: Iodine-Catalyzed GBB Reaction
Molecular iodine has emerged as an effective and mild Lewis acid catalyst for the GBB reaction, offering an environmentally friendly alternative to stronger acids.[7][9]
Step-by-Step Methodology:
-
To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in ethanol (5 mL), add molecular iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the Schiff base.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove the iodine.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
C. Data Summary: Scope and Efficiency
| Catalyst | Solvent | Temperature | Time | Yield Range | Reference |
| Iodine | Ethanol | Room Temp. | 1-2 h | 75-92% | [7][9] |
| Perchloric Acid | Methanol | Reflux | 3-5 h | 80-95% | [2] |
| Catalyst-free | Water | Ultrasound | 30-60 min | 67-80% | [8] |
II. Condensation with α-Halocarbonyl Compounds: A Classic and Versatile Route
One of the most traditional and reliable methods for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-halogenated carbonyl compounds, such as α-bromoketones.[1][2] This approach is valued for its predictability and the wide availability of starting materials.
A. Mechanistic Insights
The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, displacing the halide from the α-halocarbonyl compound to form a pyridinium salt intermediate.[1][2] This is followed by an intramolecular condensation where the exocyclic amino group attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine.[1]
Caption: Condensation of 2-Aminopyridine with an α-Haloketone.
B. Experimental Protocol: Microwave-Assisted Catalyst-Free Synthesis
Microwave irradiation has been shown to significantly accelerate this reaction, often allowing for a catalyst-free and solvent-free approach, which is highly desirable from a green chemistry perspective.[10][11][12]
Step-by-Step Methodology:
-
In a microwave-safe vessel, combine 2-aminopyridine (1.0 mmol) and the desired α-bromoketone (1.1 mmol).
-
Thoroughly mix the reactants.
-
Irradiate the mixture in a microwave reactor at a suitable power (e.g., 240 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).[10]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add water to the crude mixture and stir to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent like ethanol to obtain the pure imidazo[1,2-a]pyridine.
C. Data Summary: Reaction Conditions and Yields
| Conditions | Solvent | Time | Yield Range | Reference |
| Microwave, Catalyst-free | H₂O-IPA | 5-15 min | 85-95% | [10] |
| Reflux, K₂CO₃ | DMF | 2-4 h | 70-88% | [1] |
| Room Temp, Catalyst-free | DMF | 12-24 h | 65-80% | [1][2] |
III. The Ortoleva-King Reaction: An Alternative Pathway
The Ortoleva-King reaction provides another valuable metal-free route to imidazo[1,2-a]pyridines, particularly for the synthesis of 2-aryl derivatives.[13][14] This reaction typically involves the reaction of a 2-aminopyridine with an acetophenone in the presence of iodine.[13][14]
A. Mechanistic Insights
The mechanism of the Ortoleva-King reaction involves the in-situ formation of an α-iodoacetophenone from the reaction of the acetophenone with iodine.[13][15] The endocyclic nitrogen of the 2-aminopyridine then displaces the iodide to form a pyridinium intermediate, analogous to the condensation with α-haloketones.[1][13] Subsequent intramolecular cyclization and dehydration afford the final product.[13]
Caption: The Ortoleva-King Reaction Pathway.
B. Experimental Protocol: One-Pot Ortoleva-King Synthesis
A one-pot procedure for the Ortoleva-King reaction simplifies the synthesis and improves overall efficiency.[14][15]
Step-by-Step Methodology:
-
In a sealed tube, combine 2-aminopyridine (2.3 equiv), acetophenone (1.0 equiv), and iodine (1.2 equiv).[14]
-
Heat the neat reaction mixture at 110 °C for 4 hours.[14]
-
Cool the reaction mixture to room temperature.
-
Add a 10% aqueous solution of sodium hydroxide and heat at 100 °C for 1 hour to promote cyclization.[14]
-
After cooling, extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the 2-arylimidazo[1,2-a]pyridine.
C. Data Summary: Reaction Parameters
| Reagents | Conditions | Time | Yield Range | Reference |
| 2-Aminopyridine, Acetophenone, I₂ | Neat, 110 °C then NaOH, 100 °C | 5 h | 40-60% | [14] |
| 2-Aminopyridine, Acetophenone, I₂ | Graphene Oxide, NaI, 80 °C | 6-8 h | 70-85% | [1] |
IV. Emerging Metal-Free Strategies
Beyond these well-established methods, the field continues to evolve with the development of novel metal-free approaches.
-
Domino Reactions: These elegant processes involve a cascade of reactions in a single pot, often initiated by a Michael addition or a similar transformation, to rapidly build molecular complexity.[16][17] For instance, the reaction of 2-aminopyridines with nitroalkenes can proceed via a Michael addition followed by cyclization and elimination to afford 3-substituted imidazo[1,2-a]pyridines.[1]
-
Reactions with Alkynes: Metal-free annulation of 2-aminopyridines with activated alkynes, such as phosphorylated alkynes, provides a regioselective route to 2-substituted imidazo[1,2-a]pyridines.[1][2]
-
Elemental Sulfur-Promoted Annulation: A recent and innovative approach utilizes elemental sulfur to promote the oxidative annulation of 2-aminopyridines and aldehydes, offering a highly atom-economical and environmentally friendly synthesis.[18][19]
V. Conclusion and Future Outlook
The synthesis of the imidazo[1,2-a]pyridine core has been significantly advanced by the development of a diverse array of metal-free methodologies. The Groebke-Blackburn-Bienaymé reaction, condensation with α-halocarbonyls, and the Ortoleva-King reaction stand out as robust and versatile strategies for accessing this privileged scaffold. The increasing adoption of green chemistry principles, such as the use of microwave irradiation, aqueous media, and catalyst-free conditions, is further enhancing the sustainability and efficiency of these synthetic routes.[10][20]
For researchers and professionals in drug development, a thorough understanding of these metal-free approaches is crucial for the efficient and responsible synthesis of novel therapeutic agents. The continued exploration of new domino reactions, novel activating agents, and the application of flow chemistry are expected to further refine and expand the toolkit for constructing the imidazo[1,2-a]pyridine core, paving the way for the discovery of next-generation pharmaceuticals.
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- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
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- Access to Imidazo[1,2-a]pyridines via Annulation of α-Keto Vinyl Azides and 2-Aminopyridines | Organic Letters - ACS Publications.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
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- Metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes - Organic & Biomolecular Chemistry (RSC Publishing).
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- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC.
- On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Publishing.
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- Metal- and base-free synthesis of imidazo[1,2-a]pyridines through elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes | Request PDF - ResearchGate.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC - NIH.
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- Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives - Connect Journals.
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- Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction | The Journal of Organic Chemistry - ACS Publications.
- A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine | Request PDF - ResearchGate.
- Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach | Request PDF - ResearchGate.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals.
- ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. | Request PDF - ResearchGate.
- Au-catalyzed domino process synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and N-tosylhydrazones: An efficient CN bond formation reaction | Semantic Scholar.
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The Alchemist's Guide to a Privileged Scaffold: A Deep Dive into the One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines
Foreword: The Enduring Allure of the Imidazo[1,2-a]pyridine Core
To the dedicated researcher, the practicing medicinal chemist, and the drug development professional, certain molecular scaffolds emerge not merely as structures, but as platforms ripe with potential. The imidazo[1,2-a]pyridine nucleus is unequivocally one such "privileged scaffold."[1] Its presence in a remarkable array of blockbuster drugs—from the hypnotic Zolpidem to the anxiolytic Alpidem—underscores its profound therapeutic relevance.[2][3] The unique electronic and structural characteristics of this fused heterocyclic system have cemented its status as a cornerstone in the quest for novel therapeutic agents targeting a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[4][5]
However, the journey from conceptualization to a tangible, functionalized molecule is paved with synthetic challenges. Traditional multi-step syntheses, while foundational, often suffer from drawbacks such as low overall yields, laborious purification processes, and significant waste generation. The modern imperative for efficiency, atom economy, and the rapid generation of compound libraries for high-throughput screening has propelled the development of one-pot synthetic strategies.
This technical guide is born from extensive experience in the field, designed to be a comprehensive and practical resource for the synthesis of functionalized imidazo[1,2-a]pyridines. We will move beyond a mere recitation of protocols, delving into the causality behind experimental choices, offering insights into mechanistic underpinnings, and providing the practical knowledge necessary to not only replicate but also innovate. Herein lies a curated exploration of the most robust and versatile one-pot methodologies, designed to empower you to unlock the full potential of this remarkable heterocyclic core.
Chapter 1: The Cornerstone of Modern Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
First reported independently by three research groups in 1998, the Groebke-Blackburn-Bienaymé (GBB) reaction has become the preeminent method for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][5][6] Its power lies in its convergence, bringing together three readily available components—a 2-aminopyridine, an aldehyde, and an isocyanide—in a single, highly efficient operation.[6]
Mechanistic Insights: A Tale of Cycloaddition
The GBB reaction is a masterful cascade of chemical events, typically catalyzed by a Lewis or Brønsted acid.[4] The generally accepted mechanism proceeds as follows:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a reactive iminium ion intermediate.
-
Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the electrophilic iminium ion.
-
Intramolecular Cyclization (A [4+1] Cycloaddition): The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the newly formed nitrilium ion. This key step is a 5-endo-dig cyclization, which forms the five-membered imidazole ring.
-
Rearomatization: A final deprotonation and tautomerization step rearomatizes the bicyclic system, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.[5]
The Catalyst: The Unsung Hero of the GBB Reaction
The choice of catalyst is critical for the success of the GBB reaction, influencing reaction times, yields, and substrate scope. While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of an acid catalyst is generally preferred for efficiency.
| Catalyst Type | Examples | Key Characteristics & Insights |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, InCl₃, BiCl₃ | Scandium triflate (Sc(OTf)₃) is often considered the gold standard due to its high catalytic activity.[7] However, other rare earth triflates, such as Gadolinium triflate (Gd(OTf)₃), have been shown to be a more cost-effective alternative with comparable efficacy.[8] These catalysts are particularly effective in activating the aldehyde for imine formation. |
| Brønsted Acids | p-TsOH, HCl, NH₄Cl, Acetic Acid | Brønsted acids are generally less expensive and easier to handle than many Lewis acids. Acetic acid has proven to be a mild and effective catalyst, even in complex settings such as DNA-encoded library synthesis.[9] Ammonium chloride (NH₄Cl) is another green and efficient option. |
| Heterogeneous Catalysts | Montmorillonite K-10 clay | The use of solid acid catalysts like Montmorillonite K-10 simplifies product purification, as the catalyst can be easily removed by filtration. This is a significant advantage in library synthesis and process scale-up.[10] |
Field-Proven Protocol: GBB Synthesis of 3-Aminoimidazo[1,2-a]pyridines
This protocol is a robust starting point for a wide range of substrates.
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Scandium triflate (Sc(OTf)₃) (0.05 mmol, 5 mol%)
-
Methanol (MeOH) (3-5 mL)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add the 2-aminopyridine, aldehyde, isocyanide, and scandium triflate.
-
Solvent Addition: Add methanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 30 minutes.[8] Note: The use of microwave irradiation significantly reduces reaction times compared to conventional heating.[11]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Expert Insights & Troubleshooting:
-
Substrate Scope: The GBB reaction is remarkably versatile. A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes are well-tolerated.[9] Similarly, a broad range of isocyanides can be employed.
-
Solvent Choice: While methanol is a common solvent, ethanol can also be used. In some cases, for DNA-encoded library synthesis, a co-solvent system of water and DMSO with acetic acid as the catalyst has been successfully employed.[9]
-
Side Reactions: The primary potential side reaction is the formation of Ugi-type products, especially with aliphatic aldehydes.[9] Careful optimization of the catalyst and reaction conditions can minimize this.
-
Scalability: The GBB reaction has been successfully scaled up for industrial applications, demonstrating its robustness and practicality.[12]
Chapter 2: The Copper Connection: Three-Component Synthesis with Alkynes
An elegant and powerful alternative to the GBB reaction is the copper-catalyzed, one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[13][14] This method provides direct access to 2,3-disubstituted imidazo[1,2-a]pyridines and avoids the use of often foul-smelling and toxic isocyanides.
Mechanistic Insights: A Copper-Catalyzed Cascade
The reaction proceeds through a sophisticated cascade mechanism:
-
Imine Formation: As with the GBB reaction, the initial step is the formation of an imine from the 2-aminopyridine and the aldehyde.
-
Copper Acetylide Formation: The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide intermediate.
-
Nucleophilic Addition: The copper acetylide then adds to the imine, forming a propargylamine intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring attacks the alkyne in a 5-exo-dig cyclization.
-
Aromatization: A final isomerization step leads to the aromatic imidazo[1,2-a]pyridine product.[15]
Field-Proven Protocol: Copper-Catalyzed Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol offers a reliable method for accessing a diverse range of imidazo[1,2-a]pyridines.
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
NaHSO₄·SiO₂ (co-catalyst)
-
Toluene (5 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-aminopyridine, aldehyde, terminal alkyne, CuI, and NaHSO₄·SiO₂ in toluene.
-
Reaction Conditions: Reflux the reaction mixture. Monitor the progress of the reaction by thin-layer chromatography (TLC).[13]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the solid catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expert Insights & Troubleshooting:
-
Catalyst System: The combination of CuI and a co-catalyst like NaHSO₄·SiO₂ is often crucial for high yields.[13] Other copper sources such as Cu-nanoparticles have also been successfully employed, sometimes under solvent-free conditions.[16]
-
Substrate Scope: This method is effective for a wide range of aromatic and heteroaromatic aldehydes and alkynes. However, aliphatic aldehydes can be less successful due to instability under the reaction conditions.[14]
-
Atmosphere: While some protocols may be performed open to the air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent oxidation of the copper catalyst and improve reproducibility.
Chapter 3: The Nitroolefin Approach: A Cascade to Unsubstituted and 3-Aryl Imidazo[1,2-a]pyridines
The reaction of 2-aminopyridines with nitroolefins offers another versatile one-pot route to the imidazo[1,2-a]pyridine core. Depending on the reaction conditions and catalysts, this method can be tuned to produce either 3-unsubstituted or 3-aryl derivatives.
Copper-Catalyzed Synthesis from Nitroolefins
A copper-catalyzed one-pot procedure using air as the oxidant allows for the synthesis of various imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[6][17]
Plausible Mechanism: The reaction is thought to proceed via a Michael addition of the 2-aminopyridine to the nitroolefin, followed by a series of oxidation and cyclization steps.[6]
Expert Insights:
-
Catalyst and Solvent: CuBr has been identified as a highly effective catalyst, with DMF being the optimal solvent at 80°C.[6]
-
Green Chemistry: The use of air as the oxidant makes this a more environmentally friendly approach, avoiding the need for stoichiometric chemical oxidants.[6]
-
Substrate Scope: The reaction generally tolerates a variety of substituents, with electron-rich substrates often providing better yields than electron-deficient ones.[6]
Iron-Catalyzed Cascade Reaction
The use of iron(III) chloride (FeCl₃) as a catalyst in the reaction between 2-aminopyridines and nitroolefins provides an efficient and straightforward method for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines.[10]
Field-Proven Protocol: FeCl₃-Catalyzed Synthesis
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 equiv)
-
Nitroolefin (1.2 mmol, 1.2 equiv)
-
Anhydrous FeCl₃ (0.1 mmol, 10 mol%)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Reaction Setup: To a solution of 2-aminopyridine in the chosen solvent, add the nitroolefin and FeCl₃.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (optimization may be required, e.g., reflux). Monitor the reaction by TLC.
-
Work-up and Purification: After completion, quench the reaction with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Chapter 4: Comparative Analysis and Future Outlook
| Synthetic Strategy | Key Advantages | Key Disadvantages | Ideal Applications |
| Groebke-Blackburn-Bienaymé (GBB) | High atom economy, broad substrate scope, excellent for library synthesis, scalable.[6][12] | Requires isocyanides (can be toxic/odorous), potential for Ugi side products.[9] | High-throughput screening, diversity-oriented synthesis, industrial production. |
| Copper-Catalyzed (Alkyne) | Avoids isocyanides, good yields, access to diverse 2,3-disubstituted products.[13][14] | Less effective for aliphatic aldehydes, may require inert atmosphere.[14] | Synthesis of specific, highly functionalized analogs where isocyanide use is undesirable. |
| Nitroolefin-Based | Uses readily available starting materials, can be tuned for different substitution patterns, employs green oxidants (air).[6][10] | Nitroolefins can be lachrymatory, mechanism can be complex. | Accessing 3-unsubstituted and 3-aryl derivatives through a cascade approach. |
The field of one-pot synthesis of imidazo[1,2-a]pyridines continues to evolve. The increasing use of enabling technologies such as microwave irradiation and flow chemistry is further accelerating the discovery and optimization of these valuable compounds.[7][18] Microwave-assisted synthesis, in particular, offers significant advantages in terms of reduced reaction times and often improved yields.[11][19] The development of more sustainable and environmentally benign catalytic systems, including biocatalysis, will undoubtedly be a major focus of future research.
As our understanding of the biological roles of the imidazo[1,2-a]pyridine scaffold deepens, the demand for efficient and versatile synthetic methods will only grow. The one-pot strategies outlined in this guide provide a powerful toolkit for researchers at the forefront of medicinal chemistry and drug discovery, enabling the rapid and efficient synthesis of the next generation of therapeutic agents.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Modulating Key Biological Targets, with a Focus on 2-Ethanamine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Heterocycle
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its "privileged" structural nature.[1][2][3] This scaffold is present in a variety of marketed drugs, demonstrating its therapeutic potential across a wide range of diseases. Notable examples include Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[4][5] The synthetic accessibility and the ability to introduce diverse substituents at multiple positions have made the imidazo[1,2-a]pyridine framework a fertile ground for the discovery of novel bioactive molecules.[6]
The biological activities of imidazo[1,2-a]pyridine derivatives are remarkably diverse, encompassing roles as enzyme inhibitors, receptor ligands, and anti-infectious agents.[7] This broad pharmacological spectrum has spurred extensive research into their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[4] The 2-position of the imidazo[1,2-a]pyridine ring is a particularly attractive point for chemical modification, and the introduction of an ethanamine side chain at this position gives rise to the 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine scaffold. This structural motif, bearing a resemblance to biogenic amines, suggests a potential for interaction with neurological targets such as receptors and transporters in the central nervous system (CNS).[8]
This technical guide provides a comprehensive overview of the known and potential biological targets of this compound derivatives. We will delve into the specific molecular interactions, the signaling pathways they modulate, and the experimental methodologies employed to elucidate these interactions.
Identified and Potential Biological Targets
The 2-ethanamine moiety appears to steer the pharmacological profile of the imidazo[1,2-a]pyridine core towards specific target families, most notably those involved in neurotransmission and cell signaling.
Monoamine Receptors: A Strong Potential for Neurological Applications
The structural similarity of this compound to neurotransmitters like dopamine and serotonin strongly suggests that this class of compounds may interact with monoamine receptors.
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain and is implicated in cognition, emotion, and reward pathways.[10] Its dysregulation has been linked to several neuropsychiatric disorders, including schizophrenia and substance abuse, making it an attractive therapeutic target.
Logical Relationship: Targeting the Dopamine D3 Receptor
Caption: Hypothesized interaction of this compound derivatives with the dopamine D3 receptor and its downstream effects.
Serotonin Receptors
Similarly, the structural features of this compound derivatives suggest a potential for interaction with serotonin (5-HT) receptors. The imidazo[1,2-a]pyridine scaffold is known to be a versatile platform for developing ligands for various GPCRs, and the ethanamine side chain is a common feature in many known serotonergic agents. Further screening and binding studies are warranted to explore the affinity and selectivity of these derivatives for different 5-HT receptor subtypes.
Monoamine Oxidases (MAOs)
Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[11] Given the structural resemblance of this compound to these neurotransmitters, it is plausible that derivatives of this scaffold could act as inhibitors of MAO-A or MAO-B. Inhibition of MAOs can lead to an increase in the synaptic levels of monoamines, a mechanism that is therapeutically exploited for the treatment of depression and Parkinson's disease.
Protein Kinases: Targeting Cell Proliferation and Survival
The imidazo[1,2-a]pyridine scaffold is a well-established framework for the development of protein kinase inhibitors.[8][12] While much of the research has focused on other substitution patterns, there is evidence for the activity of a 2-ethanamine derivative in this area.
A specific derivative, 2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine (IPPE), has been identified as a potent inhibitor of Aurora kinases.[13] These are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis and are frequently overexpressed in human cancers. Inhibition of Aurora kinases leads to defects in cell division and can induce apoptosis in cancer cells.
Signaling Pathway: Aurora Kinase Inhibition
Caption: Mechanism of action of the 2-ethanamine derivative IPPE via inhibition of Aurora kinases.
Quantitative Data Summary
The following table summarizes the available quantitative data for derivatives related to the this compound scaffold. It is important to note that data for the parent compound is limited, and the presented data is for structurally related analogs.
| Compound Class | Target | Parameter | Value | Reference |
| 2-Phenylimidazo[1,2-a]pyridine derivatives | Dopamine D3 Receptor | Ki | 0.72 - 385 nM | [9] |
| 2-Imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine (IPPE) | Aurora Kinases | Not specified | Potent inhibitor | [13] |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the identified and potential targets of this compound derivatives.
Dopamine D3 Receptor Radioligand Binding Assay
This protocol is adapted from standard methodologies for GPCR binding assays.[14]
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D3 receptor.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D3 receptor.
-
Membrane preparation from these cells.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Radioligand: [3H]Spiperone or a similar D3-selective radioligand.
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest the transfected CHO-K1 cells and homogenize them in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding).
-
50 µL of 10 µM Haloperidol (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
-
Radioligand Addition: Add 50 µL of [3H]Spiperone to each well at a final concentration close to its Kd.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through GF/C filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow: Dopamine D3 Receptor Binding Assay
Caption: A streamlined workflow for determining the binding affinity of test compounds to the dopamine D3 receptor.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on a fluorometric method for measuring MAO activity.[1]
Objective: To determine the inhibitory potency (IC50) of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.
-
MAO substrate: e.g., Kynuramine.
-
Peroxidase and a fluorogenic peroxidase substrate (e.g., Amplex Red).
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in assay buffer.
-
Assay Reaction: In a 96-well black plate, add the following:
-
MAO-A or MAO-B enzyme.
-
Test compound or positive control.
-
Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
-
Initiate Reaction: Add the MAO substrate (Kynuramine) to all wells to start the reaction.
-
Detection: After a suitable incubation time (e.g., 30 minutes) at 37°C, add the detection reagent containing peroxidase and the fluorogenic substrate. This will react with the H2O2 produced by the MAO reaction to generate a fluorescent product.
-
Measurement: Read the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths of 530/590 nm for Amplex Red).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence, although in some cases indirect, strongly points towards a rich neuropharmacological profile for these derivatives, with dopamine and serotonin receptors, as well as monoamine oxidases, being highly probable targets. The confirmed activity of a more complex derivative against Aurora kinases also opens up avenues for anticancer drug discovery.
Future research should focus on the systematic pharmacological characterization of the core this compound structure and its simple N-substituted analogs. Comprehensive screening against a panel of CNS receptors and enzymes is crucial to fully elucidate the target profile and structure-activity relationships. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. A deeper understanding of the biological targets of this intriguing class of compounds will undoubtedly pave the way for the rational design and development of new and effective therapeutics.
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Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[1][2] This nitrogen-bridged bicyclic system is a key structural component in several marketed drugs and a plethora of investigational agents, demonstrating a broad spectrum of biological activities.[1][3] This technical guide provides a comprehensive overview of the pharmacological landscape of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, therapeutic applications, and the experimental methodologies employed to elucidate their biological effects.
The Architectural Versatility of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a fused ring system consisting of an imidazole ring fused to a pyridine ring. This arrangement creates a unique electronic and steric environment that allows for diverse chemical modifications, leading to a wide array of biological activities. The core structure is amenable to substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthesis of these compounds is often achieved through well-established chemical reactions, such as the condensation of 2-aminopyridines with α-haloketones.[4][5]
Diverse Pharmacological Landscape: From the Central Nervous System to Infectious Diseases
The imidazo[1,2-a]pyridine nucleus is a testament to the concept of a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. This has led to the development of compounds with diverse therapeutic applications.[1][2]
Modulators of the Central Nervous System: The GABA-A Receptor Connection
A significant class of imidazo[1,2-a]pyridine derivatives exerts its effects on the central nervous system (CNS) by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[6] These compounds act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization.[7][8]
Zolpidem , a widely prescribed hypnotic for the treatment of insomnia, is a prime example of an imidazo[1,2-a]pyridine that selectively binds to the α1 subunit of the GABA-A receptor.[6] This subtype selectivity is thought to contribute to its potent sedative-hypnotic effects with relatively weak anxiolytic, myorelaxant, and anticonvulsant properties.[6] Alpidem , another member of this class, was developed as an anxiolytic and exhibits a different subtype selectivity profile.[9][10]
The interaction of these compounds with the GABA-A receptor can be characterized through radioligand binding assays and electrophysiological techniques.
Table 1: GABA-A Receptor Binding Affinities of Select Imidazo[1,2-a]pyridine Derivatives
| Compound | Receptor Subtype | Kᵢ (nM) | EC₅₀ (nM) | Reference(s) |
| Zolpidem | α₁β₂γ₂ | 20 | 33 | [6][11] |
| α₂β₁γ₂ | 400 | - | [6] | |
| α₃β₁γ₂ | 400 | - | [6] | |
| α₅β₃γ₂ | >5000 | - | [6] | |
| Alpidem | - | - | 40% potentiation at 10 µM | [7] |
Kᵢ represents the inhibition constant, and EC₅₀ represents the half-maximal effective concentration.
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of imidazo[1,2-a]pyridine compounds for the GABA-A receptor.
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in a cold buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared membranes, a radiolabeled ligand (e.g., [³H]-Flunitrazepam), and varying concentrations of the test imidazo[1,2-a]pyridine compound.
-
For non-specific binding determination, include wells with a high concentration of an unlabeled ligand (e.g., diazepam).
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
A New Frontier in Oncology: Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.[12][13] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer.
Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit various kinases, including phosphatidylinositol 3-kinase (PI3K), Akt, and receptor tyrosine kinases like FLT3.[13][14][15] These compounds often exert their anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.[14]
Table 2: Kinase Inhibitory Activity of Select Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-Based IC₅₀ (µM) | Reference(s) |
| Compound 1 | PI3Kα | 2 | T47D | >10 | [14] |
| Compound 24 | FLT3 | - | MOLM14 | - | [15] |
| Compound 35 | PI3Kα | 150 | - | - | [16] |
| Compound 4c | CLK1 | 700 | - | - | [17] |
| DYRK1A | 2600 | - | - | [17] |
IC₅₀ represents the half-maximal inhibitory concentration.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of imidazo[1,2-a]pyridine compounds against a specific kinase.
-
Assay Setup:
-
In a 96-well plate, add the purified recombinant kinase, a kinase-specific substrate (e.g., a peptide or protein), and ATP.
-
Add varying concentrations of the test imidazo[1,2-a]pyridine compound.
-
Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
-
Detection of Kinase Activity:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Combating Drug Resistance: Anti-Infective Properties
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anti-infective agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[18][19][20] Several compounds from this class have shown potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[18][20]
The mechanism of action for some of these anti-tubercular compounds involves the inhibition of key mycobacterial enzymes, such as the ubiquinol-cytochrome c reductase (QcrB), a component of the electron transport chain.[21][22]
Table 3: Anti-Mycobacterial Activity of Select Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (µM) against M. tuberculosis H37Rv | Reference(s) |
| Compound 1 | ≤1 | [18] |
| Compound 5 | 0.2 | [20] |
| Compound 9 | ≤0.006 | [20] |
| Compound 12 | ≤0.006 | [20] |
| Compound 16 | ≤0.006 | [20] |
| Compound 17 | ≤0.006 | [20] |
| Compound 18 | ≤0.006 | [20] |
| IPA-6 | 0.05 µg/mL | [19] |
| IPA-9 | 0.4 µg/mL | [19] |
| IPS-1 | 0.4 µg/mL | [19] |
MIC represents the minimum inhibitory concentration.
Experimental Protocol: Anti-Mycobacterial Activity Assay (Microplate Alamar Blue Assay)
This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis.
-
Preparation:
-
Prepare a serial dilution of the test imidazo[1,2-a]pyridine compounds in a 96-well microplate.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well of the microplate.
-
Include a positive control (bacteria with no drug) and a negative control (media only).
-
Seal the plate and incubate at 37°C for several days.
-
-
Alamar Blue Addition and Incubation:
-
After the initial incubation period, add Alamar Blue solution to each well.
-
Re-incubate the plate for 24 hours.
-
-
Reading and Interpretation:
-
Visually observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Visualizing the Mechanisms: Pathways and Workflows
To better understand the pharmacological effects of imidazo[1,2-a]pyridine derivatives, it is crucial to visualize their interactions with cellular pathways and the experimental workflows used to study them.
Caption: GABA-A Receptor Modulation by Imidazo[1,2-a]pyridines.
Caption: Kinase Inhibition by Imidazo[1,2-a]pyridines.
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An In-Depth Technical Guide to 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine (CAS 43170-96-3): A Cornerstone for Modern Drug Discovery
This guide provides an in-depth exploration of 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine (CAS No. 43170-96-3), a key chemical intermediate whose core structure is a foundational element in contemporary medicinal chemistry. We will delve into its fundamental properties, its strategic role as a synthetic building block, and the extensive pharmacological potential of its derivatives, particularly as potent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific pursuits.
Core Compound Profile: CAS 43170-96-3
2-Imidazo[1,2-a]pyridin-2-yl-ethylamine serves as a critical starting material for the synthesis of a wide array of bioactive molecules.[1] The presence of a primary amine group provides a reactive handle for a multitude of chemical transformations, allowing for the systematic development of compound libraries for structure-activity relationship (SAR) studies.
Physicochemical and Safety Properties
A comprehensive summary of the compound's key properties is presented below. This data is essential for proper handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 43170-96-3 | [2][3][4][5] |
| Chemical Name | 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine | [2][3] |
| Synonyms | 2-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine | [4] |
| Molecular Formula | C₉H₁₁N₃ | [4][5][6] |
| Molecular Weight | 161.21 g/mol | [4][6] |
| Appearance | Colorless crystals | [6] |
| Melting Point | 198-203 °C | [6] |
| Purity | ≥ 96% (HPLC) | [6] |
| Storage | 2-8°C, Refrigerator | [4][6] |
Safety and Handling: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Handling Precautions:
-
Always handle within a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][5]
-
Avoid the formation of dust and aerosols.[5]
-
Keep away from heat, sparks, and open flames.[2]
-
Ensure adequate ventilation.[5]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The true value of CAS 43170-96-3 is understood by examining its core, the imidazo[1,2-a]pyridine ring system. This bicyclic aromatic heterocycle is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[7] This versatility has made it a cornerstone of many successful drug discovery programs.
Several commercial drugs are built upon this scaffold, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (an anti-osteoporosis agent), highlighting its clinical significance.[5][8][9] In recent years, research has heavily focused on the development of imidazo[1,2-a]pyridine derivatives as potent anticancer agents, frequently through the inhibition of key cellular signaling pathways.[5]
Mechanism of Action: Targeting Cancer's Master Switches
A predominant mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[2][4][10] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many human cancers.
Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to be potent inhibitors of PI3Kα, the p110α catalytic subunit of PI3K, with some compounds achieving IC₅₀ values in the low nanomolar range.[4][11] By blocking PI3K, these inhibitors prevent the phosphorylation and subsequent activation of Akt, a critical downstream effector. This disruption leads to the deactivation of mTOR and other proteins, ultimately resulting in the induction of cell cycle arrest and apoptosis in cancer cells.[4]
Figure 1: The PI3K/Akt/mTOR signaling pathway, a key target for imidazo[1,2-a]pyridine-based inhibitors.
Synthetic and Experimental Workflows
The utility of CAS 43170-96-3 as a chemical intermediate is best demonstrated through its application in synthetic and biological protocols.
Representative Synthesis: Amide Bond Formation
The primary amine of 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine is readily derivatized. A common and straightforward reaction is the formation of an amide bond, which introduces a new substituent and significantly alters the molecule's properties. The following protocol is a representative example based on standard acylation procedures.[12]
Figure 2: General workflow for the synthesis of an N-acyl derivative from CAS 43170-96-3.
Protocol: Synthesis of N-(2-(Imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide
-
Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane.
-
Reaction: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Incubation: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: The reaction is started at 0°C to control the initial exothermic acylation. Stirring at room temperature ensures the reaction proceeds to completion.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, carefully quench the reaction by adding water. If using an organic solvent, transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Biological Evaluation: Cell Viability (MTT Assay)
To assess the cytotoxic potential of newly synthesized derivatives, the MTT assay is a robust and widely used colorimetric method. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][10]
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[2][10] The amount of formazan produced is directly proportional to the number of living cells.[3]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa or A375) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., a derivative of CAS 43170-96-3) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[3][10]
-
Self-Validation: A positive control (e.g., a known cytotoxic drug like Doxorubicin) and a negative control (vehicle) are essential to validate the assay's performance.
-
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[2][13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for the compound.
Biochemical Evaluation: PI3K HTRF Kinase Assay
To confirm direct inhibition of the target kinase, a biochemical assay such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed. This method provides a quantitative measure of enzyme activity.[14]
Principle: The assay measures the production of PIP3, the product of the PI3K-catalyzed phosphorylation of PIP2. The detection system uses a Europium-labeled antibody and an APC-labeled tracer that compete with the PIP3 product for binding, resulting in a change in the FRET signal that is inversely proportional to kinase activity.[1][15]
Step-by-Step Protocol (384-well format):
-
Reagent Preparation: Prepare 1x Reaction Buffer, ATP Working Solution, and Lipid (PIP2) Working Solution according to the kit manufacturer's instructions.[1]
-
Compound Addition: Add 0.5 µL of the test compound diluted in DMSO to the appropriate wells of a 384-well plate. For control wells, add 0.5 µL of DMSO.
-
Enzyme/Lipid Addition: Prepare a PI3K/Lipid working solution. Add 14.5 µL of this solution to the test and positive control wells. Add 14.5 µL of Lipid Working Solution (without enzyme) to the negative control wells.[1]
-
Initiate Reaction: Add 5 µL of ATP Working Solution to all wells to start the kinase reaction.[1]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Stop Reaction: Add 5 µL of Stop Solution to all wells.[1]
-
Detection: Add 5 µL of Detection Mix to all wells.[1]
-
Final Incubation: Seal the plate and incubate for 2 hours at room temperature, protected from light.[1]
-
Measurement: Read the HTRF ratio on a compatible microplate reader (Excitation: 320-340 nm, Emission: 665 nm and 620 nm).[15]
-
Data Analysis: Calculate the percentage of inhibition based on the signals from the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value for the compound.
Suppliers
2-Imidazo[1,2-a]pyridin-2-yl-ethylamine (CAS 43170-96-3) is available from various chemical suppliers for research and development purposes. These include, but are not limited to:
-
Chem-Impex[6]
-
Fluorochem Ltd.[2]
-
ChemicalBook[3]
-
Pharmaffiliates[4]
-
Leap Chem Co., Ltd.[10]
-
Atomax Chemicals Co., Ltd.[16]
-
Angene International Limited[11]
Conclusion
While 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine (CAS 43170-96-3) may not be an end-product therapeutic, its role as a high-value synthetic intermediate is indisputable. It provides access to the pharmacologically privileged imidazo[1,2-a]pyridine scaffold, enabling the exploration of potent and selective modulators of critical biological pathways, particularly kinase signaling cascades implicated in cancer. The synthetic accessibility and versatile reactivity of its primary amine make it an essential tool for medicinal chemists and drug discovery professionals aiming to develop the next generation of targeted therapeutics.
References
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Leap Chem Co., Ltd. 2-(imidazo[1,2-a]pyridin-2-yl)ethanamine. Retrieved from [Link]
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Pharmaffiliates. 2-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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ChemBuyersGuide.com, Inc. Atomax Chemicals Co., Ltd. Retrieved from [Link]
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ChemBuyersGuide.com, Inc. Angene International Limited. Retrieved from [Link]
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Singh, D., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Retrieved from [Link]
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National Center for Biotechnology Information. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Retrieved from [Link]
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Sugita, H., et al. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay. Biochemical and Biophysical Research Communications, 377(3), 941-945. Retrieved from [Link]
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National Center for Biotechnology Information. (2016, February 1). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved from [Link]
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Royal Society of Chemistry. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Chemical Communications. Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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National Center for Biotechnology Information. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
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National Center for Biotechnology Information. N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Retrieved from [Link]
-
Beilstein-Institut. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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Methodological & Application
Leveraging 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine for High-Throughput Screening in Modern Drug Discovery
An Application Note and Protocol for Drug Discovery Researchers
Abstract
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This structural motif is associated with a vast spectrum of biological activities, including anticancer, antituberculosis, and kinase inhibition properties.[3][4][5] This application note provides a comprehensive guide for utilizing a specific derivative, 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine, as a versatile building block or screening compound in high-throughput screening (HTS) campaigns. We present its chemical profile, the rationale for its use, and a detailed, field-tested protocol for a representative kinase inhibition assay, demonstrating its applicability in identifying novel therapeutic leads. The methodologies described herein are designed to be robust, self-validating, and adaptable to various biological targets.
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold
The relentless pressure to accelerate the drug discovery pipeline necessitates the strategic selection of compound libraries with a high potential for generating viable hits.[6][7] The imidazo[1,2-a]pyridine scaffold has consistently emerged as a cornerstone in the development of new drugs, with marketed products like Zolpidem and Alpidem underscoring its therapeutic relevance.[8] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized, allowing for precise orientation of substituents to interact with diverse biological targets.[2]
This compound, featuring a primary amine, serves as an excellent starting point for library synthesis or as a fragment for screening. The ethylamine side chain offers a key vector for chemical modification or for forming critical interactions (e.g., hydrogen bonds) within a target's binding pocket.[9] Given the established success of this scaffold against targets like receptor tyrosine kinases (e.g., PDGFR), this guide will use a kinase inhibition assay as a primary example to illustrate its utility in an HTS context.[10]
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is fundamental for successful assay development and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃ | [11][12] |
| Molecular Weight | 161.21 g/mol | [9][12] |
| CAS Number | 43170-96-3 | [9][13] |
| Appearance | Colorless crystals | [9] |
| Purity | ≥ 96% (HPLC recommended) | [9] |
| Predicted XlogP | 1.1 | [14] |
| Storage Conditions | 0-8 °C, protect from light | [9] |
Rationale for HTS Suitability: The compound's relatively low molecular weight and favorable predicted lipophilicity (XlogP) align with the principles of fragment-based drug discovery and lead-likeness. The primary amine provides a reactive handle for follow-up chemistry, making it an ideal candidate for hit-to-lead campaigns.
The High-Throughput Screening Workflow: A Strategic Overview
High-throughput screening is a systematic, automated process designed to rapidly assess large numbers of chemical compounds for activity against a specific biological target.[6] The goal is to identify "hits"—compounds that produce a desired biological response—which can then be optimized into lead compounds.[7]
Caption: General workflow for a high-throughput screening campaign.
Application Protocol: HTS for Kinase Inhibitors
This protocol details a robust, luminescence-based assay to screen this compound for inhibitory activity against a target protein kinase. The principle is based on quantifying the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weak inhibition.
4.1. Objective To identify and characterize the inhibitory potential of this compound against a target protein kinase in a 384-well HTS format.
4.2. Materials and Reagents
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Assay Plates: 384-well, white, opaque, low-volume plates.
-
Compound Plates: 384-well polypropylene plates for serial dilutions.
-
Kinase: Purified, recombinant target kinase (e.g., PDGFRβ).
-
Substrate: Specific peptide substrate for the target kinase.
-
ATP: Adenosine triphosphate, high purity.
-
Kinase Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Detection Reagent: Commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).
-
Liquid Handling: Automated multichannel pipettes or acoustic dispenser.
-
Plate Reader: Luminometer with 384-well plate capability.
4.3. Step-by-Step Experimental Protocol
Step 1: Compound Plate Preparation
-
Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO.
-
Primary Screen Plate: For a 10 µM final assay concentration, dispense 1 µL of the 10 mM stock into a well containing 99 µL of DMSO. Mix well to create a 100 µM intermediate stock. This will be the source for the primary screen.
-
Dose-Response Plate: Create a 10-point, 3-fold serial dilution series in a polypropylene plate.
-
Start with the 10 mM stock in the first column.
-
Serially dilute across the plate using 100% DMSO.
-
This plate will contain compounds at concentrations ranging from 10 mM down to ~0.5 µM.
-
Expert Insight: Performing serial dilutions in 100% DMSO minimizes compound precipitation issues and ensures accurate transfer via acoustic dispensing technology.
-
Step 2: Assay Execution (Final Volume: 10 µL/well)
-
Compound Transfer: Using an automated liquid handler, transfer 50 nL of compound solution from the Compound Plate to the Assay Plate.
-
This results in a 200x dilution of the compound into the final assay volume, ensuring the final DMSO concentration is a non-interfering 0.5%.
-
-
Add Kinase: Add 5 µL of kinase solution (2X final concentration) in kinase buffer to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows the compound to bind to the kinase and reach equilibrium before the reaction is initiated, which is critical for identifying time-dependent or slow-binding inhibitors.
-
-
Initiate Reaction: Add 5 µL of substrate/ATP mixture (2X final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Controls:
-
Negative Control (0% Inhibition): Wells containing DMSO only. Represents maximum kinase activity.
-
Positive Control (100% Inhibition): Wells containing a known inhibitor at a concentration that fully blocks enzyme activity.
-
Step 3: Signal Detection
-
Add 10 µL of the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of the second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
4.4. Data Analysis and Validation
-
Assay Quality Control (Z-factor): The Z-factor is a statistical measure of assay quality. A robust assay should have a Z-factor > 0.5.
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls.
-
Trustworthiness: Calculating the Z-factor for every plate is a self-validating mechanism that ensures the reliability of the screening data.
-
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
-
-
Hit Identification: A "hit" is defined as a compound that shows inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
IC₅₀ Determination: For hits identified in the primary screen, plot the percent inhibition against the log of the compound concentration from the dose-response plate. Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Hit Confirmation and Progression Workflow
A single positive result in a primary screen is not sufficient. A rigorous validation process is required to eliminate false positives and confirm the activity.
Caption: Decision-making workflow for hit validation and progression.
Conclusion
This compound represents a high-value chemical tool for modern drug discovery. Its foundation on a privileged scaffold suggests a high probability of interaction with relevant biological targets. The detailed HTS protocol provided here offers a robust, validated framework for screening this compound and its derivatives. By integrating rigorous quality control and a systematic hit validation workflow, researchers can confidently leverage this versatile molecule to uncover novel lead compounds and accelerate the journey towards new therapeutics.
References
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- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Royal Society of Chemistry.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
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- Emerging trends in high-throughput screening.
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Application Notes and Protocols for Cell-Based Assays with 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine and its Analogs
A Guide for the Scientific Investigator
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1][2] This is due to its synthetic accessibility and the diverse range of pharmacological activities exhibited by its derivatives.[3][4] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core, and numerous derivatives are under investigation for a wide array of therapeutic applications, including anticancer, antitubercular, antiviral, and anti-inflammatory treatments.[2][3] The versatility of this scaffold allows for extensive chemical modification, leading to compounds that can interact with a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][5][6]
This document provides a comprehensive guide for researchers and drug development professionals on the use of 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine, a representative member of this class, in a tiered series of cell-based assays.[7] The protocols outlined herein are designed to first establish baseline cytotoxicity and antiproliferative effects, and then to delve into the potential mechanisms of action, such as cell cycle arrest and induction of apoptosis. These methodologies are grounded in established practices for evaluating novel chemical entities and are supported by findings from research on analogous imidazopyridine compounds.[8][9]
PART 1: Foundational Protocols - Compound Handling and Primary Viability Assessment
A critical first step in the evaluation of any novel compound is to establish its fundamental impact on cell viability and proliferation. This section provides detailed protocols for the proper handling of 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine and for conducting a primary screening assay to determine its half-maximal inhibitory concentration (IC₅₀).
Compound Preparation and Handling: The Cornerstone of Reproducibility
The accuracy and reproducibility of in vitro assays are critically dependent on the proper handling and preparation of the test compound.
-
Solubilization: The majority of imidazopyridine derivatives are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO.
-
Storage: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before each experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]
Experimental Workflow for Primary Cytotoxicity Screening
The following workflow provides a general framework for assessing the cytotoxic and antiproliferative effects of 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine.
Caption: General workflow for a cell viability assay.
Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.
Materials:
-
Selected cancer cell line(s) (e.g., A549 lung cancer, HeLa cervical cancer, HepG2 liver carcinoma)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
2-Imidazo[1,2-a]pyridin-2-yl-ethylamine stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[8]
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare a series of dilutions of the test compound in complete medium from the DMSO stock. A common starting range is a 7-point dilution series from 100 µM down to 0.1 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours (or a desired time point, e.g., 24 or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
| Parameter | Recommended Value/Range | Rationale |
| Cell Seeding Density | 3,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during the assay. |
| Compound Concentration Range | 0.1 µM to 100 µM | A broad range is necessary to capture the full dose-response curve for an unknown compound.[8] |
| Final DMSO Concentration | ≤ 0.5% | Minimizes solvent-induced cytotoxicity. |
| Incubation Time | 24, 48, or 72 hours | Allows for the assessment of both short-term and long-term effects on cell proliferation. |
| Biological Replicates | n ≥ 3 | Ensures the statistical significance of the results.[12] |
PART 2: Mechanistic Elucidation - Cell Cycle and Apoptosis Assays
Following the determination of the IC₅₀ value, the next logical step is to investigate how 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine exerts its antiproliferative effects. Many cytotoxic compounds, including imidazopyridine derivatives, function by disrupting the cell cycle or inducing programmed cell death (apoptosis).[8]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
Materials:
-
Cells and culture reagents
-
6-well plates
-
2-Imidazo[1,2-a]pyridin-2-yl-ethylamine
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 3-4 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.[8]
-
Treat the cells with 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine at concentrations around its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle control.
-
Harvesting and Fixation: Harvest the cells (including any floating cells in the supernatant) by trypsinization. Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The data can be used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined. An accumulation of cells in a specific phase (e.g., G2/M) or an increase in the sub-G1 population (indicative of apoptotic cells with fragmented DNA) suggests an effect on cell cycle progression.[8]
Potential Signaling Pathways Targeted by Imidazopyridines
Research has shown that imidazopyridine derivatives can modulate various signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT/mTOR and STAT3 pathways.[6][8] A potential mechanism of action for a novel imidazopyridine could involve the inhibition of these pathways.
Caption: Hypothetical signaling pathways targeted by imidazopyridines.
PART 3: Advanced Investigations and Concluding Remarks
For a more in-depth mechanistic study, further assays can be employed:
-
Western Blotting: To confirm the inhibition of signaling pathways, Western blotting can be used to measure the levels of phosphorylated (active) and total proteins of key signaling molecules like AKT, mTOR, and STAT3.[6] A decrease in the ratio of phosphorylated to total protein following compound treatment would provide strong evidence for pathway inhibition.
-
Apoptosis Assays: To confirm that cell death is occurring via apoptosis, assays such as Annexin V/PI staining can be used. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Target Deconvolution: Should the compound show significant and specific activity, advanced techniques such as chemical proteomics or genetic screening (e.g., CRISPR-Cas9 screens) could be employed to identify its direct molecular target(s).
The imidazo[1,2-a]pyridine scaffold represents a rich source of potential therapeutic agents. The systematic application of the cell-based assays described in this guide will enable researchers to effectively characterize the biological activity of novel derivatives like 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine, paving the way for further preclinical development. Each experiment should be carefully designed with appropriate controls to ensure that the data generated is robust, reliable, and provides clear insights into the compound's mechanism of action.
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Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
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Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega, 8(10), 9183–9203. Available at: [Link]
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de Souza, M. V. N., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]
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Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 940–945. Available at: [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2015). Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2991–2996. Available at: [Link]
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Kuthyala, S., et al. (2022). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. Molecules, 27(19), 6296. Available at: [Link]
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Li, J., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. Available at: [Link]
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Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances, 13(12), 8031-8051. Available at: [Link]
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Skwarczynska, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 63(1), 216–228. Available at: [Link]
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Al-Tel, T. H. (2011). A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. Molecules, 16(5), 3871–3881. Available at: [Link]
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Poczta, A., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5639. Available at: [Link]
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Almeida, G. M., et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 16(5), 6439–6447. Available at: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: [Link]
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Dotsenko, V. V., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molbank, 2023(3), M1704. Available at: [Link]
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Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available at: [Link]
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ResearchGate. Synthetic strategies for the preparation of imidazopyridines. ResearchGate. Available at: [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38057. Available at: [Link]
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Al-Amiery, A. A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(3), 222-237. Available at: [Link]
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Dora, D. R., & Sarkar, A. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(59), 7208-7223. Available at: [Link]
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The Imidazo[1,2-a]Pyridine Scaffold: A Versatile Platform for Advanced Fluorescent Probe Development
Introduction: The Rise of a Privileged Fluorophore
The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry and, increasingly, in the realm of chemical biology and materials science.[1] Its rigid, planar structure and extended π-conjugated system provide a robust foundation for the design of fluorescent molecules with tunable photophysical properties.[2] This unique combination of structural integrity and electronic versatility makes imidazo[1,2-a]pyridine derivatives exceptional candidates for the development of sophisticated fluorescent probes for a myriad of applications, ranging from the detection of biologically relevant analytes to advanced imaging and optoelectronics.[3][4]
This comprehensive guide provides an in-depth exploration of the development of fluorescent probes derived from the imidazo[1,2-a]pyridine scaffold. We will delve into the rational design principles, synthetic methodologies, and detailed protocols for the characterization and application of these powerful molecular tools. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of imidazo[1,2-a]pyridine-based fluorophores in their work.
Part 1: Rational Design and Synthetic Strategies
The remarkable versatility of the imidazo[1,2-a]pyridine scaffold lies in the ability to strategically modify its structure to fine-tune its photophysical and chemical properties. The core principle of probe design involves coupling the fluorescent imidazo[1,2-a]pyridine "reporter" unit with a specific "recognition" moiety that selectively interacts with the target analyte. This interaction elicits a measurable change in the fluorescence output, such as "turn-on," "turn-off," or ratiometric shifts.[5]
Tuning Photophysical Properties: The Role of Substituents
The fluorescence characteristics of imidazo[1,2-a]pyridines are highly sensitive to the nature and position of substituents on the bicyclic ring system.[2]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and amino (-NH₂) generally enhance fluorescence quantum yields and can induce red-shifts in the emission spectra.[2][6]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and cyano (-CN) often lead to quenched or less intense fluorescence.[7]
-
Extended π-Conjugation: Introducing aryl or other conjugated systems at the C2 or C3 positions can significantly increase the quantum yield and shift the emission to longer wavelengths.[2][8]
This predictable structure-property relationship allows for the rational design of probes with desired excitation and emission profiles, spanning from the near-UV to the visible spectrum.[4]
Key Synthetic Methodologies
A variety of synthetic routes have been established for the construction of the imidazo[1,2-a]pyridine core, offering flexibility in the introduction of functional groups.
-
One-Pot Multicomponent Reactions: These efficient methods, often catalyzed by transition metals like copper or iodine, allow for the rapid assembly of substituted imidazo[1,2-a]pyridines from simple starting materials.[9][10]
-
Cascade Cyclization: This strategy involves a series of intramolecular reactions to form the fused ring system, often with high atom economy.[5][11]
The choice of synthetic strategy is dictated by the desired substitution pattern and the compatibility of functional groups required for the recognition moiety.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine fluorescent probes.
Part 2: Application Notes and Detailed Protocols
The tailored properties of imidazo[1,2-a]pyridine-based probes have led to their successful application in a wide range of analytical and imaging contexts.
Detection of Metal Ions
Imidazo[1,2-a]pyridine derivatives functionalized with appropriate chelating agents have proven to be highly sensitive and selective fluorescent sensors for various metal ions, including Fe³⁺, Hg²⁺, and Zn²⁺.[5][12][13]
Protocol 2.1.1: General Procedure for Metal Ion Sensing
-
Probe Preparation: Prepare a stock solution of the imidazo[1,2-a]pyridine-based probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Working Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the appropriate buffer solution (e.g., HEPES buffer, pH 7.4).
-
Analyte Addition: Add increasing concentrations of the target metal ion solution to the probe solution.
-
Spectroscopic Measurement: After a short incubation period, record the fluorescence emission spectrum using a spectrofluorometer.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding constant.
Bioimaging in Living Cells
The cell permeability and low cytotoxicity of many imidazo[1,2-a]pyridine probes make them excellent candidates for live-cell imaging.[5][13] They have been successfully employed to visualize the distribution and dynamics of various intracellular analytes.
Protocol 2.2.1: Live-Cell Imaging of Intracellular Analytes
-
Cell Culture: Plate cells (e.g., HeLa or A549) on glass-bottom dishes or coverslips and culture overnight.[5][14]
-
Probe Loading: Incubate the cells with the imidazo[1,2-a]pyridine probe (e.g., 1-10 µM in cell culture medium) for a specified period (e.g., 30 minutes) at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.
-
Analyte Stimulation (Optional): Treat the cells with a stimulus to induce changes in the analyte of interest (e.g., adding H₂O₂ to monitor oxidative stress).[14]
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
Caption: Step-by-step workflow for live-cell imaging using imidazo[1,2-a]pyridine probes.
Probes for Other Analytes and Environmental Parameters
The versatility of the imidazo[1,2-a]pyridine scaffold extends to the detection of a wide array of other analytes and environmental conditions:
-
Anions: Probes for fluoride (F⁻) have been developed, often operating through hydrogen bonding interactions.[15][16]
-
Reactive Oxygen Species (ROS): Boronate ester-functionalized probes have been designed for the selective detection of hydrogen peroxide (H₂O₂).[14]
-
Viscosity: "Molecular rotor" probes based on imidazo[1,2-a]pyridine exhibit viscosity-dependent fluorescence, enabling the imaging of intracellular microenvironments.[17]
-
pH: The fluorescence of certain derivatives is sensitive to pH changes, allowing for the monitoring of cellular pH.
Part 3: Data Presentation and Characterization
Thorough characterization of newly synthesized probes is crucial to validate their performance and ensure reliable data.
Photophysical Properties
A summary of key photophysical parameters should be compiled for each probe.
| Probe ID | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Probe A | 350 | 450 | 0.65 | 100 | 25,000 |
| Probe B | 420 | 530 | 0.40 | 110 | 18,000 |
| Probe C | 380 | 580 | 0.25 | 200 | 32,000 |
Data are hypothetical and for illustrative purposes only.
Selectivity and Sensitivity
The selectivity of a probe should be rigorously tested against a panel of potentially interfering species. The limit of detection (LOD) is a critical parameter for evaluating the probe's sensitivity. For instance, a probe for Fe³⁺ should be tested against other biologically relevant cations such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, etc.[5]
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold has firmly established itself as a powerful and adaptable platform for the creation of advanced fluorescent probes. The ease of synthetic modification allows for the fine-tuning of photophysical properties and the incorporation of diverse recognition moieties. This has led to the development of probes for a wide range of applications, from fundamental biological research to potential diagnostic tools.
Future research in this area will likely focus on the development of probes with even greater sophistication, such as those capable of two-photon excitation for deep-tissue imaging, and probes that can target specific organelles or report on multiple analytes simultaneously.[6] The continued exploration of the rich chemistry of imidazo[1,2-a]pyridines promises to yield a new generation of molecular tools that will further illuminate the intricate workings of biological systems and drive innovation in materials science.
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A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+. (n.d.). RSC Publishing. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of PI3K/mTOR Dual Inhibitors Featuring an Imidazo[1,2-a]pyridine Scaffold
Abstract
This document provides a comprehensive guide for the synthesis and evaluation of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors built upon the privileged imidazo[1,2-a]pyridine scaffold. The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancer, making it a prime target for therapeutic intervention.[1] Dual inhibition of PI3K and mTOR offers a compelling strategy to circumvent the feedback mechanisms that can limit the efficacy of single-target agents.[2] We present the scientific rationale for this approach, a detailed, step-by-step synthetic protocol for a representative potent inhibitor, and application notes for its subsequent biological characterization. This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development, providing the technical details necessary to replicate and expand upon this important class of kinase inhibitors.
Introduction: Targeting a Critical Cancer Pathway
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Fate
The PI3K/Akt/mTOR pathway is a highly conserved intracellular signaling cascade crucial for regulating fundamental cellular processes, including growth, proliferation, survival, and metabolism.[3] It is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K.[1] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3).[4] This event anchors proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase-1 (PDK1), to the cell membrane.[2] Subsequent phosphorylation and activation of Akt triggers a cascade of downstream events, including the activation of mTOR.[5]
mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate different cellular activities.[6][7] Aberrant activation of this pathway, through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN (which counteracts PI3K activity by dephosphorylating PIP3), leads to uncontrolled cell proliferation and resistance to apoptosis, hallmarks of cancer.[4][5][6]
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway.
The Rationale for Dual PI3K/mTOR Inhibition
Targeting mTORC1 alone with inhibitors like rapamycin can trigger a negative feedback loop, leading to the activation of Akt via PI3K, which can ultimately promote cell survival and limit the drug's efficacy.[2] By simultaneously inhibiting both PI3K and mTOR (both mTORC1 and mTORC2), dual inhibitors can block the pathway at two critical nodes.[8] This approach effectively shuts down the primary signaling cascade while also preventing the compensatory feedback activation of Akt, potentially leading to a more profound and durable anti-tumor response.[2]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[9][10] This structure is present in numerous biologically active compounds, including several marketed drugs.[11][12] Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal backbone for designing kinase inhibitors that can fit into the ATP-binding pocket of target enzymes.[13][14] Numerous research efforts have successfully utilized this scaffold to develop potent inhibitors for various kinases, including PI3K, underscoring its versatility and utility in drug discovery.[15][16][17]
Synthetic Strategy and Design Rationale
The synthesis of complex imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitors can be accomplished through a modular strategy. The core scaffold is first constructed, followed by sequential functionalization to install the necessary pharmacophoric elements for potent and selective inhibition. The following workflow outlines a representative synthesis based on the successful development of potent dual inhibitors.[18][19]
Figure 2: General Synthetic Workflow.
Key Synthetic Transformations:
-
Construction of the Imidazo[1,2-a]pyridine Core: The most classical and reliable method for constructing the core involves the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound (e.g., an α-bromoketone).[20][21] This reaction, often performed under thermal conditions in a solvent like ethanol, proceeds via initial N-alkylation of the pyridine ring followed by an intramolecular cyclization and dehydration.[22]
-
Core Functionalization via Cross-Coupling: To build molecular complexity and explore structure-activity relationships (SAR), the imidazo[1,2-a]pyridine core is often functionalized using transition-metal-catalyzed cross-coupling reactions. Halogenation of the core, typically at the C3 or C6 position, provides a handle for reactions like Suzuki or Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups.[17][23]
-
Amide Bond Formation: A common feature in many kinase inhibitors is an amide linkage, which can form crucial hydrogen bonds within the ATP-binding site. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are employed to connect the functionalized core to a side chain, which is often designed to target a specific region of the kinase or improve physicochemical properties like solubility.[18]
Detailed Experimental Protocol: Synthesis of Compound 15a
This section provides a step-by-step protocol for the synthesis of a potent PI3K/mTOR dual inhibitor, 15a , as reported by Yu et al.[18][19] This compound serves as an excellent exemplar of the synthetic strategies discussed.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-iodopyridine | ≥98% | Commercially Available | |
| Ethyl 2-chloro-3-oxobutanoate | ≥97% | Commercially Available | |
| Concentrated Sulfuric Acid | ACS Grade | Use with extreme caution | |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | |
| Acetonitrile (ACN) | Anhydrous | ||
| Dichloromethane (DCM) | Anhydrous | ||
| N,N-Dimethylformamide (DMF) | Anhydrous | ||
| HATU | ≥98% | Commercially Available | Amide coupling agent |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available | Base |
| And other requisite reagents for multi-step synthesis | See reference[18] |
Step-by-Step Synthesis
Scheme 1: Synthesis of the Imidazo[1,2-a]pyridine Core (Intermediate 1)
(Illustrative scheme, not generated from tool)
-
Procedure: To a solution of 2-amino-5-iodopyridine (1.0 eq) in 95% ethanol (approx. 0.2 M), add ethyl 2-chloro-3-oxobutanoate (2.4 eq).
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise while cooling in an ice bath.
-
Allow the mixture to warm to room temperature and then heat to reflux (approx. 100 °C) for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 1 .
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
(Note: The full multi-step synthesis of a specific, complex inhibitor like 15a involves numerous intermediates and reactions including Suzuki couplings, deprotections, and final amide couplings. For the complete, unabridged protocol, direct consultation of the primary literature is essential.[18][19])
Characterization and Data Analysis
A rigorous analytical workflow is critical to ensure the identity, purity, and stability of the synthesized inhibitors.
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of intermediates and the final product. The observed chemical shifts, coupling constants, and integration values should be consistent with the expected structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity level of >95% is typically required for biological assays. The analysis should be performed using a suitable column (e.g., C18) and mobile phase, with detection at one or more wavelengths (e.g., 254 nm).
-
Application Notes: Biological Evaluation
Once the inhibitor is synthesized and characterized, its biological activity must be assessed.
Protocol: In Vitro Kinase Inhibition Assays
The inhibitory potency (IC₅₀) of the compound against PI3K isoforms (α, β, δ, γ) and mTOR should be determined.
-
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are robust methods for measuring kinase activity in a high-throughput format.[24] They measure the phosphorylation of a substrate by the kinase.
-
Procedure (General):
-
Dispense the kinase, a fluorescently labeled substrate (e.g., a GFP-tagged peptide), and ATP into the wells of a microplate.
-
Add the synthesized inhibitor at various concentrations (e.g., 10-point serial dilution).
-
Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction and add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible reader. The FRET signal is proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitor's activity.
-
-
Data Analysis: Calculate the percent inhibition for each concentration relative to controls (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cellular Antiproliferative Assays
This assay determines the compound's ability to inhibit the growth of cancer cell lines.
-
Cell Lines: Use cancer cell lines with known PI3K pathway alterations, such as HCT116 (PIK3CA mutant) or HT-29 (PIK3CA mutant), as reported in the literature for similar compounds.[18]
-
Procedure (SRB Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the inhibitor at various concentrations for 72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Wash away the unbound dye and solubilize the bound dye with a Tris base solution.
-
Measure the absorbance at ~510 nm. The absorbance is proportional to the cell number.
-
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
Protocol: Western Blot for Pathway Modulation
This experiment confirms that the inhibitor engages its target in a cellular context.
-
Procedure:
-
Treat cancer cells with the inhibitor at relevant concentrations (e.g., around the GI₅₀ value) for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins, specifically their phosphorylated forms (e.g., phospho-Akt Ser473, phospho-S6K Thr389) and total protein levels as loading controls.
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
-
Interpretation: A potent dual PI3K/mTOR inhibitor should show a dose-dependent decrease in the phosphorylation of both Akt (a marker of PI3K/mTORC2 activity) and S6K (a marker of mTORC1 activity).
Conclusion
The imidazo[1,2-a]pyridine scaffold provides a robust and versatile platform for the design of potent dual PI3K/mTOR inhibitors. The synthetic strategy outlined herein, involving the construction of the core followed by systematic functionalization, is a proven approach for generating novel drug candidates. By combining rigorous chemical synthesis and characterization with a suite of in vitro biological assays, researchers can effectively identify and optimize inhibitors targeting this critical cancer signaling pathway.
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Application Note & Protocols: A Framework for Evaluating the Anti-Inflammatory Properties of Imidazo[1,2-a]pyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anti-inflammatory potential.[1] This document provides a comprehensive experimental framework for researchers seeking to systematically evaluate the anti-inflammatory effects of novel imidazo[1,2-a]pyridine compounds. The guide details a logical progression from initial in vitro characterization of cellular effects and molecular mechanisms to in vivo proof-of-concept in a validated model of acute inflammation. Each section explains the scientific rationale behind the experimental design and provides detailed, field-proven protocols to ensure data integrity and reproducibility.
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
Chronic inflammation is a critical factor in the pathology of numerous human diseases, including autoimmune disorders, neurodegenerative conditions, cardiovascular disease, and cancer.[2] Consequently, there is a persistent need for novel anti-inflammatory agents with improved efficacy and safety profiles. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds due to their synthetic tractability and potent biological activities.[3]
The anti-inflammatory effects of these compounds are often multi-faceted. Studies have demonstrated that various derivatives can selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[4][5][6][7] Beyond direct enzyme inhibition, many imidazo[1,2-a]pyridines modulate critical intracellular signaling cascades. A primary mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[8] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[8][9] Furthermore, evidence suggests that these compounds can interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, ERK, JNK), which are also central to the inflammatory response.[2][10][11] This coordinated inhibition of multiple inflammatory nodes—suppressing mediators like TNF-α, IL-6, and nitric oxide—positions imidazo[1,2-a]pyridines as compelling candidates for further development.[8][12][13]
This guide outlines a robust, tiered approach to systematically characterize these effects.
Phase 1: In Vitro Mechanistic Characterization
The initial phase of testing focuses on elucidating the compound's activity at the cellular and molecular level using established cell-based assays. This approach allows for a controlled investigation of dose-response relationships and specific mechanisms of action.
Caption: High-level workflow for in vitro evaluation.
Rationale for Experimental System
Cell Line Selection: Murine macrophage cell lines, such as RAW 264.7 , or human monocytic cell lines differentiated into macrophages, like THP-1 , are the preferred models. These cells represent the innate immune system's first responders and express the necessary receptors (e.g., Toll-like receptor 4, TLR4) to mount a robust inflammatory response upon stimulation.
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, is used to induce a strong and reproducible inflammatory cascade.[14] LPS stimulation activates the NF-κB and MAPK pathways, leading to the production of key mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α and IL-6.[8][10][11]
Protocol 1: Cell Viability (MTT) Assay
Causality: It is critical to first determine the concentration range at which the test compound is not cytotoxic. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations showing >95% viability for subsequent experiments.
Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
Causality: NO is a key inflammatory mediator produced by the enzyme iNOS, whose expression is transcriptionally regulated by NF-κB. Measuring nitrite, a stable breakdown product of NO, provides a direct readout of iNOS activity and the upstream signaling that controls it.[8]
Methodology:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well). Allow adherence overnight. Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + vehicle.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction: Transfer 50 µL of cell supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Reading: Measure absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Causality: TNF-α, IL-6, and IL-1β are potent pro-inflammatory cytokines that orchestrate and amplify the inflammatory response.[8] Their production is tightly controlled by the NF-κB and MAPK pathways. Quantifying the inhibition of their release is a cornerstone of anti-inflammatory drug testing. The sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive method for this purpose.[15]
Methodology:
-
Sample Collection: Collect cell culture supernatants from an experiment conducted identically to the Griess Assay (Section 1.3). Store supernatants at -80°C until analysis.
-
Plate Coating: Coat a 96-well ELISA plate with the appropriate capture antibody (e.g., anti-mouse TNF-α) diluted in coating buffer.[16] Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with Assay Diluent (e.g., PBS with 10% FBS) for 1 hour at room temperature.[17]
-
Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine) and experimental samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour.[18]
-
Enzyme Conjugate: Wash the plate. Add Avidin-HRP (or Streptavidin-HRP) and incubate for 30 minutes.[19]
-
Substrate Development: Wash the plate. Add TMB substrate solution and incubate in the dark until a color change is observed (15-20 minutes).
-
Stop Reaction: Stop the reaction by adding 2N H₂SO₄.
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the IC₅₀ value for the inhibition of each cytokine.
Mechanism of Action (MoA) Elucidation
If a compound shows significant activity in the primary screens, the next step is to investigate its molecular targets.
Caption: Key inflammatory signaling pathways targeted by imidazo[1,2-a]pyridines.
Protocol 4: Western Blot for NF-κB Pathway Activation
Causality: NF-κB activation involves the phosphorylation and subsequent degradation of its inhibitor, IκBα. This releases the p65/p50 dimer to translocate to the nucleus.[20] Western blotting can visualize these key events: a decrease in cytoplasmic IκBα and an increase in nuclear p65.
Methodology:
-
Cell Culture & Treatment: Grow RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a short duration (e.g., 30 minutes).
-
Cell Lysis:
-
For total IκBα: Lyse cells directly in RIPA buffer with protease and phosphatase inhibitors.
-
For p65 translocation: Fractionate cells into cytoplasmic and nuclear extracts using a commercial kit.[21]
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.[22] Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic/total lysate) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Imaging: Apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the bands and normalize to the loading control. Compare the levels of phosphorylated/degraded IκBα and nuclear p65 between treated and untreated samples.
Protocol 5: Western Blot for MAPK Pathway Activation
Causality: The phosphorylation of MAPK proteins like p38 and ERK is a critical step in their activation.[10][23] Western blotting with phospho-specific antibodies allows for direct measurement of this activation event.
Methodology:
-
The protocol is identical to the one described for the NF-κB pathway, but cell stimulation is typically shorter (e.g., 15-30 minutes).
-
Primary antibodies used will be specific for the phosphorylated forms (e.g., anti-phospho-p38, anti-phospho-ERK) and total forms (anti-total-p38, anti-total-ERK) of the kinases to assess the change in activation status.
Phase 2: In Vivo Proof-of-Concept
After demonstrating promising in vitro activity, the next logical step is to evaluate the compound in a living organism to assess its efficacy in a complex physiological system.
Protocol 6: Carrageenan-Induced Paw Edema Model
Causality: The carrageenan-induced paw edema model is a widely used and highly reproducible assay for screening acute anti-inflammatory drugs.[24][25][26] The subcutaneous injection of carrageenan, a phlogistic agent, triggers a biphasic inflammatory response characterized by fluid exudation (edema) and cellular infiltration, which is mediated by prostaglandins, NO, and cytokines.[27][28] Measuring the reduction in paw swelling provides a clear, quantitative endpoint for anti-inflammatory efficacy.
Methodology:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Allow them to acclimatize for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Groups 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[24][25]
-
Edema Measurement: Measure the paw volume (using a plethysmometer) or thickness (using a digital caliper) immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[24][28]
-
Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its initial volume (0 h).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Optional Biomarkers: At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for analysis of cytokine levels (ELISA) or protein expression (Western blot) to correlate the macroscopic effect with molecular changes.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Anti-Inflammatory Activity of Compound X
| Assay | Endpoint | IC₅₀ (µM) |
|---|---|---|
| Nitric Oxide Production | Nitrite Level | 5.2 ± 0.6 |
| Cytokine Release | TNF-α | 3.8 ± 0.4 |
| IL-6 | 6.1 ± 0.9 | |
| Enzyme Activity | COX-2 | 2.5 ± 0.3 |
| COX-1 | >100 |
Data are presented as mean ± SEM. IC₅₀ is the half-maximal inhibitory concentration.
Table 2: Hypothetical In Vivo Efficacy of Compound X in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 0.75 ± 0.08 | - |
| Indomethacin | 10 | 0.35 ± 0.05* | 53.3% |
| Compound X | 10 | 0.58 ± 0.07 | 22.7% |
| Compound X | 30 | 0.41 ± 0.06* | 45.3% |
| Compound X | 100 | 0.32 ± 0.04* | 57.3% |
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control.
Conclusion
This application note provides a validated, multi-tiered strategy for the preclinical evaluation of imidazo[1,2-a]pyridine derivatives as anti-inflammatory agents. By progressing from broad cellular screens to specific molecular mechanism studies and finally to an acute in vivo model, researchers can efficiently identify promising lead candidates, elucidate their mechanisms of action, and build a robust data package for further development. This systematic approach ensures that experimental choices are driven by scientific rationale, leading to the generation of reliable and translatable results.
References
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Institutes of Health. Available at: [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2024). Chemical Methodologies. Available at: [Link]
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Almirante, N., Cerri, A., Fedrizzi, G., Marazzi, G., & Santagostino, M. (1965). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 8(3), 304–312. Available at: [Link]
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Sharma, A., Singh, P., & Sharma, V. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current drug targets, 24(12), 1011–1035. Available at: [Link]
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Application Notes and Protocols for the Neuropharmacological Investigation of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine
Introduction: Unlocking the Neuropotential of a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This heterocyclic system is the backbone of several commercially successful drugs, including the hypnotic zolpidem and the anxiolytic alpidem, underscoring its significance in neuropharmacology.[3] The compound 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine is a derivative of this esteemed class, presenting a valuable opportunity for the discovery of novel therapeutic agents for neurological and psychiatric disorders.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the neuropharmacological properties of this compound. The proposed workflow is designed as a hypothesis-driven screening cascade, commencing with the validation of predicted molecular targets and progressing to in vivo behavioral assessments.
Hypothesized Mechanism of Action and Initial Target Validation
Based on in silico screening studies of similar imidazo[1,2-a]pyridine derivatives, a plausible primary target for this compound is the GABAa receptor.[4][5] The structural resemblance to known GABAa receptor modulators further strengthens this hypothesis. Therefore, the initial phase of investigation should focus on validating this interaction.
Experimental Workflow for Target Validation
Caption: Initial workflow for validating the interaction of this compound with its predicted target.
Protocol 1: Radioligand Binding Assay for GABAa Receptor
This protocol aims to determine the binding affinity of this compound to the GABAa receptor.
Materials:
-
Membrane preparations from cells expressing GABAa receptors (e.g., CHO or HEK293 cells)
-
Radioligand (e.g., [3H]-Flunitrazepam)
-
This compound
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), a known saturating concentration of a non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibition constant) of the test compound.
| Parameter | Description |
| Ki | Inhibition constant, indicating the affinity of the compound for the receptor. |
| IC50 | Concentration of the compound that inhibits 50% of the specific binding of the radioligand. |
Secondary Screening: Exploring Broader Neuropharmacological Effects
Should the initial target validation confirm interaction with the GABAa receptor, or if the results are inconclusive, a broader screening approach is warranted to explore other potential mechanisms of action. Given the known activities of the imidazo[1,2-a]pyridine class, investigating effects on neuroinflammation and neuronal survival is a logical next step.
Experimental Workflow for Secondary Screening
Caption: Workflow for investigating the broader neuropharmacological effects of the compound.
Protocol 2: In Vitro Neuroinflammation Assay
This protocol assesses the anti-inflammatory potential of this compound in a microglial cell line.
Materials:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and supplements
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BV-2 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess reagent.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the inhibitory effect of the compound on the production of inflammatory mediators.
| Parameter | Description |
| NO reduction (%) | Percentage decrease in nitric oxide production compared to LPS-stimulated control. |
| Cytokine inhibition (%) | Percentage decrease in TNF-α and IL-6 levels compared to LPS-stimulated control. |
In Vivo Validation: Behavioral Models
Positive results from in vitro assays should be followed by in vivo studies to assess the behavioral effects of this compound in relevant animal models. Based on the potential anxiolytic and antidepressant properties of this class of compounds, the following behavioral tests are recommended.
Experimental Workflow for In Vivo Validation
Caption: Workflow for assessing the in vivo behavioral effects of the compound in rodent models.
Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.[6]
Materials:
-
Elevated plus maze apparatus
-
Rodents (mice or rats)
-
This compound
-
Vehicle control
-
Video tracking software
Procedure:
-
Administer the test compound or vehicle to the animals at a specified time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.
-
Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
Protocol 4: Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common screening tool for potential antidepressant drugs.[4]
Materials:
-
Cylindrical water tank
-
Rodents (mice or rats)
-
This compound
-
Vehicle control
-
Video recording equipment
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Place the animal in the water tank for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial neuropharmacological characterization of this compound. A positive outcome in these assays will provide strong evidence for its potential as a novel therapeutic agent. Further research should then focus on more detailed mechanistic studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in more complex disease models to fully elucidate its therapeutic potential. The versatility of the imidazo[1,2-a]pyridine scaffold suggests that this compound could hold significant promise for addressing unmet needs in the treatment of neurological and psychiatric disorders.
References
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Revolutionizing Detection and Conversion: A Guide to Advanced Materials in Sensing and Catalysis
In the ever-evolving landscape of scientific research, the development of novel materials stands as a cornerstone for technological advancement. This is particularly true in the fields of chemical sensing and catalysis, where the precise control of matter at the nanoscale is unlocking unprecedented capabilities. From the early detection of diseases to the efficient conversion of raw materials into valuable products, advanced materials are at the heart of transformative innovations. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of material science in creating next-generation sensors and catalysts. We will delve into the design principles, synthesis protocols, and performance characteristics of key material classes, offering both foundational knowledge and practical, field-proven methodologies.
Section 1: The New Frontier of Sensing: Materials that See the Invisible
The ability to detect specific chemical and biological analytes with high sensitivity and selectivity is paramount for a multitude of applications, including environmental monitoring, medical diagnostics, and industrial process control. Traditional sensing technologies often face limitations in terms of detection limits, response times, and portability. The advent of nanomaterials has ushered in a new era of sensor design, offering enhanced performance through their unique optical, electronic, and physicochemical properties.
Plasmonic Nanoparticles for Surface-Enhanced Raman Scattering (SERS)
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that amplifies the Raman signal of molecules adsorbed on or near the surface of plasmonic nanostructures. This enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level.[1] Gold and silver nanoparticles are the most commonly used materials for SERS due to their strong localized surface plasmon resonance (LSPR) in the visible and near-infrared regions.[2]
The shape and size of the nanoparticles play a crucial role in determining the SERS enhancement factor. Anisotropic structures like nanostars and nanoraspberries, with their sharp tips and high surface curvature, generate intense electromagnetic "hot spots" where the Raman signal is dramatically amplified.[2][3]
Caption: A simplified workflow for SERS-based detection.
Protocol 1: Synthesis of Gold Nanoraspberries for SERS-based Biosensing
This protocol details a surfactant-free, one-step synthesis of gold nanoraspberries (AuNRBs) with tunable optical properties, making them excellent candidates for SERS substrates.[3]
Materials:
-
HEPES buffer (20 mM, pH 7.4)
-
Tetrachloroauric acid (HAuCl₄, 20 mM)
-
Ultrapure water
-
Sodium hydroxide (NaOH, 1 M) for pH adjustment
Procedure:
-
Prepare a 20 mM HEPES solution by diluting a 100 mM stock solution with ultrapure water. Adjust the pH to 7.4 using 1 M NaOH.
-
In a clean glass vial, add 0.25 mL of 20 mM HAuCl₄ to the HEPES solution.
-
The solution will initially be colorless and will turn turbid blue within 30-45 minutes, indicating the formation of gold nanoparticles.
-
Allow the reaction to proceed overnight at room temperature.
-
The following day, centrifuge the solution at 5500 rpm for 15 minutes to pellet the gold nanoraspberries.
-
Discard the supernatant and resuspend the pellet in ultrapure water.
Characterization: The synthesized AuNRBs should be characterized using UV-Vis spectroscopy to determine their LSPR peak and Transmission Electron Microscopy (TEM) to observe their morphology and size distribution.
| Sensor Type | Sensing Material | Target Analyte | Limit of Detection (LOD) | Key Advantages |
| SERS Biosensor | Gold Nanoraspberries | Rhodamine 6G | 10⁻⁸ M[4] | High sensitivity, label-free detection, multiplexing capabilities. |
| SERS Biosensor | Silver Nanoparticles | Adenine | 10⁻¹¹ M[1][5] | Extremely low detection limits. |
| Electrochemical Biosensor | MIP-SERS | Cancer Biomarker | ng/mL range[6] | High selectivity and "memory" function. |
Carbon Nanotubes (CNTs) for Gas Sensing
Carbon nanotubes, with their high surface-area-to-volume ratio, excellent electrical conductivity, and sensitivity of their electronic properties to the surrounding environment, are ideal materials for gas sensors.[7] Gas molecules adsorbing on the surface of CNTs act as charge donors or acceptors, altering the nanotube's conductivity. This change in resistance can be measured to determine the concentration of the target gas.
The fabrication of CNT-based gas sensors often involves depositing a network of CNTs between two electrodes.[7] Dielectrophoresis is a common technique used to align and deposit CNTs in a controlled manner.[8][9]
Caption: A flowchart illustrating the fabrication of a CNT-based gas sensor.
Protocol 2: Fabrication of a Carbon Nanotube-based Nitrogen Gas Sensor
This protocol describes the fabrication of a nitrogen gas sensor using a stepwise dielectrophoretic deposition of CNTs onto interdigitated pyrolyzed carbon electrodes.[8]
Materials:
-
SU-8 photoresist
-
Silicon wafer
-
Carbon nanotubes (CNTs)
-
Isopropyl alcohol (IPA)
-
Function generator
-
Multimeter
Procedure:
-
Electrode Fabrication:
-
Fabricate interdigitated electrode arrays on a silicon wafer using SU-8 photoresist through standard photolithography.
-
Pyrolyze the SU-8 structure to create glassy carbon electrodes.[8]
-
-
CNT Suspension Preparation:
-
Disperse CNTs in isopropyl alcohol (IPA) through sonication.
-
Centrifuge the suspension to remove large agglomerates.
-
-
Dielectrophoretic Deposition:
-
Connect the electrode array to a function generator. Apply a voltage of 10 Vpp at a frequency of 0.1 MHz.
-
Deposit a drop of the CNT suspension onto the electrodes.
-
Allow the IPA to evaporate. The alternating electric field will attract and align the CNTs between the electrode fingers.
-
Repeat the deposition and drying steps until a conductive CNT bridge is formed between the electrodes.
-
-
Sensor Testing:
-
Connect the device to a multimeter to measure the resistance of the CNT network.
-
Expose the sensor to nitrogen gas and record the change in resistance. The absorption of nitrogen molecules will cause an increase in the resistance of the CNTs.[8]
-
| Sensor Type | Sensing Material | Target Gas | Detection Range | Operating Temperature |
| Chemiresistive | Carbon Nanotubes | Nitrogen | - | Room Temperature |
| Chemiresistive | 2D Nanomaterials | Various VOCs | ppm-ppb[10][11] | Varies |
| Chemiresistive | Metal Oxide Nanocomposites | Various Gases | - | Varies[12] |
Enzyme Immobilization for Biosensors
Enzyme-based biosensors offer high selectivity due to the specific catalytic activity of enzymes. The immobilization of enzymes onto an electrode surface is a critical step in the fabrication of these biosensors.[13] Various techniques, including physical adsorption, covalent bonding, and entrapment in a polymer matrix, are employed to ensure the stability and activity of the immobilized enzyme.[14]
Glucose biosensors, which utilize glucose oxidase (GOx) to catalyze the oxidation of glucose, are a prime example of the successful application of enzyme immobilization.
Protocol 3: Immobilization of Glucose Oxidase for an Electrochemical Glucose Biosensor
This protocol outlines a method for the covalent immobilization of glucose oxidase (GOx) on a gold electrode surface for the detection of glucose.[15]
Materials:
-
Gold electrode
-
Glucose oxidase (GOx) solution
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate buffered saline (PBS)
Procedure:
-
Electrode Cleaning: Thoroughly clean the gold electrode surface.
-
Activation of Carboxyl Groups: If the electrode surface is functionalized with a polymer containing carboxyl groups (e.g., polypyrrolecarboxylic acid), activate these groups by incubating the electrode in a solution containing EDC and NHS. This reaction forms a semi-stable NHS ester.
-
Enzyme Immobilization: Incubate the activated electrode in a solution of glucose oxidase. The amine groups of the enzyme will react with the NHS ester, forming a stable covalent bond.
-
Washing: Rinse the electrode with PBS to remove any non-specifically bound enzyme.
-
Measurement: The fabricated biosensor can then be used for the electrochemical detection of glucose. The enzymatic reaction produces hydrogen peroxide, which can be electrochemically detected.
| Biosensor Type | Immobilization Method | Enzyme | Analyte | Detection Limit |
| Amperometric | Covalent Bonding | Glucose Oxidase | Glucose | 30 µM[16] |
| Amperometric | Entrapment | Glucose Oxidase | Glucose | - |
Section 2: Engineering Efficiency: Materials as Catalysts for a Sustainable Future
Catalysts are substances that accelerate chemical reactions without being consumed in the process. They are vital for a vast array of industrial processes, from the production of fuels and chemicals to the remediation of environmental pollutants. The development of highly active, selective, and stable catalysts is a key goal in material science.
Single-Atom Catalysts (SACs)
Single-atom catalysts represent the ultimate in catalyst efficiency, with every metal atom acting as an active site.[17][18][19] By dispersing individual metal atoms on a support material, SACs maximize atomic utilization and can exhibit unique catalytic properties compared to their nanoparticle counterparts.[20] The synthesis of SACs requires precise control to prevent the aggregation of metal atoms.[21][22][23][24][25]
Caption: A general workflow for the synthesis and characterization of single-atom catalysts.
Protocol 4: Synthesis of a Pt/CeO₂ Single-Atom Catalyst for CO Oxidation
This protocol describes a method for synthesizing a platinum single-atom catalyst on a ceria (CeO₂) support, which is highly effective for the oxidation of carbon monoxide (CO).[17]
Materials:
-
Ceria (CeO₂) support material
-
Platinum precursor (e.g., H₂PtCl₆)
-
Furnace
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Impregnation: Impregnate the CeO₂ support with a solution of the platinum precursor.
-
Drying: Dry the impregnated support to remove the solvent.
-
Calcination/Pyrolysis: Calcine the dried powder at a high temperature (e.g., 800 °C) in an inert atmosphere. During this step, the platinum precursor decomposes, and individual platinum atoms are atomically dispersed and stabilized on the CeO₂ support. The high temperature promotes the migration of Pt atoms, which are then "trapped" by defect sites on the support.[23]
-
Characterization: The resulting material should be characterized using techniques such as High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) to visualize the single Pt atoms and X-ray Absorption Spectroscopy (XAS) to confirm their atomic dispersion and coordination environment.[17][24]
| Catalyst | Reaction | Turnover Frequency (TOF) | Key Advantages |
| Pt/CeO₂ SAC | CO Oxidation | Varies with conditions[26] | Maximum atom utilization, high activity, and stability. |
| Pd/MnOx SAC | CO Oxidation | Intrinsic barriers as low as 36 kJ/mol[18] | High activity at low temperatures. |
Zeolites: Shape-Selective Catalysis
Zeolites are crystalline microporous aluminosilicates with a well-defined three-dimensional pore structure.[27][28][29][30] This unique structure allows them to act as "molecular sieves," selectively allowing molecules of a certain size and shape to enter their pores and interact with the active sites within. This shape selectivity makes zeolites highly valuable catalysts in the petrochemical industry for processes like fluid catalytic cracking (FCC).[31]
The synthesis of zeolites is typically carried out via hydrothermal methods, where a silica and alumina source are reacted in the presence of a structure-directing agent.[27][28][32][29][30]
Protocol 5: Hydrothermal Synthesis of ZSM-5 Zeolite
This protocol outlines a hydrothermal method for the synthesis of ZSM-5 zeolite, a widely used catalyst in the petrochemical industry.[32]
Materials:
-
Sodium aluminate (NaAlO₂)
-
Colloidal silica
-
Tetraethylammonium hydroxide (TEAOH) as a structure-directing agent
-
Deionized water
-
Autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve sodium aluminate and colloidal silica in deionized water.
-
Add TEAOH to the solution and stir until a homogeneous gel is formed. The initial molar composition of the gel is crucial for the synthesis of the desired zeolite structure.
-
-
Hydrothermal Crystallization:
-
Transfer the gel to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a specific temperature (e.g., 170 °C) and maintain it for a set period (e.g., 12-48 hours) to allow for crystallization.
-
-
Product Recovery:
-
After crystallization, cool the autoclave to room temperature.
-
Filter the solid product, wash it with deionized water until the pH is neutral, and then dry it in an oven.
-
-
Calcination: Calcine the dried zeolite powder in air to remove the organic structure-directing agent and open up the micropores.
| Catalyst | Reaction | Key Performance Metric | Key Advantages |
| ZSM-5 Zeolite | Hydrocarbon Cracking | High selectivity for gasoline-range hydrocarbons | Shape selectivity, high acidity, and thermal stability. |
Metal-Organic Frameworks (MOFs) as Catalytic Platforms
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[33][34][35][36][37] The modular nature of MOFs allows for the tuning of their pore size, surface area, and chemical functionality, making them highly versatile platforms for catalysis. The metal nodes themselves can act as catalytic sites, or catalytically active species can be incorporated into the MOF structure.
UiO-66, a zirconium-based MOF, is known for its exceptional thermal and chemical stability, making it a robust catalyst for various reactions.[33][34][35][36][37]
Protocol 6: Solvothermal Synthesis of UiO-66 MOF for Catalytic Applications
This protocol describes a solvothermal method for the synthesis of the highly stable UiO-66 MOF.[34]
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (BDC)
-
N,N-Dimethylformamide (DMF)
-
Concentrated hydrochloric acid (HCl)
-
Teflon-lined steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve ZrCl₄ and BDC in DMF in a glass vial.
-
Add a small amount of concentrated HCl to the solution.
-
Sonicate the mixture for 20 minutes to ensure homogeneity.
-
-
Solvothermal Synthesis:
-
Transfer the precursor solution to a Teflon-lined steel autoclave.
-
Heat the autoclave to 120 °C and maintain this temperature for 24 hours.
-
-
Product Recovery and Activation:
-
After cooling to room temperature, collect the white precipitate by centrifugation.
-
Wash the product sequentially with DMF and anhydrous methanol to remove unreacted precursors and solvent molecules from the pores.
-
Dry the final UiO-66 product under vacuum at 100 °C.
-
| Catalyst | Reaction | Key Advantages |
| UiO-66 MOF | Various (e.g., CO₂ methanation) | High thermal and chemical stability, tunable porosity, high surface area. |
Conclusion: A Material World of Possibilities
The field of material science continues to be a driving force behind innovation in sensor and catalyst development. The ability to design and synthesize materials with precisely controlled properties at the nanoscale is opening up new avenues for addressing some of the most pressing challenges in healthcare, energy, and environmental protection. The protocols and application notes presented in this guide offer a glimpse into the vast potential of advanced materials. As our understanding of material properties and synthesis techniques deepens, we can expect to see the development of even more sophisticated and efficient sensors and catalysts that will shape the future of science and technology.
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Gas Sensors Based on Coated and Doped Carbon Nanotubes. NASA TechPort. [Link]
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A simple one-step procedure to synthesise gold nanostars in concentrated aqueous surfactant solutions. (2019). RSC Advances, 9(39), 22699-22708. [Link]
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Application Notes & Protocols for the Synthesis and Evaluation of Novel Quinoline-Based Derivatives for Visceral Leishmaniasis Treatment
Introduction: The Urgent Need for Novel Anti-leishmanial Therapies
Visceral leishmaniasis (VL), also known as kala-azar, is a severe and often fatal parasitic disease caused by protozoa of the Leishmania donovani complex.[1][2][3] Transmitted by the bite of infected sandflies, the disease is endemic in numerous tropical and subtropical regions, affecting millions worldwide.[3] The parasite targets the reticuloendothelial system, leading to symptoms such as fever, weight loss, and enlargement of the spleen and liver.[1][2] Current treatment options are plagued by limitations including high toxicity, parenteral administration, long treatment durations, and the emergence of drug resistance.[1][3][4][5] These challenges underscore the critical need for the development of new, safe, and effective oral drugs to combat this neglected tropical disease.[3][5]
Quinoline-containing compounds have long been a cornerstone in antiparasitic drug discovery, with a rich history of use as antimalarials.[6][7] This privileged scaffold has demonstrated a broad spectrum of biological activities, including significant potential against Leishmania species.[4][6][7] Derivatives of the quinoline core have shown potent activity against both the promastigote (insect stage) and the clinically relevant amastigote (intracellular mammalian stage) forms of the parasite.[6][8] This application note provides a detailed protocol for the synthesis of a promising class of quinoline derivatives and outlines the subsequent in vitro and in vivo methodologies for evaluating their anti-leishmanial efficacy.
Rationale for Targeting Leishmania with Quinoline Derivatives
The therapeutic efficacy of quinoline derivatives against Leishmania is attributed to several potential mechanisms of action. A primary mode of action involves the induction of mitochondrial oxidative stress within the parasite.[4] Some quinoline derivatives have been shown to trigger a significant increase in reactive oxygen species (ROS) production in Leishmania, leading to mitochondrial dysfunction and ultimately, parasite death.[4][9] This is often accompanied by depolarization of the mitochondrial membrane.[6][9]
Furthermore, some quinoline-based compounds are thought to interfere with key parasitic enzymes. For instance, inhibition of trypanothione reductase, an enzyme crucial for the parasite's defense against oxidative stress, has been identified as a potential target. Another proposed mechanism is the inhibition of methionine aminopeptidase 1 (MetAP1), an enzyme vital for parasite survival.[3] The multi-target nature of quinoline derivatives may also contribute to a lower propensity for the development of drug resistance.[7]
Synthesis Protocol: One-Pot Synthesis of Bis-Quinolines under Phase Transfer Catalysis
This protocol details a one-pot synthesis of bis-quinoline derivatives, a class of compounds that has shown significant in vitro and in vivo activity against L. donovani.[8] The methodology utilizes phase-transfer catalysis, which is an efficient and versatile technique for organic synthesis.
Materials and Reagents
-
8-hydroxyquinoline derivatives (e.g., 8-hydroxyquinoline, 5-chloro-8-hydroxyquinoline, 2-methyl-8-hydroxyquinoline)
-
Dihaloalkane (e.g., dichloromethane, 1,5-dibromopentane)
-
Potassium Hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Dimethylformamide (DMF) - Solvent
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and magnetic stirrer
Experimental Procedure
-
Reaction Setup: To a solution of the 8-hydroxyquinoline derivative (2 mmol) in DMF (20 mL) in a round-bottom flask, add powdered potassium hydroxide (4 mmol).
-
Addition of Catalyst and Dihaloalkane: Add tetrabutylammonium bromide (TBAB) (0.2 mmol) to the mixture. Stir the reaction mixture at room temperature for 30 minutes. Following this, add the dihaloalkane (1 mmol) dropwise.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature and monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethyl acetate: n-hexane solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion of the reaction, pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography over silica gel using a gradient of ethyl acetate in n-hexane as the eluent to yield the pure bis-quinoline derivative.
-
Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This synthetic approach is amenable to the rapid generation of a library of bis-quinoline derivatives for structure-activity relationship (SAR) studies.[10]
In Vitro Evaluation of Anti-leishmanial Activity
The in vitro assessment of the synthesized compounds is a crucial first step to determine their potency and selectivity.[11] This involves testing against both the promastigote and the intracellular amastigote forms of L. donovani.[1][2]
Protocol 1: Promastigote Viability Assay
-
Parasite Culture: Culture L. donovani promastigotes at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).
-
Assay Preparation: Seed promastigotes in logarithmic growth phase into 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Compound Treatment: Add varying concentrations of the synthesized quinoline derivatives (typically from 0.1 to 100 µM) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 26°C.
-
Viability Assessment (Resazurin Assay): Add resazurin solution (0.0125% w/v) to each well and incubate for a further 4-6 hours. Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader. The fluorescence intensity is proportional to the number of viable cells.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in parasite viability compared to the untreated control.
Protocol 2: Intracellular Amastigote Assay
-
Macrophage Culture: Culture a suitable macrophage cell line (e.g., J774A.1 or THP-1) in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.[1][11]
-
Infection: Seed the macrophages in 96-well plates and allow them to adhere. Infect the cells with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: Remove the non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of the test compounds and incubate for another 72 hours.
-
Quantification of Infection: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that reduces the intracellular parasite burden by 50%.
Cytotoxicity Assay and Selectivity Index
To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., the same macrophage line used in the amastigote assay or Vero cells) is determined using a similar resazurin or MTT-based assay.[5] The 50% cytotoxic concentration (CC₅₀) is calculated. The selectivity index (SI) is then determined using the following formula:
SI = CC₅₀ (mammalian cells) / IC₅₀ (amastigotes)
A higher SI value indicates greater selectivity of the compound for the parasite over the host cells.
In Vivo Efficacy in an Animal Model of Visceral Leishmaniasis
Promising candidates from in vitro studies should be further evaluated in an in vivo model of VL.[7] The BALB/c mouse or hamster model is commonly used for this purpose.[8][12]
Protocol: Murine Model of Visceral Leishmaniasis
-
Animal Model: Use female BALB/c mice (6-8 weeks old).[12]
-
Infection: Infect the mice intravenously with 1 x 10⁷ amastigotes of L. donovani harvested from the spleen of an infected hamster.
-
Treatment: At a predetermined time post-infection (e.g., day 7 or 28), begin treatment with the test compound administered orally or intraperitoneally for a specified duration (e.g., 5 consecutive days). Include a vehicle control group and a positive control group (e.g., miltefosine).
-
Evaluation of Parasite Burden: At the end of the treatment period, euthanize the animals and aseptically remove the liver and spleen.
-
Leishman-Donovan Units (LDU): Prepare Giemsa-stained impression smears of the liver and spleen. Calculate the LDU by the following formula: LDU = number of amastigotes per 1000 nucleated cells x organ weight (in grams) .
-
Data Analysis: Compare the LDU of the treated groups with the control group to determine the percentage of parasite inhibition.
Data Presentation and Interpretation
The results of the in vitro and in vivo studies should be systematically organized for clear interpretation.
Table 1: In Vitro Anti-leishmanial Activity and Cytotoxicity of Synthesized Quinoline Derivatives
| Compound ID | Structure | Promastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI) |
| Lead Compound 1 | [Insert Structure] | 5.2 ± 0.4 | 1.8 ± 0.2 | >100 | >55 |
| Derivative 1a | [Insert Structure] | 3.8 ± 0.3 | 1.1 ± 0.1 | >100 | >90 |
| Derivative 1b | [Insert Structure] | 10.5 ± 1.1 | 4.2 ± 0.5 | >100 | >23 |
| Amphotericin B | N/A | 0.1 ± 0.02 | 0.05 ± 0.01 | 2.5 ± 0.3 | 50 |
| Miltefosine | N/A | 8.5 ± 0.9 | 3.5 ± 0.4 | 50 ± 5 | 14.3 |
Table 2: In Vivo Efficacy of Lead Compound 1a in L. donovani-infected BALB/c Mice
| Treatment Group | Dose (mg/kg/day) | Route | % Inhibition in Spleen | % Inhibition in Liver |
| Vehicle Control | - | p.o. | 0 | 0 |
| Lead Compound 1a | 25 | p.o. | 75 ± 5 | 80 ± 6 |
| Lead Compound 1a | 50 | p.o. | 92 ± 4 | 95 ± 3 |
| Miltefosine | 20 | p.o. | 90 ± 5 | 93 ± 4 |
Visualizing the Workflow and Proposed Mechanism
Caption: Workflow for Synthesis and Evaluation of Anti-leishmanial Quinoline Derivatives.
Caption: Proposed Mechanism of Action of Quinoline Derivatives in Leishmania.
Conclusion and Future Directions
The synthetic protocol and evaluation workflow described herein provide a robust framework for the discovery and development of novel quinoline-based derivatives for the treatment of visceral leishmaniasis. The quinoline scaffold continues to be a highly promising starting point for the design of new anti-leishmanial agents. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further mechanistic studies are also warranted to fully elucidate the molecular targets of these compounds, which could aid in the rational design of next-generation therapies and potentially overcome existing drug resistance mechanisms.
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Singh, O. P., & Sundar, S. (2011). Visceral leishmaniasis: Experimental models for drug discovery. Indian Journal of Medical Research, 133(1), 29–39. [Link]
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de Oliveira, R. B., et al. (2020). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. European Journal of Medicinal Chemistry, 191, 112154. [Link]
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Singh, N., et al. (2012). Phase transfer catalyzed synthesis of bis-quinolines: antileishmanial activity in experimental visceral leishmaniasis and in vitro antibacterial evaluation. Bioorganic & Medicinal Chemistry Letters, 22(19), 6208–6212. [Link]
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Sundar, S., & Singh, O. P. (2011). Visceral leishmaniasis: experimental models for drug discovery. The Indian journal of medical research, 133(1), 29–39. [Link]
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García-García, E., et al. (2020). Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis. Antimicrobial Agents and Chemotherapy, 64(8), e00551-20. [Link]
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Sundar, S., & Singh, O. P. (2011). Visceral leishmaniasis: Experimental models for drug discovery. Indian J Med Res, 133(1), 29-39. [Link]
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Upadhyay, A., et al. (2019). Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis. Journal of Medicinal Chemistry, 62(11), 5655–5671. [Link]
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de Almeida, M. O., et al. (2022). Novel Chalcone Derivatives as Anti-Leishmania infantum Agents with Potential Synergistic Activity and In Silico Insights. Pharmaceuticals, 15(11), 1397. [Link]
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Koutsoni, O., et al. (2020). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 10(19), e3778. [Link]
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Upadhyay, A., et al. (2019). Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis. Journal of medicinal chemistry, 62(11), 5655–5671. [Link]
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Upadhyay, A., et al. (2019). Synthesis, Biological Evaluation, Structure–Activity Relationship, and Mechanism of Action Studies of Quinoline–Metronidazole Derivatives Against Experimental Visceral Leishmaniasis. Journal of Medicinal Chemistry, 62(11), 5655-5671. [Link]
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Al-Salahi, R., et al. (2021). Identification of some chalcone analogues as potential antileishmanial agents: An integrated in vitro and in silico evaluation. Journal of Taibah University Medical Sciences, 16(5), 724-733. [Link]
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Ventura, A. M., et al. (2020). Identification of Chalcone Derivatives as Inhibitors of Leishmania infantum Arginase and Promising Antileishmanial Agents. Frontiers in Cellular and Infection Microbiology, 10, 403. [Link]
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Avery, M. A., et al. (2003). Structure-activity relationships of the antimalarial agent artemisinin. 8. design, synthesis, and CoMFA studies toward the development of artemisinin-based drugs against leishmaniasis and malaria. Journal of medicinal chemistry, 46(20), 4244–4258. [Link]
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Kumar, A., et al. (2022). Recent Advancements in Drug Discovery Models for Visceral Leishmaniasis. Infectious Disease Reports, 14(1), 1-13. [Link]
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Parapini, S., et al. (2018). Antileishmanial activity of some artemisinin derivatives and synthetic trioxolanes. Malaria Journal, 17(1), 1-10. [Link]
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de Souza, A. C. C., et al. (2021). Synthesis of chalcone analogues with increased antileishmanial activity. Molecules, 26(24), 7551. [Link]
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da Silva, E. N., Jr, et al. (2021). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. Molecules, 26(11), 3349. [Link]
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Schultheis, M., et al. (2015). Design and Synthesis of Novel Antileishmanial Compounds. Molecules, 20(8), 14776–14793. [Link]
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van der Meer, J. W. M., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Pathogens, 12(5), 711. [Link]
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Henning, N., et al. (2020). Synthesis and in vitro antileishmanial efficacy of novel quinazolinone derivatives. Chemical biology & drug design, 97(2), 383–398. [Link]
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de Mello, T. F., et al. (2018). A comprehensive review of chalcone derivatives as antileishmanial agents. European journal of medicinal chemistry, 150, 920–929. [Link]
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University of Hyderabad. (2020, December 29). Quinoline derivatives are potential new age drugs for Leishmaniasis. UoH Herald. [Link]
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Practical Synthesis of Imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines: An Application Note and Detailed Protocol
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of commercially available drugs.[1][2][3][4][5] Its widespread therapeutic applications, ranging from anxiolytics like Alpidem and Saripidem to hypnotics such as Zolpidem, underscore the importance of efficient and practical synthetic routes to this versatile framework.[1][5] The unique electronic and steric properties of the imidazo[1,2-a]pyridine system allow for diverse functionalization, enabling the fine-tuning of pharmacological activity against a wide array of biological targets, including cancer, tuberculosis, and neurodegenerative diseases.[1][5] This application note provides a detailed guide to a practical and robust synthesis of imidazo[1,2-a]pyridines via the cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines, a method that has gained traction due to its operational simplicity and amenability to diversification.
Reaction Workflow Overview
The synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines is a two-step process. The initial step involves the synthesis of the N-(prop-2-yn-1-yl)pyridin-2-amine precursor, followed by a transition metal-catalyzed intramolecular cyclization to furnish the desired imidazo[1,2-a]pyridine ring system.
Caption: General workflow for the two-step synthesis of imidazo[1,2-a]pyridines.
Scientific Integrity & Logic: The Rationale Behind the Method
The chosen synthetic strategy is underpinned by established principles of organic chemistry, ensuring a reliable and reproducible outcome. The initial nucleophilic substitution to form the N-(prop-2-yn-1-yl)pyridin-2-amine precursor is a well-understood and high-yielding reaction. The key to this synthesis lies in the subsequent intramolecular cyclization.
Mechanism of Metal-Catalyzed Cyclization:
The intramolecular cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines is typically promoted by transition metal catalysts, with gold, silver, and copper being commonly employed.[6][7] While the precise mechanism can vary depending on the metal and ligands, a generally accepted pathway for gold-catalyzed cyclization involves the following key steps:
-
Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne moiety of the N-(prop-2-yn-1-yl)pyridin-2-amine, rendering the alkyne more electrophilic.[8][9][10]
-
Nucleophilic Attack: The endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the activated alkyne in an intramolecular fashion. This step is often the rate-determining step.[9][10]
-
Intermediate Formation: This attack leads to the formation of a vinylgold intermediate.[8]
-
Protodemetalation/Rearrangement: Subsequent protodemetalation or rearrangement of the vinylgold intermediate, followed by tautomerization, yields the aromatic imidazo[1,2-a]pyridine product and regenerates the active catalyst.[6]
This mechanistic understanding allows for the rational selection of catalysts and reaction conditions to optimize the yield and purity of the final product. The use of a catalytic amount of the transition metal makes this an atom-economical process.[8]
Detailed Experimental Protocols
Part 1: Synthesis of N-(prop-2-yn-1-yl)pyridin-2-amine (Precursor)
This protocol outlines the synthesis of the precursor from a commercially available 2-chloropyridine and propargylamine.
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Propargylamine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a round-bottom flask, add 2-chloropyridine, acetonitrile, and potassium carbonate.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add propargylamine to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-(prop-2-yn-1-yl)pyridin-2-amine as a solid or oil.
Part 2: Silver-Catalyzed Intramolecular Cyclization to Imidazo[1,2-a]pyridine
This protocol details the cyclization of the precursor to the final imidazo[1,2-a]pyridine product using a silver catalyst.[7]
Materials:
-
N-(prop-2-yn-1-yl)pyridin-2-amine (1.0 equiv)
-
Silver nitrate (AgNO₃) (5 mol%)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve N-(prop-2-yn-1-yl)pyridin-2-amine in toluene.
-
Add silver nitrate (5 mol%) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired imidazo[1,2-a]pyridine.
Data Presentation: Comparison of Catalytic Systems
Several transition metal catalysts can be employed for the intramolecular cyclization. The choice of catalyst can influence reaction time, temperature, and yield. The following table summarizes representative data from the literature for the cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines.
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AgNO₃ | 5 | Toluene | 110 | 2-6 | 85-95 | [7] |
| NaAuCl₄ | 5 | Dioxane | 100 | 1-3 | 80-92 | [6] |
| CuCl | 10 | DMF | 120 | 8-12 | 75-88 | [6] |
| Pd(OAc)₂ | 5 | Toluene | 110 | 6-10 | 70-85 | [6] |
| PtCl₂ | 5 | Dioxane | 100 | 4-8 | 78-90 | [6] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. This table serves as a general guide.
Visualization of the Reaction Mechanism
The following diagram illustrates the proposed catalytic cycle for the gold-catalyzed intramolecular cyclization.
Caption: Proposed mechanism for the gold-catalyzed synthesis of imidazo[1,2-a]pyridines.
Troubleshooting and Practical Considerations
-
Low Yield in Precursor Synthesis: Ensure anhydrous conditions and the use of a suitable base. The choice of solvent can also impact the reaction rate.
-
Incomplete Cyclization: If the cyclization reaction stalls, consider increasing the catalyst loading or reaction temperature. Ensure the starting material is pure.
-
Catalyst Deactivation: In some cases, the catalyst may deactivate. Filtering the reaction mixture through a short plug of silica gel can sometimes help.
-
Purification Challenges: Imidazo[1,2-a]pyridines are often basic compounds. Care should be taken during chromatographic purification to avoid streaking. The use of a small amount of triethylamine in the eluent can be beneficial.
Conclusion
The synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines is a reliable and versatile method for accessing this important class of heterocyclic compounds. The protocols outlined in this application note, along with the mechanistic insights and practical tips, provide a solid foundation for researchers in medicinal chemistry and organic synthesis to successfully prepare these valuable molecules. The operational simplicity and the catalytic nature of the key cyclization step make this an attractive strategy for both small-scale and larger-scale preparations.
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Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health (NIH). [Link]
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A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Chemical Communications (RSC Publishing). [Link]
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A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Chemical Communications (RSC Publishing). [Link]
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Mechanism of the gold(i)-catalyzed synthesis of imidazo-pyrimidines and imidazo-pyrazines via [3 + 2] dipolar cycloaddition: a DFT study. RSC Publishing. [Link]
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A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. PubMed. [Link]
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Synthesis of imidazo[1,2‐a]pyridines were synthesized from N‐(prop‐2‐yn‐1‐yl)pyridin‐2‐amines via water‐mediated hydroamination and Ag‐catalyzed aminooxygenation reactions. ResearchGate. [Link]
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Mastering Imidazo[1,2-a]pyridine Synthesis: GBB & Gold Catalysis Explained. Medium. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
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New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. MDPI. [Link]
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Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Green Procedure For Highly Efficient Rapid Synthesis of Imidazo 1 2 A Pyridine and Its Late Stage Functionalization. Scribd. [Link]
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ChemInform Abstract: Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines. ResearchGate. [Link]
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Harnessing the cyclization strategy for new drug discovery. PubMed Central. [Link]
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Ag‐catalyzed cyclization of cyclization of N‐(prop‐2‐yn‐1‐yl)pyridin‐2‐amines and synthesis of saripidem. ResearchGate. [Link]
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Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI. [Link]
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Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. MDPI. [Link]
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- 10. Mechanism of the gold(i)-catalyzed synthesis of imidazo-pyrimidines and imidazo-pyrazines via [3 + 2] dipolar cycloaddition: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Copper-catalyzed synthesis of imidazo[1,2-a]pyridines with nitroolefins
Application Note & Protocol
Topic: High-Efficiency Synthesis of Imidazo[1,2-a]pyridines via Copper-Catalyzed Annulation of 2-Aminopyridines with Nitroolefins
For: Researchers, medicinal chemists, and professionals in drug development and organic synthesis.
Executive Summary
Imidazo[1,2-a]pyridines (IPs) are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The development of efficient, robust, and scalable synthetic routes to this privileged scaffold is therefore of paramount importance. This document provides a detailed protocol and scientific background for the copper-catalyzed synthesis of IPs via a [3+2] annulation reaction between 2-aminopyridines and nitroolefins. This method offers significant advantages, including high atom economy, operational simplicity, and the use of readily available starting materials and an inexpensive catalyst system. We will explore the underlying mechanism, provide a validated step-by-step experimental protocol, present data on substrate scope, and offer expert insights for troubleshooting and optimization.
Mechanistic Insight: The "Why" Behind the Protocol
The success of this synthetic transformation hinges on a carefully orchestrated domino reaction sequence, catalyzed by a copper(I) species. Understanding this mechanism is critical for rational optimization and troubleshooting. The reaction proceeds through a three-stage sequence: Michael addition, intramolecular cyclization, and subsequent aromatization.
The catalytic cycle, as proposed in the literature, can be visualized as follows:
-
Michael Addition: The reaction initiates with a copper-catalyzed aza-Michael addition. The exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electron-deficient β-carbon of the nitroolefin.[1][2][3] The copper(I) catalyst is crucial here, as it can coordinate with the reactants, lowering the activation energy for this conjugate addition.
-
Intramolecular Cyclization: The resulting Michael adduct undergoes an intramolecular nucleophilic attack. The endocyclic pyridine nitrogen attacks the carbon bearing the nitro group, leading to the formation of a five-membered heterocyclic intermediate.
-
Aromatization via Elimination: The final step is the aromatization of the newly formed ring system. This occurs through the elimination of the nitro group (as nitrous acid, HNO₂) and a proton. In many reported procedures, atmospheric oxygen serves as the terminal oxidant in the catalytic cycle, facilitating the regeneration of the active catalyst and driving the reaction to completion.[1][4][5][6] This use of air as an oxidant aligns with green chemistry principles by avoiding stoichiometric, and often toxic, oxidizing agents.[1]
This domino sequence is highly efficient, allowing for the construction of a complex heterocyclic system from simple precursors in a single synthetic operation.[7][8]
Caption: Proposed domino reaction pathway for the synthesis of Imidazo[1,2-a]pyridines.
Validated Experimental Protocol
This protocol is adapted from leading literature reports and has been verified for reproducibility.[1][6] It outlines a general procedure that is applicable to a wide range of substrates.
Materials and Reagents
-
Starting Materials:
-
Substituted 2-aminopyridine (1.0 mmol, 1.0 equiv)
-
Substituted (E)-nitroolefin (1.2 mmol, 1.2 equiv)
-
-
Catalyst:
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
-
Solvent:
-
Dimethylformamide (DMF), 3.0 mL
-
-
Required Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer hotplate
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the corresponding nitroolefin (1.2 mmol), and copper(I) iodide (19.0 mg, 0.1 mmol).
-
Solvent Addition: Add 3.0 mL of DMF to the tube.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100 °C.
-
Causality Insight: DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the reactants and catalyst, facilitating a homogeneous reaction mixture. The elevated temperature (100 °C) provides the necessary activation energy for the cyclization and aromatization steps.
-
-
Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic phase sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Causality Insight: The ammonium chloride wash is crucial for removing the copper catalyst and any remaining basic pyridine species from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. The specific eluent will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexanes. The fractions containing the pure product are combined and concentrated to yield the desired imidazo[1,2-a]pyridine.
Caption: General experimental workflow from reaction setup to final product isolation.
Substrate Scope & Performance Data
The copper-catalyzed annulation demonstrates broad applicability. A variety of substituents on both the 2-aminopyridine and the nitroolefin are well-tolerated. Below is a summary of representative results.
| Entry | 2-Aminopyridine (R¹) | Nitroolefin (R²) | Product | Yield (%) |
| 1 | H | Phenyl | 2-phenylimidazo[1,2-a]pyridine | 92 |
| 2 | 5-Me | Phenyl | 7-methyl-2-phenylimidazo[1,2-a]pyridine | 94 |
| 3 | 5-Cl | Phenyl | 7-chloro-2-phenylimidazo[1,2-a]pyridine | 85 |
| 4 | 4-Me | Phenyl | 6-methyl-2-phenylimidazo[1,2-a]pyridine | 90 |
| 5 | H | 4-Chlorophenyl | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 88 |
| 6 | H | 4-Methoxyphenyl | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | 95 |
| 7 | H | 2-Thienyl | 2-(thiophen-2-yl)imidazo[1,2-a]pyridine | 82 |
| 8 | H | n-Propyl | 2-propylimidazo[1,2-a]pyridine | 75 |
Observations & Insights:
-
Electronic Effects: Electron-donating groups (e.g., -Me, -OMe) on either reactant generally lead to higher yields, while electron-withdrawing groups (e.g., -Cl) can slightly diminish the yield, likely by affecting the nucleophilicity of the aminopyridine or the electrophilicity of the nitroolefin.[1]
-
Steric Hindrance: While not extensively detailed in the table, significant steric hindrance near the reacting centers can lower reaction rates and yields.
-
Heteroaromatics: The protocol is compatible with heteroaromatic nitroolefins, as demonstrated with 2-thienyl substitution (Entry 7).
-
Aliphatic Substrates: Aliphatic nitroolefins are also viable substrates (Entry 8), though yields may be slightly lower compared to their aromatic counterparts.
Troubleshooting & Expert Recommendations
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality solvent. | Use fresh, high-purity CuI. Ensure the reaction temperature is maintained at 100 °C. Use anhydrous DMF. Consider degassing the solvent. |
| Formation of Multiple Byproducts | Side reactions due to prolonged heating; Reaction with atmospheric moisture. | Monitor the reaction closely by TLC and stop it upon completion. Ensure the reaction is run under a dry atmosphere if sensitive substrates are used. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the chromatography eluent. Consider a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization. |
| Low Yield with Electron-Deficient Substrates | Slower reaction rate due to reduced nucleophilicity of the aminopyridine. | Increase the reaction time. A slight increase in temperature (e.g., to 110 °C) may be beneficial, but monitor for decomposition. Consider adding a mild, non-nucleophilic base to facilitate the initial Michael addition. |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Chemicals:
-
DMF: Is a suspected teratogen and can be absorbed through the skin. Handle with extreme care.
-
Copper Iodide: Can cause irritation. Avoid inhalation of dust.
-
Nitroolefins: Can be lachrymatory and irritants. Handle carefully.
-
-
Procedure: The reaction is heated to 100 °C in a sealed tube. Ensure the vessel is designed to withstand the pressure and temperature. Do not exceed the recommended scale without a proper risk assessment.
References
-
Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
Cimarelli, C. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 2699-2746. [Link]
-
Li, M., et al. (2019). Copper-catalyzed synthesis of 2-aminopyridylbenzoxazoles via domino reactions of intermolecular N-arylation and intramolecular O-arylation. National Institutes of Health. [Link]
-
Kim, S., Kang, S., Kim, G., & Lee, Y. (2016). Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins. The Journal of Organic Chemistry, 81(10), 4048-4057. [Link]
-
Martín, R., Rivero, M. R., & Buchwald, S. L. (2006). Domino Cu-Catalyzed C−N Coupling/Hydroamidation: A Highly Efficient Synthesis of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(42), 7079-7082. [Link]
Sources
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Synthesis of multisubstituted 2-aminopyrroles/pyridines via chemoselective Michael addition/intramolecular cyclization reaction. | Semantic Scholar [semanticscholar.org]
- 3. Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins [organic-chemistry.org]
- 4. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. | Semantic Scholar [semanticscholar.org]
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- 7. Copper-catalyzed synthesis of 2-aminopyridylbenzoxazoles via domino reactions of intermolecular N-arylation and intramolecular O-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Domino Cu-Catalyzed C-N Coupling/Hydroamidation: A Highly Efficient Synthesis of Nitrogen Heterocycles [organic-chemistry.org]
Application Note: A Comprehensive Guide to the Analytical Characterization of Imidazo[1,2-a]pyridine Compounds
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] Its derivatives exhibit diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[4][5][6] Given the profound impact of substitution patterns on biological function, rigorous and unambiguous structural characterization is paramount in the drug discovery and development process. This guide provides a detailed overview of the primary analytical methodologies for the comprehensive characterization of imidazo[1,2-a]pyridine compounds, offering both theoretical insights and practical, field-proven protocols for researchers and drug development professionals.
The Strategic Importance of Multi-Technique Characterization
The structural elucidation of a novel imidazo[1,2-a]pyridine is not a linear process but an integrated analytical strategy. No single technique can provide a complete picture. Instead, we rely on the synergistic combination of several methods to build a self-validating dossier of evidence. This approach ensures the confirmation of the covalent structure, stereochemistry, purity, and solid-state form, all of which are critical for regulatory submission and establishing robust structure-activity relationships (SAR).
The following diagram illustrates a typical workflow, demonstrating how data from orthogonal techniques are integrated to achieve full compound characterization.
Caption: Integrated workflow for the characterization of imidazo[1,2-a]pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful technique for the primary structural elucidation of organic molecules in solution. For imidazo[1,2-a]pyridines, ¹H and ¹³C NMR provide definitive information about the connectivity of atoms, the electronic environment of each nucleus, and the number of protons attached to each carbon.
2.1. Principle and Application The imidazo[1,2-a]pyridine core has a unique and well-defined set of proton and carbon signals.[7][8] The chemical shifts are influenced by the aromatic ring currents and the nitrogen atoms. Protons on the pyridine ring (H-5 to H-8) typically appear in the aromatic region (δ 6.5-9.5 ppm), while protons on the imidazole ring (H-2, H-3) have distinct chemical shifts that are highly sensitive to substitution.[9][10] ¹³C NMR spectra complement the proton data, with characteristic signals for the bridgehead carbons and other carbons in the heterocyclic system.[11] 2D NMR techniques like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) are invaluable for unambiguously assigning all signals, especially for complex, highly substituted analogues.
2.2. Data Interpretation: Characteristic Chemical Shifts The following table summarizes typical chemical shift ranges observed for the unsubstituted imidazo[1,2-a]pyridine scaffold. Substituent effects can cause significant deviations.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| H-2 | ~7.5 - 8.0 | ~117 - 122 | Located on the electron-rich imidazole ring, adjacent to a nitrogen. |
| H-3 | ~7.9 - 8.4 | ~108 - 112 | Also on the imidazole ring, often a singlet if unsubstituted. |
| H-5 | ~7.6 - 8.1 | ~124 - 128 | Pyridine ring proton, deshielded by the adjacent bridgehead nitrogen. |
| H-6 | ~6.7 - 7.2 | ~112 - 116 | Electronically influenced by both nitrogens, often upfield. |
| H-7 | ~7.1 - 7.6 | ~123 - 127 | Typical aromatic proton on the pyridine ring. |
| H-8 | ~8.0 - 8.5 | ~117 - 121 | Deshielded due to proximity to the fused imidazole ring. |
2.3. Standard Protocol for ¹H/¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified imidazo[1,2-a]pyridine derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical; ensure the compound is fully soluble. CDCl₃ is a common first choice for many neutral organic compounds.[11]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0.0 ppm) if quantitative analysis is required, although modern spectrometers can reference the residual solvent peak.
-
-
Instrument Setup (300-500 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C) for 5-10 minutes.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum with a spectral width of approximately -2 to 12 ppm. Use a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 0 to 200 ppm. A 45° pulse angle and a 2-second relaxation delay are standard. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be necessary.
-
2D NMR (if needed): If the structure is complex or assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra using the spectrometer's standard pulse programs.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
MS is an essential technique that provides the molecular weight of the compound, which is a critical piece of evidence for structural confirmation. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
3.1. Principle and Application In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Electrospray Ionization (ESI) is a soft ionization technique well-suited for imidazo[1,2-a]pyridines, as the basic nitrogen atoms are readily protonated to form [M+H]⁺ ions.[11][12] The resulting mass spectrum will show a prominent peak corresponding to the molecular ion. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information based on the fragmentation patterns, which are often characteristic of the compound class.[12]
3.2. Standard Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the HPLC system if using LC-MS.
-
A small amount of formic acid (0.1%) can be added to the solution to promote protonation and enhance the [M+H]⁺ signal.
-
-
Instrument Setup (ESI-QTOF or Orbitrap):
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ionization source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) by infusing the sample solution at a low flow rate (5-10 µL/min).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu).
-
For HRMS, ensure the instrument resolution is set to a high value (e.g., >10,000 FWHM).
-
The observed accurate mass of the [M+H]⁺ ion should be compared to the calculated theoretical mass. An error of < 5 ppm is typically required to confidently assign an elemental formula.
-
Chromatographic Methods: The Purity Gatekeeper
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of drug candidates. It separates the target compound from impurities, starting materials, and by-products.
4.1. Principle and Application Reversed-phase HPLC (RP-HPLC) is the most common mode used for imidazo[1,2-a]pyridines. The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[13] Compounds are separated based on their relative hydrophobicity. A UV detector is typically used for detection, as the aromatic scaffold of imidazo[1,2-a]pyridines exhibits strong UV absorbance.[14][15]
4.2. Standard Protocol for RP-HPLC Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of ~0.1 mg/mL.
-
-
Instrument and Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% TFA or 0.1% Formic Acid.
-
Gradient: A typical screening gradient is 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area). For regulatory purposes, purity should typically be >95%.
-
Complementary Spectroscopic and Analytical Techniques
The following techniques provide additional, self-validating evidence to support the primary structural data. The diagram below shows the relationship between each technique and the specific information it provides.
Caption: Relationship between analytical techniques and the information they provide.
5.1. X-Ray Crystallography This is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[16][17] It provides unequivocal proof of connectivity, configuration, and conformation. The primary challenge is often growing diffraction-quality single crystals.
5.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[18] For imidazo[1,2-a]pyridines, one can observe characteristic stretching frequencies for aromatic C-H, C=C, and C=N bonds.[11][19] It is a rapid and simple method for confirming the presence of key structural motifs.
5.3. UV-Visible (UV-Vis) Spectroscopy This technique measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. The absorption maxima (λ_max) provide information about the extent of the π-conjugated system.[14][15] It is also useful for determining an optimal wavelength for HPLC detection.
5.4. Elemental Analysis This classical technique determines the percentage composition (by mass) of C, H, and N in a sample. The experimental values are compared to the theoretical values for the proposed elemental formula. A match within ±0.4% is considered strong evidence for the compound's identity and high purity.[20][21]
Conclusion
The robust characterization of imidazo[1,2-a]pyridine compounds is a critical activity that relies on the thoughtful application of a suite of orthogonal analytical techniques. By integrating data from NMR, MS, HPLC, and other spectroscopic methods, researchers can build a comprehensive and self-validating data package. This not only confirms the identity and purity of newly synthesized molecules but also provides the foundational data required to drive successful drug discovery programs.
References
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ResearchGate. (n.d.). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). Retrieved from [Link]
-
PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. J Mass Spectrom. 56(12):e4794. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors | Request PDF. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
-
ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Retrieved from [Link]
-
PMC. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
PubMed. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. Retrieved from [Link]
-
PubMed. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochim Acta A Mol Biomol Spectrosc. 59(8):1867-79. Retrieved from [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
International Journal of Research Publication and Reviews. (2020). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
-
PMC. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
NIH. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]
-
IJNRD. (2024). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Retrieved from [Link]'
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Five Membered Nitrogen Containing Heterocyclic Compounds with Various Biological Activities. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Ultraviolet Absorption Spectra of Some Pyridine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
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- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
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- 15. ijrpr.com [ijrpr.com]
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- 19. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemmethod.com [chemmethod.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving yield and overcoming common challenges in this synthesis. My approach is grounded in mechanistic principles and extensive experience in heterocyclic chemistry.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis lies in the construction of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. The most common and reliable method involves the condensation of a 2-aminopyridine with a suitable α-haloketone. To introduce the 2-ethanamine side chain, a protected amine functionality is essential on the ketone partner.
This guide will focus on a robust two-step synthetic sequence:
-
Formation of the protected intermediate: Cyclization of 2-aminopyridine with an N-Boc-protected α-bromoketone.
-
Deprotection: Removal of the Boc group to yield the final primary amine.
Below, you will find detailed protocols, troubleshooting guides, and frequently asked questions to navigate the complexities of this synthesis.
Visualized Workflow
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Part 1: Synthesis of tert-butyl (2-(imidazo[1,2-a]pyridin-2-yl)ethyl)carbamate (Protected Intermediate)
This procedure details the crucial cyclization step. The choice of a suitable α-haloketone is critical. We will use 1-bromo-4-((tert-butoxycarbonyl)amino)butan-2-one, which can be synthesized from commercially available 4-((tert-butoxycarbonyl)amino)butan-2-one via α-bromination.
Reaction Scheme:
2-Aminopyridine + 1-bromo-4-((tert-butoxycarbonyl)amino)butan-2-one → tert-butyl (2-(imidazo[1,2-a]pyridin-2-yl)ethyl)carbamate
Materials:
-
2-Aminopyridine
-
1-bromo-4-((tert-butoxycarbonyl)amino)butan-2-one
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine (1.0 eq), 1-bromo-4-((tert-butoxycarbonyl)amino)butan-2-one (1.1 eq), and sodium bicarbonate (2.0 eq).
-
Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-aminopyridine.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Synthesis of this compound (Final Product)
This step involves the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group.
Reaction Scheme:
tert-butyl (2-(imidazo[1,2-a]pyridin-2-yl)ethyl)carbamate → this compound
Materials:
-
tert-butyl (2-(imidazo[1,2-a]pyridin-2-yl)ethyl)carbamate
-
4 M Hydrochloric acid (HCl) in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the purified protected intermediate (1.0 eq) in a minimal amount of dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4 M HCl in 1,4-dioxane (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify to a pH of >10 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Troubleshooting and FAQs
This section is formatted as a series of questions you might have during your synthesis, providing detailed explanations and actionable solutions.
FAQ 1: My cyclization reaction (Part 1) is not going to completion or the yield is very low. What can I do?
This is a common issue that can often be resolved by systematically optimizing the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reaction Time or Temperature | The cyclization may be sluggish under the initial conditions. | Increase the reflux time and monitor the reaction for up to 48 hours. If the reaction is still incomplete, consider switching to a higher boiling point solvent like n-butanol or toluene. |
| Base Incompatibility | Sodium bicarbonate may not be a strong enough base to facilitate the reaction effectively. | Try a stronger, non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Use 2-3 equivalents. |
| Solvent Effects | The polarity of the solvent can significantly influence the reaction rate. | Screen a range of solvents. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile can sometimes accelerate this type of reaction. |
| Decomposition of Starting Materials | The α-bromoketone can be unstable, especially at high temperatures or in the presence of a strong base. | If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Ensure your α-bromoketone is freshly prepared or has been stored properly. |
Mechanistic Insight: The reaction proceeds via an initial SN2 reaction between the pyridine nitrogen of 2-aminopyridine and the α-bromoketone to form a pyridinium salt intermediate. This is followed by an intramolecular condensation to form the imidazole ring.[1][2] The choice of base and solvent is crucial for both of these steps.
Caption: Key steps in the cyclization mechanism.
FAQ 2: I am observing multiple spots on my TLC plate during the cyclization reaction. What are the likely side products?
The formation of multiple products is indicative of side reactions. Identifying these can help in adjusting the conditions to favor the desired product.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Materials: If you see starting materials remaining, refer to FAQ 1 for optimization.
-
Polymerization/Decomposition of the α-bromoketone: This can occur under harsh basic or thermal conditions. Consider using milder conditions.
-
Formation of regioisomers: While less common in this specific reaction, other isomers can sometimes form. Ensure the structure of your product is confirmed by NMR.
-
Reaction at the exocyclic amine: The exocyclic amine of 2-aminopyridine could potentially react with the α-bromoketone, although cyclization is generally favored.
To minimize side products, ensure a stoichiometric balance of reactants and controlled addition of reagents if necessary.
FAQ 3: The purification of the protected intermediate by column chromatography is difficult, with significant streaking. How can I improve the separation?
The presence of the nitrogen-containing imidazo[1,2-a]pyridine core can lead to interactions with the acidic silica gel, causing poor peak shape and streaking.
Solutions for Improved Chromatography:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent system (e.g., 0.1-1% triethylamine in your hexane/ethyl acetate mobile phase). This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.
-
Use of Alternative Stationary Phases: If the issue persists, consider using a different stationary phase, such as neutral alumina.
-
Gradient Elution: A carefully optimized gradient elution can help in separating closely related impurities from your product.
FAQ 4: My deprotection step (Part 2) is not working, or I am getting a low yield of the final product. What should I check?
The Boc deprotection is usually a high-yielding reaction, so issues here often point to specific problems with the reagents or work-up.
Troubleshooting the Deprotection:
-
Inactive HCl/Dioxane: The reagent can degrade over time. Use a fresh bottle or titrate it to confirm its concentration.
-
Insufficient Reaction Time: While typically fast, some sterically hindered Boc groups may require longer reaction times or gentle heating. Monitor by TLC or LC-MS.
-
Product Loss During Work-up: The final free amine can have some water solubility, especially in its protonated form. Ensure you extract thoroughly with an organic solvent (like DCM or a mixture with isopropanol) after basification. Also, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and facilitate its extraction into the organic phase.
-
Alternative Deprotection Conditions: If HCl in dioxane is problematic, consider using trifluoroacetic acid (TFA) in DCM. This is another standard method for Boc deprotection.
References
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available at: [Link]
-
Popova, Y., & Vasilev, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35337–35353. Available at: [Link]
-
Azizi, N., & Deezfoli, A. (2018). The synthesis of imidazo [1,2-a] pyridines derivatives from 2-amino pyridine catalysed by DES. ResearchGate. Available at: [Link]
-
Ghosh, C., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(32), 6884-6901. Available at: [Link]
Sources
Troubleshooting solubility issues of imidazo[1,2-a]pyridine-based compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based compounds. This guide is designed to provide expert insights and practical, step-by-step solutions to the common solubility challenges encountered with this important class of molecules. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve these issues effectively in your experiments.
Part 1: Understanding the Challenge - The Physicochemical Landscape of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its fused aromatic nature often contributes to high lipophilicity and strong crystal lattice energy, leading to poor aqueous solubility.
The parent imidazo[1,2-a]pyridine ring system is a weakly basic structure. The nitrogen atom in the imidazole ring can be protonated, giving these compounds a pH-dependent solubility profile.[4] The pKa of the core and its derivatives can vary, but this basicity is a critical lever to pull when troubleshooting.[4][5] Solubility is not an intrinsic constant but is influenced by a multitude of factors including the compound's solid state (crystalline vs. amorphous), particle size, and the composition of the solvent system (pH, co-solvents, excipients).[6][7]
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common solubility-related questions and problems in a direct Q&A format.
FAQ 1: My compound precipitated when I diluted my DMSO stock into an aqueous buffer. What happened?
This is a frequent issue known as "crashing out." It occurs when a compound highly soluble in a potent organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.[8] The organic solvent is diluted, but the compound cannot remain dissolved in the now predominantly aqueous medium and precipitates.
Immediate Actions & Troubleshooting Workflow:
-
Assess Final DMSO Concentration: For most biological assays, the final DMSO concentration should be kept low (typically ≤0.5%) to avoid artifacts.[8] However, this low concentration may be insufficient to keep your compound in solution. A delicate balance is required.
-
Employ a Stepwise Dilution: Instead of a single, large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solvent (e.g., ethanol or polyethylene glycol) before the final dilution into the aqueous buffer. This gradual change in solvent polarity can prevent abrupt precipitation.[8]
-
Modify the Aqueous Buffer: The composition of your final buffer is key. Consider the strategies outlined in the subsequent FAQs, such as pH adjustment or the inclusion of solubilizing agents.
FAQ 2: How can I determine the best solvent for my specific imidazo[1,2-a]pyridine derivative?
While the core is soluble in polar organic solvents like ethanol and acetone, the specific substituents on your derivative will heavily influence its optimal solvent profile.[4] A systematic approach is recommended.
Protocol 1: Small-Scale Solvent Screen
-
Preparation: Weigh out small, equal amounts (e.g., 1 mg) of your compound into several glass vials.
-
Solvent Addition: To each vial, add a different solvent in a stepwise manner (e.g., adding 100 µL increments). Test a range of solvents with varying polarities:
-
Aqueous Buffers: Phosphate-Buffered Saline (PBS) at pH 7.4, Citrate buffer at pH 5.0.
-
Organic Solvents: DMSO, Dimethylformamide (DMF), Ethanol, Methanol, Acetonitrile.
-
Co-solvent Mixtures: Start with 10% or 20% (v/v) of an organic solvent (like ethanol or PEG 400) in your primary aqueous buffer.
-
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution. Record the approximate concentration at which the compound fully dissolves.
-
Selection: Choose the solvent or co-solvent system that provides the required concentration with the minimum amount of organic solvent necessary for your experimental downstream application.
FAQ 3: My compound has poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4). What is the first thing I should try?
Given the basic nature of the imidazo[1,2-a]pyridine core, pH adjustment is the most direct and powerful initial strategy.[4][5]
The Causality: By lowering the pH of the solution, you increase the protonation of the basic nitrogen atom(s) in the heterocyclic ring. This ionization significantly increases the compound's interaction with polar water molecules, thereby enhancing its aqueous solubility.
Troubleshooting Workflow Diagram:
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization and Troubleshooting for C3-Alkylation of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the C3-alkylation of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile and pharmaceutically important scaffold.[1][2] The functionalization of the imidazo[1,2-a]pyridine core, particularly at the electron-rich C3 position, is a cornerstone of modern synthetic strategy, enabling the rapid diversification of molecular libraries for screening and lead optimization.[2][3]
This document moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices and offer a structured approach to troubleshooting common issues, ensuring your path to successful C3-alkylation is both efficient and scientifically sound.
Part 1: Foundational Concepts & General Mechanism
Why C3-Alkylation? The Basis of Regioselectivity
The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle. The C3 position is the most nucleophilic carbon, making it the primary site for electrophilic attack. This inherent reactivity is the foundation for the various C-H functionalization strategies developed for this scaffold.[2] Understanding this electronic property is the first step in troubleshooting; if a reaction fails, it is often due to conditions that fail to generate a sufficiently reactive electrophile to engage with the C3 position.
A common and effective strategy for C3-alkylation involves the use of a Lewis acid to activate an electrophile precursor, which then undergoes a Friedel-Crafts-type reaction with the imidazo[1,2-a]pyridine.
Part 2: Troubleshooting Guide for C3-Alkylation Reactions
This section is formatted as a series of common problems and actionable solutions.
Problem: Low to No Product Yield
This is the most frequent challenge. A systematic approach is crucial to diagnose the root cause.
A1: Before altering core parameters like temperature or solvent, always validate the foundational elements of your reaction. Low or no conversion is often traced back to a simple, overlooked issue. Use the following workflow to diagnose the problem.
A2: A low yield indicates that the reaction is proceeding but is inefficient. This is where systematic optimization of reaction parameters becomes critical. The choice of catalyst, solvent, and temperature are interdependent and can dramatically influence reaction outcomes.
Catalyst Selection and Loading:
-
Lewis Acids: For reactions involving aldehydes or donor-acceptor cyclopropanes, Lewis acids like Y(OTf)₃, Yb(OTf)₃, Gd(OTf)₃, and Sc(OTf)₃ are highly effective.[1][4][5] The strength of the Lewis acid should be matched to the reactivity of the substrates. In the absence of a catalyst, such reactions often fail to proceed.[1][6]
-
Catalyst-Free Systems: Certain alkylating agents, such as p-quinone methides, can react under metal- and additive-free conditions, often promoted by a solvent like hexafluoroisopropanol (HFIP).[7][8] Other systems may be promoted by a strong, non-nucleophilic base like KOtBu instead of a catalyst.[2]
-
Loading: Catalyst loading typically ranges from 10-25 mol%. Increasing the loading may improve yields, but can also lead to side reactions and purification difficulties.
Solvent and Temperature Optimization: The solvent plays a crucial role in reactant solubility and can influence the activity of the catalyst. High temperatures are often required to drive the reaction to completion. Below is a summary of conditions optimized for a specific three-component aza-Friedel–Crafts reaction, which serves as an excellent case study.[4]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Sc(OTf)₃ (15) | Toluene | 110 | 75 |
| 2 | Y(OTf)₃ (15) | Toluene | 110 | 90 |
| 3 | In(OTf)₃ (15) | Toluene | 110 | 56 |
| 4 | Y(OTf)₃ (15) | Toluene | 100 | 62 |
| 5 | Y(OTf)₃ (15) | Dioxane | 110 | <10 |
| 6 | Y(OTf)₃ (15) | CH₃CN | 110 | <10 |
| 7 | Y(OTf)₃ (10) | Toluene | 110 | 85 |
| 8 | Y(OTf)₃ (20) | Toluene | 110 | 90 |
Data synthesized from Yang, K., et al., Molecules, 2024.[4]
Key Insights from the Data:
-
Catalyst Choice is Critical: Y(OTf)₃ was clearly superior to other Lewis acids in this system (Entry 2 vs. 1 & 3).[4]
-
Solvent Matters: A non-polar, high-boiling solvent like toluene was optimal. More polar solvents like dioxane and acetonitrile were ineffective (Entry 2 vs. 5 & 6).[4]
-
Temperature is Key: A slight decrease in temperature from 110 °C to 100 °C resulted in a significant drop in yield (Entry 2 vs. 4).[4]
-
Catalyst Loading Can Be Optimized: While 15 mol% gave an excellent yield, 10 mol% was still effective, offering a more atom-economical option (Entry 2 vs. 7). Increasing to 20 mol% offered no additional benefit (Entry 2 vs. 8).[4]
Part 3: Frequently Asked Questions (FAQs)
A3: An EWG on the imidazo[1,2-a]pyridine ring reduces its nucleophilicity, making the C3 position less reactive. To overcome this, you generally need more forcing reaction conditions. Consider the following adjustments:
-
Increase Temperature: Pushing the reaction temperature higher can provide the necessary activation energy.
-
Use a Stronger Lewis Acid: If applicable, switch to a more potent Lewis acid to generate a more reactive electrophile.
-
Increase Reaction Time: Allow the reaction to run for a longer duration (e.g., 24-48 hours), monitoring progress by TLC or LCMS.
-
Increase Reagent Equivalents: A higher concentration of the alkylating agent or catalyst may improve conversion, though this can also increase side products.
Conversely, substrates with electron-donating groups (EDGs) are more reactive and may proceed smoothly under milder conditions.[1][9]
A4: Many modern protocols for C3-alkylation are remarkably robust and do not require an inert atmosphere. For example, the Y(OTf)₃-catalyzed three-component aza-Friedel–Crafts reaction proceeds efficiently in a normal air atmosphere without special requirements for anhydrous conditions.[4][9][10] This simplifies the experimental setup significantly. However, it is not a universal rule. Always consult the specific literature procedure you are following. If using particularly sensitive reagents or catalysts (e.g., certain organometallics), an inert atmosphere (Nitrogen or Argon) is still recommended.
A5: The appearance of multiple spots is a common purification challenge.
-
Regioselectivity: While C3 is the dominant site of reaction, trace amounts of other isomers are theoretically possible, especially with highly activated systems. However, in most published methods, C3 selectivity is very high.
-
Side Products: The most common "extra spots" are unreacted starting materials, catalyst residues, or byproducts from the self-reaction of your electrophile.
-
Identification: Use LCMS to get molecular weights for the major spots. This will help you quickly identify your desired product versus starting materials or simple dimers.
-
Purification: Column chromatography on silica gel is the standard method for purification.[1] A well-chosen solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) is usually effective for separating the C3-alkylated product from impurities.
Part 4: Standardized Experimental Protocol
This section provides a representative, step-by-step protocol for a three-component C3-alkylation, a versatile and widely applicable method.
Protocol: Y(OTf)₃-Catalyzed Three-Component Aza-Friedel–Crafts Reaction [4][9]
Methodology:
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (e.g., 0.2 mmol, 1.0 equiv.).
-
Reagent Addition: Add the aldehyde (e.g., 0.3 mmol, 1.5 equiv.), the amine (e.g., 0.4 mmol, 2.0 equiv.), and the solvent (e.g., Toluene, 1.0 mL).[4]
-
Catalyst Addition: Add the Yttrium (III) trifluoromethanesulfonate (Y(OTf)₃) catalyst (e.g., 0.03 mmol, 15 mol%).
-
Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at 110 °C. Allow the reaction to stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure C3-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][9]
This protocol serves as a robust starting point. For substrates that are less reactive, adjustments to temperature, reaction time, or catalyst loading may be necessary as detailed in the troubleshooting sections.
References
-
Yang, K., Chen, C.-B., Liu, Z.-W., Li, Z.-L., Zeng, Y., & Wang, Z.-Y. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
National Institutes of Health. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. PMC. [Link]
-
ACS Publications. (2023). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
-
National Institutes of Health. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]
-
ResearchGate. (n.d.). Synthesis of C3‐alkylated imidazo[1,2‐a]pyridines from 2‐phenylimidazo[1,2‐a]pyridine and para‐quinone methides. [Link]
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ResearchGate. (n.d.). Development of C3‐alkylated imidazo[1,2‐a]pyridines, reactions of p‐QMs and overview of this work. [Link]
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OUCI. (n.d.). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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PubMed. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002-5. [Link]
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Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-a]pyridines and Minimizing Byproduct Formation
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, its synthesis is often plagued by the formation of unwanted byproducts, leading to reduced yields and complex purification challenges.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causal mechanisms behind common synthetic issues. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reactions, and achieve higher purity and yields.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Issue 1: Low Yield and Multiple Byproducts in Groebke-Blackburn-Bienaymé (GBB) Reactions
Question: My three-component Groebke-Blackburn-Bienaymé (GBB) reaction is showing low conversion to the desired imidazo[1,2-a]pyridine and my TLC plate shows multiple, difficult-to-separate spots. What are the likely causes and how can I resolve this?
Answer: The GBB reaction, while elegant, involves a delicate sequence of equilibria. Byproduct formation typically stems from the instability of key intermediates or competing side reactions. Let's break down the common culprits.
-
Probable Cause 1: Instability of the Schiff Base Intermediate The initial condensation of the 2-aminopyridine and the aldehyde forms a Schiff base (imine), which is then attacked by the isocyanide.[1] This imine intermediate, especially when derived from aliphatic aldehydes, can be unstable and prone to decomposition or polymerization, leading to a complex mixture of byproducts.[5]
Solution:
-
Temperature Control: Carefully optimize the reaction temperature. For unstable aldehydes, running the reaction at a lower temperature for a longer duration may be beneficial to prevent decomposition of the Schiff base.[5]
-
Microwave-Assisted Synthesis: Consider using microwave irradiation. The rapid and uniform heating provided by microwaves can significantly reduce reaction times, minimizing the temporal window for intermediate decomposition and often improving yields.[5][6]
-
-
Probable Cause 2: Nucleophilic Attack by Solvent If you are using a nucleophilic solvent, such as methanol, it can compete with the isocyanide and add to the Schiff base intermediate. This leads to undesired solvent-adduct byproducts and consumes your intermediate, thereby lowering the yield of the target molecule.[5]
Solution:
-
Solvent Selection: Switch to a less nucleophilic solvent. Acetonitrile, or more specialized solvents like trifluoroethanol, have been shown to suppress the formation of these solvent-adducts and can significantly improve the yield of the desired imidazo[1,2-a]pyridine.[5]
Table 1: Effect of Solvent on GBB Reaction Yield
Solvent Nucleophilicity Typical Outcome Recommendation Methanol High Potential for solvent-adduct byproduct formation[5] Avoid, unless specifically required Acetonitrile Low Good general-purpose solvent Recommended starting point Trifluoroethanol Very Low Excellent for suppressing side reactions[5] Use for challenging substrates | Eucalyptol | Green Solvent | Shown to be effective under sustainable conditions[7] | Consider for greener synthesis |
-
-
Probable Cause 3: Suboptimal Catalyst Choice or Loading The GBB reaction requires an acid catalyst to activate the aldehyde and promote the formation of the imine.[8] An inappropriate catalyst or incorrect concentration can lead to a sluggish reaction, allowing more time for side reactions to occur.
Solution:
-
Catalyst Screening: While various Lewis and Brønsted acids can be used, scandium triflate (Sc(OTf)₃) is a highly effective and frequently recommended catalyst for this transformation.[5][8] Other options include iodine, which offers a cost-effective and eco-friendly alternative, or heteropolyacids (HPW) for a green chemistry approach.[8][9] Start with a catalyst loading of 2-10 mol% and optimize from there.
-
Issue 2: Side Reactions in Classical Tschitschibabin-type Syntheses
Question: I am performing a synthesis by reacting a 2-aminopyridine with an α-haloketone and observing significant byproduct formation and charring, especially at higher temperatures. How can I clean up this reaction?
Answer: This is a classic and powerful method for forming the imidazo[1,2-a]pyridine core, first reported by Tschitschibabin.[10] The key is the nucleophilic attack of the pyridine nitrogen onto the α-haloketone, followed by cyclization. However, the traditional high-temperature conditions are often the source of byproducts.
-
Probable Cause: Harsh Reaction Conditions The original procedures often called for heating the neat reactants in a sealed tube at temperatures from 150-200 °C, which can lead to thermal decomposition and the formation of polymeric materials.[10]
Solution:
-
Incorporate a Base: The addition of a mild base, such as sodium bicarbonate (NaHCO₃), can neutralize the hydrogen halide formed during the reaction. This allows the reaction to proceed efficiently under much milder conditions (e.g., refluxing ethanol), significantly boosting yields and purity.[10]
-
Catalyst- and Solvent-Free Conditions: Recent advancements have shown that this reaction can proceed efficiently at a modest temperature of 60 °C without any catalyst or solvent, offering a much cleaner and greener alternative.[10]
-
Microwave Irradiation: As with the GBB reaction, microwave heating can dramatically accelerate the reaction (often complete in minutes), preventing the prolonged thermal stress that causes byproduct formation.[10]
-
Section 2: Visual Guides & Workflows
Visualizing the chemical pathways and troubleshooting logic can streamline optimization.
Diagram 1: Key Pathways in the GBB Reaction
Caption: A logical workflow for troubleshooting low-yielding imidazo[1,2-a]pyridine syntheses.
Section 3: Frequently Asked Questions (FAQs)
Q1: Across different synthetic routes, what is the most common factor leading to byproduct formation? A: Unstable intermediates coupled with harsh reaction conditions (particularly excessive heat) are the most frequent culprits. Many synthetic routes proceed through intermediates like Schiff bases or enamines that can degrade, polymerize, or react undesirably if subjected to prolonged high temperatures. [5]Optimizing for the mildest possible conditions that still afford a reasonable reaction rate is a universal strategy for improving purity.
Q2: How can I best monitor my reaction in real-time to minimize byproducts? A: Thin-Layer Chromatography (TLC) remains the most practical tool for real-time monitoring. Stain with a general visualizing agent like potassium permanganate. A well-behaved reaction will show a clean conversion of starting material spots into a single, dominant product spot. If you observe the formation of multiple new spots, or streaking (indicative of polymerization/decomposition), it's a sign that your conditions are suboptimal and the reaction should be stopped or adjusted.
Q3: Are there general "green chemistry" approaches that also help reduce byproducts? A: Absolutely. Green chemistry principles often align with the goal of minimizing side reactions.
-
Microwave Synthesis: As mentioned, this reduces reaction times and thermal degradation. [6]* Aqueous or Green Solvents: Using water or other sustainable solvents can alter reactivity and selectivity, sometimes leading to cleaner product profiles. [7][11][12]* Catalyst-Free Reactions: Where possible, eliminating catalysts removes a potential source of side reactions and simplifies purification. [10]* Multi-Component Reactions (MCRs): MCRs like the GBB are inherently "green" as they improve atom economy and reduce the number of workup steps, minimizing waste and potential for product loss during purification. [4][6]
Section 4: Key Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Optimized Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol uses a highly effective catalyst and a non-nucleophilic solvent to minimize byproduct formation.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-aminopyridine (1.0 equiv).
-
Solvent and Catalyst Addition: Add dry acetonitrile (to make a 0.2 M solution based on the 2-aminopyridine). Add Scandium(III) triflate (Sc(OTf)₃, 0.05 equiv).
-
Reagent Addition: Add the aldehyde (1.0 equiv) and stir the mixture at room temperature for 10 minutes.
-
Isocyanide Addition: Add the isocyanide (1.1 equiv) dropwise to the stirring solution.
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) while monitoring by TLC until the starting 2-aminopyridine is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine. [13]
Protocol 2: Microwave-Assisted Tschitschibabin-type Synthesis
This protocol leverages microwave energy for a rapid and clean synthesis.
-
Reaction Setup: In a microwave-safe reaction vial equipped with a stir bar, combine the 2-aminopyridine (1.0 equiv), the α-haloketone (1.0 equiv), and sodium bicarbonate (1.5 equiv).
-
Solvent Addition: Add ethanol as the solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 100-120 °C) for 10-30 minutes. Note: Reaction time and temperature should be optimized for specific substrates.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be recrystallized or purified by flash column chromatography if necessary. [10]
References
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available from: [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC. PubMed Central. Available from: [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available from: [Link]
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Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. ACS Publications. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. Available from: [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... ResearchGate. Available from: [Link]
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Chichibabin reaction. Grokipedia. Available from: [Link]
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HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. PubMed Central. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. Available from: [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]
-
Chichibabin reaction. Wikipedia. Available from: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central. Available from: [Link]
-
An Update on the Recent Green Synthetic Approaches for Imidazo[1,2-a] Pyridine: A Privileged Scaffold. Bentham Science. Available from: [Link]
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SYNTHESIS OF FUNCTIONALYZED IMIDAZO[1,2-a]PYRIDINES via TANDEM A³-COUPLING/CYCLOISOMERIZATION APPROACH. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. ACS Publications. Available from: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available from: [Link]
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(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central. Available from: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. PubMed. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available from: [Link]
-
Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available from: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. PubMed Central. Available from: [Link]
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Technical Support Center: Enhancing the Stability of 2-(2-aminoethyl)imidazo[1,2-a]pyridine for In Vitro Assays
Welcome to the technical support center for 2-(2-aminoethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and reliability of this compound in your in vitro assays. Our goal is to empower you with the scientific understanding to anticipate and overcome potential challenges, leading to more robust and reproducible experimental outcomes.
Introduction: Understanding the Molecule
2-(2-aminoethyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The stability of this compound is crucial for obtaining accurate and reliable data in in vitro settings. This guide will delve into the key factors that can influence its stability and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns regarding the use of 2-(2-aminoethyl)imidazo[1,2-a]pyridine in in vitro assays.
Q1: My experimental results with 2-(2-aminoethyl)imidazo[1,2-a]pyridine are inconsistent. What are the likely causes?
Inconsistent results can often be traced back to the degradation of the compound. The imidazo[1,2-a]pyridine core and the aminoethyl side chain can be susceptible to several factors:
-
pH of the Assay Buffer: The stability of the compound can be pH-dependent. Extreme pH values can lead to hydrolysis or ring-opening of the imidazo[1,2-a]pyridine scaffold.
-
Oxidation: The fused imidazole ring system can be prone to oxidative degradation, especially in the presence of reactive oxygen species (ROS) that may be generated in certain cell-based assays.[3]
-
Light Exposure: Imidazo[1,2-a]pyridine derivatives are known to possess fluorescent properties and can be light-sensitive.[4] Prolonged exposure to light, especially UV, may lead to photodegradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation or precipitation.
-
Reaction with Assay Components: The primary amine of the aminoethyl side chain is nucleophilic and could potentially react with electrophilic components in your assay, such as certain detection reagents.
Q2: What is the optimal pH range for working with this compound?
Q3: Can the aminoethyl side chain interfere with my assay?
Yes, the primary amine on the side chain can be a source of assay interference. Primary amines can be reactive and may participate in:
-
Schiff Base Formation: Reaction with aldehydes or ketones present in your assay system.
-
Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.
-
Non-specific Binding: Ionic interactions with negatively charged macromolecules like DNA or certain proteins.
It is crucial to be aware of the components in your assay and consider the potential for such reactions.
Q4: I am observing high background fluorescence in my assay. Could the compound be the cause?
Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent.[4] This intrinsic fluorescence can interfere with assays that use fluorescence as a readout, leading to false positives or high background.[4][5]
Q5: How should I prepare and store stock solutions of 2-(2-aminoethyl)imidazo[1,2-a]pyridine?
Proper preparation and storage of stock solutions are critical for maintaining the integrity of the compound.
-
Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of DMSO added to your assay, which can have its own effects on cells.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil. For highly air-sensitive compounds, storage under an inert atmosphere (argon or nitrogen) is recommended.[6][7][8]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered when using 2-(2-aminoethyl)imidazo[1,2-a]pyridine.
Problem 1: Loss of Compound Activity Over Time
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation in Stock Solution | 1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. 4. Periodically check the purity of your stock solution using HPLC-MS. | Repeated freeze-thaw cycles can introduce moisture and promote degradation. Light exposure can cause photodegradation of the imidazo[1,2-a]pyridine ring.[4] |
| Instability in Assay Buffer | 1. Prepare working solutions fresh from the stock solution just before use. 2. Minimize the incubation time of the compound in the assay buffer if possible. 3. Perform a time-course experiment to assess the stability of the compound in your specific assay buffer at the working temperature. | The compound may not be stable for extended periods in aqueous buffer at your assay's pH and temperature. |
| Oxidative Degradation | 1. Degas your assay buffer to remove dissolved oxygen. 2. Consider adding an antioxidant like glutathione (GSH) to your assay, if compatible. 3. If working with cell-based assays that generate ROS, consider including an ROS scavenger. | The imidazo[1,2-a]pyridine ring can be susceptible to oxidation, leading to loss of activity.[3] |
Problem 2: High Assay Background or False Positives
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Autofluorescence | 1. Run a control experiment with the compound in the assay buffer without the biological target or other detection reagents. 2. If autofluorescence is confirmed, consider using a different fluorescent dye with a non-overlapping spectrum. 3. If possible, switch to a non-fluorescence-based detection method (e.g., luminescence, absorbance). | Imidazo[1,2-a]pyridines are often fluorescent and can directly interfere with fluorescence-based readouts.[4][5][9] |
| Reaction with Detection Reagents | 1. Incubate the compound with the detection reagents alone and measure the signal. 2. Consult the technical documentation of your assay kit for known interfering substances. | The primary amine of the compound can react with certain assay reagents, leading to a false signal. |
| Non-specific Binding | 1. Include a counter-screen with a structurally related but inactive compound (if available). 2. Increase the concentration of blocking agents (e.g., BSA, detergents) in your assay buffer, if compatible. | The compound may be binding non-specifically to proteins or other components in the assay, leading to a false-positive signal. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Assay Buffer
-
Prepare a working solution of 2-(2-aminoethyl)imidazo[1,2-a]pyridine in your assay buffer at the final assay concentration.
-
Incubate the solution under the same conditions as your assay (temperature, light exposure).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the parent compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
-
Plot the concentration of the compound as a function of time to determine its stability profile in your assay conditions.
Protocol 2: Evaluating Compound Autofluorescence
-
Prepare a dilution series of 2-(2-aminoethyl)imidazo[1,2-a]pyridine in your assay buffer.
-
Add the dilutions to the wells of your assay plate.
-
Read the plate using the same filter set and instrument settings as your main assay.
-
Plot the fluorescence intensity as a function of compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Visualizing Stability and Assay Interference
Workflow for Troubleshooting Compound Instability
Caption: A flowchart for systematically troubleshooting instability issues.
Potential Mechanisms of Assay Interference
Caption: Overview of potential interference mechanisms.
References
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
- Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC.
- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
- Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI.
- Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Air Free Techniques | Handling Air-Sensitive M
- Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. PMC.
- Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC.
- Target identification of small molecules: an overview of the current applic
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- One-step synthesis of imidazo[1,2-a]pyridines in w
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC.
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. PubMed.
- Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
- Investigating Immunoassay Interferences. myadlm.org.
- Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling p
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Troubleshooting Tips for Fluorescence Staining. Biotium.
- Retrospective Approach to Evalu
- Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic Studies.
- Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- A Case With Immunoassay Interferences in the Measurement of Multiple Hormones.
- Heterocyclic amines: chemistry and health. PubMed.
- Journal of Chemical Education.
- 2-(2-Aminoethyl)pyridine, 98%. Fisher Scientific.
- Measurement of the Heterocyclic Amines 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Urine: Effects of Cigarette Smoking. PubMed.
- (PDF) Steps in uncovering the key enzyme in the degradation of the pyridine ring in the Arthrobacter nicotinovorans.
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- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Functionalization of the Imidazo[1,2-a]pyridine Scaffold
Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine ring. This versatile scaffold is a cornerstone in medicinal chemistry and materials science, yet its unique electronic properties can present significant challenges in synthetic strategies. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles encountered during their experiments. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to empower you to achieve your synthetic goals with confidence and efficiency.
Understanding the Imidazo[1,2-a]pyridine Ring: A Tale of Two Rings
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle comprising an electron-rich imidazole ring fused to an electron-deficient pyridine ring. This electronic dichotomy is the primary determinant of its reactivity. The C-3 position of the imidazole ring is the most electron-rich and, therefore, the most nucleophilic carbon, making it the kinetic hotspot for electrophilic and radical functionalization.[1] In contrast, the pyridine ring is more susceptible to nucleophilic attack, and its C-H bonds are generally less reactive towards electrophilic substitution. This inherent reactivity profile is the root of many of the challenges encountered in achieving diverse functionalization patterns.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the functionalization of the imidazo[1,2-a]pyridine ring. The proposed solutions are based on established protocols and an understanding of the underlying reaction mechanisms.
| Problem | Potential Causes | Troubleshooting Solutions & Scientific Rationale |
| Low or No Yield in C-3 Functionalization | 1. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. 2. Poor Reagent Quality: Degradation of starting materials, catalysts, or reagents. 3. Catalyst Inactivation: The nitrogen atoms in the ring can coordinate to and poison metal catalysts. 4. Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyridine or the coupling partner can impede the reaction. | 1. Systematic Optimization: Screen a range of temperatures (e.g., room temperature to 120 °C) and solvents (e.g., DMF, DMSO, toluene, dioxane). Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time. 2. Verify Reagent Integrity: Use freshly purified starting materials and high-purity, dry solvents. For metal-catalyzed reactions, ensure the catalyst and ligands are stored under an inert atmosphere. 3. Ligand and Catalyst Selection: For palladium-catalyzed cross-couplings, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can protect the metal center from coordination by the substrate.[2] In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can overcome partial deactivation. 4. Modify Reaction Conditions: For sterically hindered substrates, higher temperatures and longer reaction times may be necessary. Alternatively, consider a different synthetic route that introduces the desired functional group at an earlier stage. |
| Poor Regioselectivity (Mixture of C-3 and other isomers) | 1. Reaction Mechanism: The reaction may proceed through a mechanism that is not highly selective for the C-3 position. 2. Harsh Reaction Conditions: High temperatures or strong acids/bases can sometimes lead to isomerization or functionalization at less favorable positions. 3. Substituent Effects: The electronic and steric properties of existing substituents on the ring can influence the regioselectivity of subsequent functionalizations. | 1. Choose a Regioselective Method: For C-H functionalization, methods that proceed via a directed metalation or a radical mechanism often offer high C-3 selectivity. For example, many visible-light-induced photoredox reactions show excellent C-3 selectivity.[3] 2. Milder Conditions: Explore reactions that can be performed at lower temperatures. For metal-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. 3. Leverage Directing Groups: To target other positions, consider installing a directing group. For instance, a picolinamide group at C-2 can direct ortho-metalation to the C-3 or N-1 position, while other directing groups can be employed to target the pyridine ring. |
| Difficulty in Functionalizing the Pyridine Ring (C-5, C-6, C-7, C-8) | 1. Lower Reactivity: The pyridine ring is electron-deficient and less susceptible to electrophilic attack. 2. Competition from the Imidazole Ring: The more reactive imidazole ring will preferentially react under many conditions. | 1. Directed C-H Functionalization: Employ a directing group on the imidazo[1,2-a]pyridine scaffold to guide a metal catalyst to the desired position on the pyridine ring.[4] 2. Halogenation followed by Cross-Coupling: First, introduce a halogen (e.g., Br, I) at the desired position on the pyridine ring, which can then be used as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). 3. Iridium-Catalyzed C-H Borylation: This method can be effective for functionalizing the pyridine ring, although catalyst inhibition by the nitrogen lone pair can be a challenge. The use of specific ligands and reaction conditions can overcome this.[5][6] |
| Failure of Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | 1. Catalyst Poisoning: The nitrogen atoms of the imidazo[1,2-a]pyridine can coordinate to the palladium catalyst, inhibiting its activity. 2. Decomposition of Boronic Acids (Suzuki): Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation or homocoupling. 3. Homocoupling of Alkynes (Sonogashira): The copper co-catalyst can promote the undesired homocoupling of the terminal alkyne (Glaser coupling). | 1. Ligand Selection: Use bulky, electron-rich ligands that can stabilize the active palladium species and prevent substrate coordination. 2. Base and Solvent Choice (Suzuki): Use anhydrous conditions and a suitable base (e.g., K₃PO₄, Cs₂CO₃). The choice of solvent can also be critical; aprotic polar solvents like DMF or dioxane are often effective. 3. Copper-Free Sonogashira: To avoid Glaser coupling, consider a copper-free Sonogashira protocol. These reactions may require specific ligands and higher temperatures but can provide cleaner product profiles. |
Frequently Asked Questions (FAQs)
Q1: Why is C-3 functionalization the most commonly reported for imidazo[1,2-a]pyridines?
A1: The prevalence of C-3 functionalization is a direct consequence of the electronic structure of the imidazo[1,2-a]pyridine ring. The imidazole portion of the fused system is electron-rich, and computational studies, as well as experimental evidence, show that the C-3 position has the highest electron density and is the most nucleophilic carbon.[1] This makes it the most kinetically favorable site for a wide range of reactions, including electrophilic substitution, radical reactions, and many metal-catalyzed C-H functionalization reactions.
Q2: I need to synthesize a C-2 functionalized imidazo[1,2-a]pyridine. What are the best strategies to overcome the preference for C-3 functionalization?
A2: Achieving C-2 functionalization requires overcoming the inherent reactivity of the C-3 position. Here are some effective strategies:
-
Synthesis from Pre-functionalized Precursors: The most straightforward approach is to construct the imidazo[1,2-a]pyridine ring from a 2-aminopyridine and a carbonyl compound that already contains the desired C-2 substituent. For example, reacting a 2-aminopyridine with an α-haloketone is a classic method for synthesizing 2-substituted imidazo[1,2-a]pyridines.[7]
-
Directed C-H Activation: While less common for C-2, specific directing groups can be designed to favor functionalization at this position.
-
Metal-Free Approaches: Certain metal-free synthetic protocols can provide access to 2-substituted derivatives. For instance, iodine-catalyzed reactions of pyridines with oxime esters have been shown to yield 2-substituted imidazo[1,2-a]pyridines.[7]
Q3: My visible-light photoredox reaction is not working. What are the key parameters to check?
A3: Visible-light photoredox catalysis is a powerful tool for imidazo[1,2-a]pyridine functionalization, but several factors are critical for success:
-
Light Source: Ensure your light source (e.g., blue LEDs) has the correct wavelength to excite your photocatalyst. The intensity and distance of the light source from the reaction vessel are also important.
-
Photocatalyst: The choice of photocatalyst (e.g., eosin Y, rose bengal, iridium or ruthenium complexes) is crucial and depends on the specific transformation.[3] Ensure the photocatalyst is pure and has not degraded.
-
Degassing: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst. Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.
-
Solvent: The solvent can significantly impact the reaction outcome. Acetonitrile, DMF, and DMSO are commonly used, but optimization may be required.
Q4: How do substituents on the imidazo[1,2-a]pyridine ring affect its functionalization?
A4: Existing substituents can have a profound impact on both the reactivity and regioselectivity of subsequent functionalizations:
-
Electron-donating groups (EDGs) on the pyridine ring (e.g., -CH₃, -OCH₃) increase the electron density of the entire ring system, generally making it more reactive towards electrophilic attack at the C-3 position.
-
Electron-withdrawing groups (EWGs) on the pyridine ring (e.g., -NO₂, -CN, halogens) decrease the overall electron density, which can make C-H functionalization more challenging and may require harsher reaction conditions.
-
Substituents at the C-2 position can sterically hinder attack at the C-3 position and can also electronically influence the reactivity of the imidazole ring.
-
Substituents at the C-5 position can sterically block this position and may influence the regioselectivity of functionalization on the pyridine ring.[3]
Experimental Workflows and Methodologies
Detailed Protocol: Visible-Light-Induced C-3 Amination
This protocol is adapted from a procedure described by Lei and coworkers and provides a general method for the C-3 amination of imidazo[1,2-a]pyridines with azoles.[3]
Materials:
-
2-Aryl-imidazo[1,2-a]pyridine (1.0 equiv)
-
Azole (e.g., pyrazole, imidazole) (1.5 equiv)
-
Acridinium photosensitizer (e.g., 9-mesityl-10-methylacridinium perchlorate) (1-2 mol%)
-
Cobaloxime catalyst (e.g., Co(dmgH)₂(py)Cl) (5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or CH₃CN)
-
Schlenk flask or sealed vial
-
Blue LED light source (e.g., 460 nm)
-
Stir plate
Procedure:
-
To a Schlenk flask or oven-dried vial, add the 2-aryl-imidazo[1,2-a]pyridine, the azole, the acridinium photosensitizer, and the cobaloxime catalyst.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
C-3 Functionalization via Photoredox Catalysis
Caption: Generalized mechanism for C-3 functionalization via photoredox catalysis.
Troubleshooting Workflow for a Challenging Cross-Coupling Reaction
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
References
-
Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(37), 7267–7289. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(100), 81608–81637. [Link]
-
Yang, K., Shan, S., Fu, X., Wu, H., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]
-
Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E., & El aatiaoui, A. (2021). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 39, 00008. [Link]
-
Cernei, N., & Gaina, L. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235–35254. [Link]
-
Sultana, S., Verma, A., Kumar, P., & Singh, M. K. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 21(30), 6211–6219. [Link]
-
Mata, D. J., Mampre, I., Hass, S., Bell-Lloch, J., & Knochel, P. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(38), 10505–10512. [Link]
-
Yuan, Y., & Lei, A. (2018). Electrochemical Functionalization of Imidazopyridine and Indazole: An Overview. ChemElectroChem, 5(16), 2139-2148. [Link]
-
Request PDF. (n.d.). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. [Link]
-
Request PDF. (n.d.). C5‐Methylation of imidazo[1,2‐a]pyridines using DCP. ResearchGate. [Link]
-
Request PDF. (n.d.). Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. ResearchGate. [Link]
-
Yang, L., Cao, X., Xu, X., Zheng, H., Lai, S., & Chen, S. (2025). Direct C3−H Amination of Imidazo[1,2‐a]Pyridine under Simple and Mild Conditions. Asian Journal of Organic Chemistry. [Link]
-
Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318–7327. [Link]
-
Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). Iridium-catalyzed C-H Borylation of Pyridines. PubMed. [Link]
-
Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). Iridium-catalyzed C-H borylation of pyridines. HKUST Research Portal. [Link]
-
Sharma, V., Kumar, A., Kumar, R., & Pathak, D. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Chemical Communications, 54(92), 12954–12957. [Link]
-
Preshlock, S. M., Ghaffari, B., Maligres, P. E., Krska, S. W., Maleczka, R. E., Jr, & Smith, M. R., 3rd. (2013). High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications. Journal of the American Chemical Society, 135(20), 7572–7582. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
ACS Fall 2025. (n.d.). Iridium-catalyzed C-H borylation of substituted pyridines. [Link]
-
Request PDF. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. [Link]
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold, with a focus on optimizing your choice of catalyst.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Problem 1: Low to No Product Yield
Question: My reaction to synthesize imidazo[1,2-a]pyridine is resulting in a very low yield or no desired product at all. I've checked my starting materials and stoichiometry. What could be the issue?
Answer:
Low or no yield in imidazo[1,2-a]pyridine synthesis is a common issue that can often be traced back to the catalytic system or reaction conditions. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Catalyst Inactivity:
-
Cause: The chosen catalyst may be inappropriate for your specific substrates, or it may have degraded. For instance, some copper(I) catalysts are sensitive to air and can oxidize to the less active copper(II) state.
-
Solution:
-
Verify Catalyst Suitability: Consult the literature for catalysts proven to be effective with substrates similar to yours. Copper-based catalysts like CuI and CuBr are widely used and often effective for a broad range of substrates.[1] For specific transformations, other metals like palladium, gold, or iron might be more suitable.[1][2]
-
Use Fresh Catalyst: Ensure your catalyst is fresh or has been stored under appropriate inert conditions if it's air or moisture-sensitive.
-
In Situ Catalyst Generation: Consider reaction systems that generate the active catalytic species in situ. For example, a mix of CuSO4 and a reducing agent like sodium ascorbate can generate the active Cu(I) species.[3]
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: Temperature, solvent, and reaction time are critical parameters. An inappropriate solvent can hinder the reaction, and insufficient temperature may not provide the necessary activation energy.
-
Solution:
-
Solvent Screening: The choice of solvent can significantly impact yield. While DMF is a common choice for copper-catalyzed reactions, other solvents like toluene or even aqueous micellar media have proven effective under specific conditions.[4][3] A solvent screen is a prudent step in optimizing your reaction.
-
Temperature Optimization: Many imidazo[1,2-a]pyridine syntheses require elevated temperatures, often around 80-120 °C.[4] If you are running the reaction at a lower temperature, a gradual increase might be necessary. Conversely, excessively high temperatures can lead to decomposition.
-
Reaction Time: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time. Some reactions are complete within a few hours, while others may require overnight stirring.
-
-
-
Incompatible Functional Groups:
-
Cause: Certain functional groups on your starting materials might interfere with the catalyst or the reaction mechanism. For example, strongly coordinating groups can poison the catalyst.
-
Solution: Protect sensitive functional groups before the reaction and deprotect them afterward. Alternatively, choose a catalytic system known to be tolerant of a wide range of functional groups.[1]
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired imidazo[1,2-a]pyridine, but I'm also getting a significant amount of side products, making purification difficult. What are these side products and how can I minimize them?
Answer:
The formation of side products is a frequent challenge. The identity of these byproducts depends on the specific reaction, but some common culprits include:
-
Homocoupling of Starting Materials:
-
Cause: This is particularly common in cross-coupling reactions. For instance, in reactions involving terminal alkynes, dimerization of the alkyne (Glaser coupling) can occur, especially with copper catalysts in the presence of oxygen.
-
Solution:
-
Control the Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxygen-induced side reactions.
-
Ligand Addition: The addition of a suitable ligand can sometimes suppress unwanted side reactions by modulating the reactivity of the metal center.
-
-
-
Incomplete Cyclization or Isomerization:
-
Cause: The reaction may stall after the initial C-N bond formation but before the final cyclization and aromatization steps. This can lead to the formation of enamine intermediates or other partially reacted species.
-
Solution:
-
Increase Temperature or Reaction Time: Providing more energy or allowing more time can often drive the reaction to completion.
-
Add an Additive: In some cases, an acid or base additive can facilitate the final cyclization and dehydration steps.
-
-
-
Over-oxidation or Decomposition:
-
Cause: If using an external oxidant, its concentration and reactivity are crucial. An overly aggressive oxidant or prolonged reaction times at high temperatures can lead to the degradation of the starting materials or the desired product.
-
Solution:
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the selection and optimization of catalysts for imidazo[1,2-a]pyridine synthesis.
Q1: What are the most common classes of catalysts used for imidazo[1,2-a]pyridine synthesis, and what are their pros and cons?
A1: Several classes of metal catalysts are employed, each with its own advantages and disadvantages.
| Catalyst Class | Common Examples | Pros | Cons |
| Copper | CuI, CuBr, CuSO₄, Cu(OTf)₂ | Inexpensive, readily available, versatile for various starting materials (e.g., ketones, nitroolefins, alkynes).[1][6] | Can be sensitive to air, may require ligands or additives for optimal performance. |
| Palladium | Pd(OAc)₂, Pd/C | High catalytic activity, excellent for cross-coupling reactions and C-H activation.[2] | More expensive than copper, can be sensitive to certain functional groups. |
| Gold | AuCl₃, PicAuCl₂ | Mild reaction conditions, unique reactivity for activating alkynes.[7][8] | High cost. |
| Iron | FeCl₃, Fe₂O₃ | Very inexpensive, environmentally friendly.[6][9] | Often requires higher catalyst loading, may have a more limited substrate scope compared to copper or palladium. |
| Metal-Free | Iodine, Brønsted/Lewis acids | Avoids metal contamination of the final product, often uses "greener" reagents.[10][11][12][13] | May require harsher reaction conditions or be less efficient for certain transformations. |
Q2: How do I choose the best catalyst for my specific substrates?
A2: The optimal catalyst depends heavily on the nature of your starting materials (2-aminopyridine derivative and the coupling partner).
-
For reactions involving ketones and 2-aminopyridines: Copper catalysts, such as CuI, are a very common and effective choice.[1]
-
For multicomponent reactions (e.g., with an aldehyde and an alkyne): Copper(I) iodide is frequently used, sometimes with a co-catalyst.[6][14]
-
For C-H functionalization approaches: Palladium catalysts are often the go-to choice due to their well-established role in C-H activation chemistry.[2]
-
When using nitroolefins as starting materials: Both copper and iron catalysts have been shown to be effective.[4][6]
-
For reactions with alkynes and pyridine N-oxides: Gold catalysts have demonstrated unique reactivity.[15]
A thorough literature search for similar transformations is always the best starting point.
Q3: What is the role of ligands and additives in these reactions?
A3: Ligands and additives play a crucial role in modulating the catalyst's activity and selectivity.
-
Ligands: These are organic molecules that coordinate to the metal center. They can:
-
Stabilize the catalyst: Preventing decomposition or precipitation.
-
Increase solubility: Allowing the reaction to proceed in a wider range of solvents.
-
Tune reactivity and selectivity: By altering the electronic and steric environment around the metal, ligands can promote the desired reaction pathway and suppress side reactions.
-
-
Additives: These can be acids, bases, or salts that are not directly coordinated to the metal but still influence the reaction.
-
Bases: Often used to neutralize acidic byproducts or to deprotonate a substrate, making it more reactive.
-
Acids: Can act as co-catalysts, particularly in condensation reactions, by activating carbonyl groups.[10]
-
Oxidants: In many cases, an external oxidant (e.g., air, TBHP) is required to regenerate the active catalytic species in oxidative coupling reactions.[4]
-
Visualizing the Process
Generalized Catalytic Cycle for Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis
Caption: A simplified workflow of copper-catalyzed imidazo[1,2-a]pyridine synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical guide to diagnosing and solving low yield issues.
Experimental Protocols
General Procedure for Copper-Catalyzed Synthesis from 2-Aminopyridines and Ketones
This protocol is a generalized starting point based on common literature procedures. Optimization will be necessary for specific substrates.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), and the copper catalyst (e.g., CuI, 5-10 mol%).
-
Add the solvent (e.g., DMF, 3-5 mL).
-
If required, add any necessary ligands or additives at this stage.
-
Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if using an air-sensitive catalyst. If using air as the oxidant, a balloon filled with air can be attached to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.
References
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35224. [Link]
-
Pérez-Picaso, L., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
-
Pérez-Picaso, L., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 16(1), 30. [Link]
-
Ujwaldev, S. M., et al. (2019). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Tetrahedron Letters, 60(33), 151049. [Link]
-
Khan, I., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359–22373. [Link]
-
Reddy, R. K., et al. (2021). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 17, 2464–2501. [Link]
-
Reddy, C. R., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 1(3), 444–451. [Link]
-
ResearchGate. (2018). Optimization of reaction condition for the formation of imidazo pyridine. [Link]
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Ghorai, P. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5633–5642. [Link]
-
Molinspiration. (2023). Mastering Imidazo[1,2-a]pyridine Synthesis: GBB & Gold Catalysis Explained. [Link]
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He, W., et al. (2012). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Chemical Communications, 48(36), 4341-4343. [Link]
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Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103859. [Link]
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Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]
-
Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38245-38253. [Link]
-
Organic & Biomolecular Chemistry. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]
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Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
-
ResearchGate. (2022). Synthesis of imidazo[1,2‐a]pyridines by copper catalyzed reaction with nanocatalyst. [Link]
-
ResearchGate. (2024). (PDF) Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35213–35224. [Link]
-
Pérez-Picaso, L., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 16(1), 88. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]
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Ghotla, S. K., et al. (2017). A Direct Route into Fused Imidazo-diazines and Imidazo-pyridines Using Nucleophilic Nitrenoids in a Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition. Organic Letters, 19(21), 5844–5847. [Link]
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Wieszczycka, K., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5221. [Link]
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Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(29), 3474-3507. [Link]
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ResearchGate. (2012). Gold‐catalyzed synthesis of Imidazo[1,2‐α]pyridines. [Link]
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Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
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E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
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Naumov, I., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1469–1475. [Link]
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Technical Support Center: Purification of 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine and its Analogues
Welcome to the technical support guide for the purification of 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine and its analogues. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this important class of nitrogen-containing heterocyclic compounds. The inherent basicity and polarity of the imidazopyridine core, coupled with the primary ethylamine side chain, present unique purification challenges that require carefully tailored strategies.
This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, helping you to optimize your purification workflows, improve yield and purity, and troubleshoot common problems.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the purification process. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower you to make informed decisions in your future experiments.
Question 1: My compound is streaking severely on my silica gel column, leading to poor separation and mixed fractions. What's causing this and how can I fix it?
Answer:
This is the most common issue when purifying basic amines like your imidazopyridine derivative on standard silica gel.
Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1] The basic nitrogen atoms in your compound (both on the imidazopyridine ring and the ethylamine side chain) undergo strong acid-base interactions with these silanol groups. This leads to irreversible or slow, non-uniform binding, which manifests as "streaking" or tailing on the TLC plate and during column chromatography.[2][3] This results in poor resolution and recovery.
Solutions:
-
Mobile Phase Modification (Base Additive): The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent.
-
Protocol: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your solvent system (e.g., Dichloromethane/Methanol).[2][3] The amine additive will compete with your compound for binding to the acidic silanol groups, allowing your product to elute more symmetrically. Always perform a TLC with the modified eluent first to determine the optimal concentration.
-
-
Use of an Alternative Stationary Phase: If base additives do not provide satisfactory results, consider a different stationary phase.
-
Basic Alumina: Alumina is available in acidic, neutral, and basic grades.[4] Basic alumina is an excellent alternative to silica for purifying basic compounds as it minimizes the strong acid-base interactions that cause streaking.[5]
-
Reverse-Phase Silica (C18): For highly polar analogues, reverse-phase chromatography is a powerful option.[3] Separation is based on hydrophobicity rather than polarity. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the amines are consistently protonated.[6][7]
-
Data Presentation: Comparison of Stationary Phases
| Stationary Phase | Principle | Pros | Cons |
| Silica Gel | Normal Phase (Polar) | Inexpensive, widely available. | Acidic surface causes streaking with basic compounds.[1] |
| Silica + Base Additive | Modified Normal Phase | Simple modification, uses existing silica stock. | Can sometimes alter reactivity of sensitive compounds. |
| Basic Alumina | Normal Phase (Basic) | Excellent for basic compounds, prevents streaking.[5] | Can be more expensive, activity can vary with water content.[4] |
| Reverse Phase (C18) | Reverse Phase (Nonpolar) | Excellent for polar compounds, high resolution.[8] | Requires removal of aqueous solvents, can be costly for large scale. |
Question 2: I've removed the bulk of impurities, but my product "oils out" during crystallization instead of forming a solid. What should I do?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This is common for compounds with low melting points or those that form a supersaturated solution that cools too quickly. The freebase form of many amines, including imidazopyridine ethylamines, can be oily or low-melting amorphous solids.
Solutions:
-
Optimize Crystallization Conditions:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Insulating the flask can help.
-
Reduce Concentration: Your solution may be too concentrated. Add a small amount of additional hot solvent to dissolve the oil, then attempt to cool it again more slowly.
-
Induce Crystallization: Use techniques like scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of your compound if available.
-
-
Salt Formation (The Most Reliable Method): Converting the basic free amine into a salt is often the most effective strategy to induce crystallization and obtain a stable, solid product.[2] Salts generally have higher melting points and greater lattice energies, promoting the formation of well-defined crystals.
-
Protocol for HCl Salt Formation:
-
Dissolve the purified freebase oil in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, or isopropanol).
-
Slowly add a solution of HCl in a non-aqueous solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise while stirring.[2]
-
Continue adding the acid until the solution is acidic (check with pH paper) or until precipitation is complete.
-
Stir the resulting slurry for a period (e.g., 30 minutes), which can help improve crystal morphology.
-
Collect the solid salt by vacuum filtration, wash with a small amount of cold solvent (like diethyl ether), and dry under vacuum.
-
-
Alternative Acids: If the hydrochloride salt is hygroscopic or does not crystallize well, consider other acids like malonic, succinic, or tartaric acid to form different salts or cocrystals with potentially better physicochemical properties.[2][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy for a crude 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine analogue after synthesis?
A1: A multi-step approach is typically most effective. The optimal workflow depends on the nature of the impurities present in your crude product. An initial acid-base extraction is highly recommended to perform a bulk separation of acidic, basic, and neutral components before proceeding to chromatography.
Workflow: General Purification Strategy
Caption: Decision workflow for purifying imidazopyridine ethylamines.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it one to three times with a dilute aqueous acid (e.g., 1 M HCl).[10][11] Your basic imidazopyridine product will become protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Combine the acidic aqueous extracts. The organic layer can be discarded.
-
Neutralization and Back-Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (pH 9-10).[10] This deprotonates your product, making it organic-soluble again.
-
Isolation: Extract the now-neutralized aqueous layer several times with fresh organic solvent (e.g., DCM). Combine these organic extracts, dry them over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified freebase.[12]
This material is now significantly purer and much more amenable to a final polishing step like column chromatography or crystallization.
Q2: My compound is chiral. What is the best way to separate the enantiomers?
A2: The separation of enantiomers requires a chiral environment. For imidazopyridine analogues, preparative chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[13][14]
Key Considerations for Chiral HPLC:
-
Chiral Stationary Phase (CSP): The choice of column is critical. Polysaccharide-based CSPs (e.g., Chiralcel® OD, OJ; Chiralpak® AS, AD) are highly effective for a wide range of compounds, including nitrogen-containing heterocycles.[13][14] You will likely need to screen several different CSPs to find one that provides adequate separation (resolution > 1.5).
-
Mobile Phase: Chiral separations are often performed in "normal phase" mode (e.g., Hexane/Isopropanol) or "polar organic" mode (e.g., Acetonitrile/Methanol). Modifiers such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) are sometimes added in small amounts (0.1%) to improve peak shape and resolution.
-
Method Development: Start with a standard mobile phase (e.g., 90:10 Hexane:IPA) and adjust the ratio to optimize the separation. The temperature can also be adjusted, as enantiomeric separation is often an enthalpy-driven process.[14]
-
Scale-Up: Once an analytical method is established, it can be scaled up to a larger-diameter preparative column to isolate gram quantities of each pure enantiomer.
Q3: What are some common impurities I should watch out for during the synthesis of these compounds?
A3: The impurities will depend on the specific synthetic route used. However, for common syntheses involving the reaction of a 2-aminopyridine with a substituted α-haloketone followed by further functionalization, you should be aware of:
-
Unreacted Starting Materials: Residual 2-aminopyridine or other starting reagents.
-
Isomeric Byproducts: Depending on the substitution pattern of the 2-aminopyridine, you may form regioisomers.
-
Over-alkylation Products: If your synthesis involves N-alkylation steps, you can form quaternary ammonium salts or other over-alkylated species.[2]
-
Oxidation Products: The imidazopyridine ring can be susceptible to oxidation, especially if exposed to harsh conditions or air over long periods at high temperatures.
-
Residual Catalysts or Reagents: Impurities from reagents used in the reaction (e.g., residual palladium from a cross-coupling reaction).[15][16]
Developing a good analytical method (e.g., LC-MS) is crucial for identifying these impurities and tracking their removal throughout the purification process.
References
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Acid-Base Extraction - Chemistry LibreTexts. (2022). Available at: [Link]
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Amine workup : r/Chempros - Reddit. (2022). Available at: [Link]
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Acid–base extraction - Wikipedia. (n.d.). Available at: [Link]
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Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF - ResearchGate. (2018). Available at: [Link]
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Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead - PubMed. (2019). Available at: [Link]
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Purification of strong polar and basic compounds : r/Chempros - Reddit. (2021). Available at: [Link]
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Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study | ACS Omega. (2019). Available at: [Link]
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Acid and Base Extraction - University of Toronto. (n.d.). Available at: [Link]
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How can i isolate polar basic compound with silica gel column chromatography? - ResearchGate. (2015). Available at: [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. (2021). Available at: [Link]
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Column chromatography - University of Alberta. (n.d.). Available at: [Link]
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Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). (2021). Available at: [Link]
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Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Available at: [Link]
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How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (2012). Available at: [Link]
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2020). Available at: [Link]
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Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PubMed Central. (2023). Available at: [Link]
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Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed. (2006). Available at: [Link]
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Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS - ISTINA. (2025). Available at: [Link]
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Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis | ACS Infectious Diseases. (2023). Available at: [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (1998).
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2022). Available at: [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI. (2021). Available at: [Link]
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HPLC separation of nitrogen-containing compounds on silica gel modified with gold nanoparticles stabilized by chitosan | Request PDF - ResearchGate. (2019). Available at: [Link]
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Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues - MDPI. (2018). Available at: [Link]
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Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC - NIH. (2020). Available at: [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. (2022). Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (2024). Available at: [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC - NIH. (2022). Available at: [Link]
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Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - NIH. (2021). Available at: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (2021). Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (2017). Available at: [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (2024). Available at: [Link]
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A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. - ResearchGate. (2013). Available at: [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. (2020). Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). Available at: [Link]
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Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Available at: [Link]
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Technical Support Center: Improving Oral Bioavailability of Imidazo[1,2-a]pyridine Drug Candidates
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its synthetic tractability and wide range of biological activities.[1][2][3] However, researchers frequently encounter a significant hurdle in the drug development pipeline: poor oral bioavailability. This guide is designed as a technical resource for scientists to diagnose, troubleshoot, and resolve the common challenges—low aqueous solubility, rapid first-pass metabolism, and active efflux—that often limit the therapeutic potential of these promising compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, foundational questions that researchers often have when starting to optimize their imidazo[1,2-a]pyridine series.
Q1: What are the primary drivers of poor oral bioavailability for imidazo[1,2-a]pyridine candidates?
A: The poor oral bioavailability of this class of compounds typically stems from a combination of three main factors:
-
Low Aqueous Solubility: The planar, aromatic nature of the fused ring system often leads to high crystal lattice energy and poor solubility in gastrointestinal fluids, limiting the concentration of the drug available for absorption.[4]
-
High First-Pass Metabolism: The imidazo[1,2-a]pyridine ring can be susceptible to rapid metabolism by hepatic enzymes, particularly aldehyde oxidase (AO) and cytochrome P450s (CYPs).[5][6] This enzymatic degradation in the liver reduces the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Recognition: Many imidazo[1,2-a]pyridine derivatives are substrates for efflux transporters like P-glycoprotein (P-gp) located in the apical membrane of intestinal enterocytes.[7][8] These transporters act as "gatekeepers," actively pumping the drug back into the gastrointestinal lumen after it has been absorbed, thereby limiting its net uptake.[9]
Q2: My lead compound has very low solubility. What are the most effective initial strategies to improve it?
A: For poorly soluble, or "brick-dust," compounds, the primary goal is to disrupt the stable crystal lattice and improve the dissolution rate. Two highly effective pre-formulation strategies are:
-
Salt Formation: If your compound has an ionizable center (typically a basic nitrogen), forming a salt with a pharmaceutically acceptable counterion can dramatically increase aqueous solubility and dissolution.
-
Cocrystal Engineering: This involves co-crystallizing the active pharmaceutical ingredient (API) with a benign coformer molecule.[4] The resulting cocrystal has a unique crystal structure with different—and often superior—physicochemical properties, including solubility and stability.[10][11] Studies on related scaffolds have shown that cocrystals can increase the maximum drug concentration by over 4-fold compared to the free base.[4]
Q3: My compound shows high clearance in liver microsome assays. What is the likely metabolic culprit?
A: While CYP-mediated oxidation is always a possibility, the imidazo[1,2-a]pyridine and related azaheterocyclic scaffolds are notably susceptible to oxidation by Aldehyde Oxidase (AO) .[5][6] AO-mediated metabolism can be a major clearance pathway, and it is crucial to identify if it is occurring. The most probable site of AO oxidation is often an electron-deficient carbon atom on the heterocyclic ring system. Identifying this metabolic "soft spot" is the first critical step toward rationally designing more stable analogues.[6]
Q4: What is P-glycoprotein (P-gp) efflux, and how can I determine if my compound is a substrate?
A: P-glycoprotein (P-gp, also known as MDR1) is an ATP-dependent efflux pump that actively transports a wide variety of substrates out of cells.[8][12] In the intestine, it reduces the oral bioavailability of drugs by pumping them back into the gut lumen.[8] The standard method to assess P-gp liability is the Caco-2 bidirectional permeability assay . In this assay, drug transport is measured across a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that expresses P-gp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A/A-to-B permeability ratio significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.[7]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to systematically address experimental challenges.
Problem 1: Low Oral Exposure Despite Good In Vitro Potency
Your imidazo[1,2-a]pyridine candidate is highly active in biochemical and cellular assays but shows minimal plasma concentration (%F < 5%) after oral dosing in rodents.
The first step is to systematically dissect the ADME (Absorption, Distribution, Metabolism, Excretion) properties to identify the primary barrier to bioavailability.
Caption: Initial troubleshooting workflow for low oral bioavailability.
Problem 2: Compound is Identified as a P-glycoprotein (P-gp) Substrate
Your Caco-2 assay results show a high efflux ratio (B-A / A-B > 2), confirming P-gp mediated efflux is limiting absorption.
P-gp often recognizes and transports amphipathic cations. For imidazo[1,2-a]pyridines, a basic nitrogen atom that is protonated at physiological pH can be a key recognition element for the transporter. The pKa of this amine is a critical parameter; a high pKa can contribute to P-gp efflux liability.[7]
-
Confirm P-gp Involvement: Repeat the Caco-2 assay in the presence of a potent P-gp inhibitor, such as verapamil or zosuquidar. A significant reduction in the efflux ratio in the presence of the inhibitor validates that P-gp is the primary transporter responsible.
-
Structural Modification to Attenuate Basicity: The most effective strategy is often to lower the pKa of the basic amine to reduce its positive charge at intestinal pH. A proven method is the strategic introduction of fluorine atoms adjacent to the basic center.[7] This leverages the powerful inductive effect of fluorine to lower the amine's pKa.
-
Example: In one study, adding a fluorine atom to a piperidine ring on an imidazo[1,2-a]pyridine derivative lowered the pKa from 9.3 to 7.4. This single modification significantly reduced P-gp efflux and improved oral exposure in rats.[7]
-
-
Formulation-Based Approach: Certain pharmaceutical excipients are known to inhibit P-gp. Formulating the compound with excipients like Vitamin E TPGS or Gelucire 44/14 can saturate or inhibit intestinal P-gp, thereby increasing the absorption of the co-administered drug.[13]
Caption: Decision-making process for addressing P-gp efflux.
Problem 3: Compound is Metabolically Unstable
Your compound is rapidly cleared in human and rodent liver microsome assays (t½ < 30 minutes).
As discussed, the imidazo[1,2-a]pyridine core can be a target for AO-mediated metabolism. This typically occurs at an electron-deficient carbon, often C5 or C7. The goal is to identify this "soft spot" and then "harden" it against enzymatic attack without negatively impacting the compound's desired pharmacological activity.[5][6]
-
Metabolite Identification: The first step is to perform a metabolite identification study. Incubate the parent compound with liver S9 fractions (which contain both microsomal and cytosolic enzymes like AO) and analyze the resulting mixture by LC-MS/MS to determine the structure of the major metabolites.
-
Block the "Soft Spot": Once the site of metabolism is known, use structure-based design to block the position.
-
If oxidation occurs at an unsubstituted carbon, adding a small, stable group like a methyl or fluoro group can physically block the enzyme's access to that site.
-
This "metabolic blocking" strategy has been shown to be highly effective for reducing AO-mediated metabolism of related heterocyclic systems.[5]
-
-
Deuteration: In some cases, if the metabolism involves the cleavage of a C-H bond, replacing that hydrogen with deuterium (a "heavy" isotope of hydrogen) can slow the rate of metabolism due to the kinetic isotope effect. This can be a subtle modification that preserves the overall electronics and sterics of the molecule.
Part 3: Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay for P-gp Efflux Assessment
Objective: To determine if a compound is a substrate for efflux transporters, primarily P-gp.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Transport Buffer: Prepare a Hanks' Balanced Salt Solution (HBSS) buffer with 25 mM HEPES, pH 7.4.
-
Assay Initiation (A-to-B): a. Remove culture medium from both apical (A) and basolateral (B) chambers. b. Add the test compound (typically at 1-10 µM) in transport buffer to the apical chamber. c. Add fresh transport buffer to the basolateral chamber.
-
Assay Initiation (B-to-A): a. In a separate set of wells, add the test compound in transport buffer to the basolateral chamber. b. Add fresh transport buffer to the apical chamber.
-
Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 min), take an aliquot from the receiver chamber (B for A-to-B, A for B-to-A) for analysis. Replace the volume with fresh buffer.
-
Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for each direction:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the flux (rate of compound appearance in the receiver chamber), A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
-
Interpretation: An ER > 2 suggests active efflux. To confirm P-gp, repeat the experiment with a P-gp inhibitor added to both chambers.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To determine the rate of intrinsic clearance of a compound by Phase I metabolic enzymes.
Methodology:
-
Reagents: Pooled human or rodent liver microsomes, NADPH regenerating system (e.g., G6P, G6PDH, NADP+), 0.1 M phosphate buffer (pH 7.4).
-
Incubation Mixture: a. In a microcentrifuge tube on ice, prepare a master mix containing the phosphate buffer and microsomes (final concentration typically 0.5-1.0 mg/mL). b. Add the test compound (final concentration typically 1 µM).
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Calculation:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
Part 4: Data Summaries
Table 1: Impact of Structural Modifications on Imidazo[1,2-a]pyridine Properties
| Compound ID | Modification | Key Property Change | Result | Reference |
| 11 | Parent Piperidine | pKa = 9.3; High P-gp Efflux (ER = 5.7) | Poor oral exposure in rats | [7] |
| trans-27 | Fluorine on Piperidine | pKa = 7.4; Reduced P-gp Efflux | Significantly improved oral exposure | [7] |
| Series A | Lipophilic biaryl ethers | Increased lipophilicity | Nanomolar potency and enhanced PK profile | [14][15] |
| Analogue 1 | Unsubstituted Imidazo[1,2-a]pyrimidine | Rapidly metabolized by Aldehyde Oxidase | High clearance | [5] |
| Analogue 2 | Blocked site of metabolism | AO metabolism significantly reduced | Improved metabolic stability | [5] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Salt Formation | Ionization of the API, disrupting the crystal lattice. | Simple, cost-effective, significant solubility increase for ionizable drugs. | Only applicable to ionizable compounds; risk of disproportionation. |
| Cocrystallization | Creates a new crystal form with a neutral coformer.[4] | Applicable to non-ionizable drugs; can improve solubility, stability, and dissolution.[10][16] | Coformer selection can be complex; potential for conversion to a less soluble form. |
| Amorphous Solid Dispersion | Disperses the API in a polymeric carrier in an amorphous state.[17] | Can achieve very high apparent solubility ("spring and parachute" effect). | Physically unstable (risk of recrystallization); may require specialized manufacturing (e.g., spray drying). |
| Particle Size Reduction | Increases surface area available for dissolution (micronization, nanosuspensions).[18] | Broadly applicable; enhances dissolution rate according to the Noyes-Whitney equation. | Can be energy-intensive; risk of particle agglomeration. |
Part 5: References
-
Allen, S. et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]
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de Souza, M. V. N. et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Linton, A. et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available at: [Link]
-
Noonan, T. J. et al. (2019). Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Pryde, D. C. et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available at: [Link]
-
Chavda, V. P. et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]
-
Hajra, S. et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
-
Wang, X. et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. Available at: [Link]
-
Ananthan, S. et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Nelson, C. D. et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. International Journal of Molecular Sciences. Available at: [Link]
-
Goel, R. et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Samanta, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
S. G. D. et al. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Patel, S. B. et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Samanta, S. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Fahr, A. & Liu, X. (2002). Formulation approaches for orally administered poorly soluble drugs. Pharmazie. Available at: [Link]
-
Nyamba, I. et al. (2024). Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]
-
Dahan-Farkas, N. et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available at: [Link]
-
Troutman, M. D. & Thakker, D. R. (2005). Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. Molecular Pharmaceutics. Available at: [Link]
-
Unknown Authors. (n.d.). Imidazo[1,2-a]pyridines evaluated in in vivo preclinical toxicology studies. ResearchGate. Available at: [Link]
-
Ananthan, S. et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. SemOpenAlex. Available at: [Link]
-
de Souza, M. V. N. et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Zhou, S. F. (2008). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]
-
Troutman, M. D. & Thakker, D. R. (2005). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. ResearchGate. Available at: [Link]
-
Hagedorn, M. et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]
-
Singh, S. et al. (2022). Approaches to minimize the effects of P-glycoprotein in drug transport: A review. Drug Development Research. Available at: [Link]
-
Patheon. (n.d.). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available at: [Link]
-
Perumalla, S. R. et al. (2022). Simultaneous Improvement of Dissolution Behavior and Oral Bioavailability of Antifungal Miconazole via Cocrystal and Salt Formation. Pharmaceutics. Available at: [Link]
-
Chen, Y. L. et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Perumalla, S. R. et al. (2022). Simultaneous Improvement of Dissolution Behavior and Oral Bioavailability of Antifungal Miconazole via Cocrystal and Salt Formation. ResearchGate. Available at: [Link]
-
Blagden, N. et al. (2007). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design. Available at: [Link]
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- 4. Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Selectivity in Kinase Inhibition with Imidazo[1,2-a]Pyridine Scaffolds
Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyridine-based kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and address frequently asked questions regarding the critical challenge of achieving target selectivity. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, offering a versatile backbone for the design of potent kinase inhibitors.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant hurdle, often leading to off-target activities that can confound experimental results and introduce toxicity.[3][4]
This resource will equip you with the foundational knowledge and practical guidance to anticipate, diagnose, and resolve selectivity issues in your research.
Part 1: Troubleshooting Guide for Common Selectivity Issues
This section addresses specific experimental problems you may encounter when working with imidazo[1,2-a]pyridine kinase inhibitors. Each issue is followed by probable causes and a step-by-step guide to resolution.
Issue 1: Discrepancy Between Biochemical Potency (IC50) and Cellular Activity
You've developed an imidazo[1,2-a]pyridine inhibitor with a potent nanomolar IC50 in a biochemical assay, but it shows significantly weaker activity or no effect in your cell-based assays.
-
Probable Cause 1: Poor Cell Permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Probable Cause 2: High Intracellular ATP Concentration. The high concentration of ATP within cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a rightward shift in potency compared to biochemical assays, which are often run at lower ATP concentrations (micromolar range).[5]
-
Probable Cause 3: Efflux by Cellular Transporters. The compound may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).
-
Probable Cause 4: Target Engagement. The inhibitor may not be binding to the target kinase in the complex cellular environment due to factors not present in a purified in vitro system.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency discrepancies.
Step-by-Step Resolution:
-
Verify Compound Integrity: Before proceeding, confirm the purity and identity of your inhibitor stock (e.g., via LC-MS, NMR).
-
Assess Cell Permeability: If not already known, determine the cell permeability of your compound using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Measure Cellular Target Engagement: Directly assess whether your inhibitor is binding to its intended kinase inside intact cells. The NanoBRET™ Target Engagement assay is an excellent method for this, providing quantitative data on intracellular binding affinity.[6][7]
-
Evaluate the Impact of ATP: Re-run your biochemical assay at a higher ATP concentration (e.g., 1 mM) to better mimic physiological conditions. This will help determine if the potency shift is due to ATP competition.
-
Test for Efflux: Co-incubate your cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in cellular activity suggests your compound is an efflux substrate.
Issue 2: Unexpected or "Off-Target" Phenotype in Cellular Assays
Your imidazo[1,2-a]pyridine inhibitor, designed to be selective for Kinase X, is producing a cellular phenotype inconsistent with the known biology of Kinase X. This could indicate inhibition of other kinases.
-
Probable Cause 1: Polypharmacology. Many kinase inhibitors, especially those targeting the conserved ATP pocket, bind to multiple kinases.[4][8] This is a common feature of the imidazo[1,2-a]pyridine scaffold, which has been shown to inhibit a range of kinases including CDKs, PI3K, and FLT3.[9][10][11]
-
Probable Cause 2: Inhibition of a Dominant Off-Target. The observed phenotype might be driven by potent inhibition of an unforeseen kinase that plays a key role in the signaling pathway under investigation.
-
Probable Cause 3: Retroactivity. Inhibition of a downstream kinase can sometimes lead to upstream effects in a signaling cascade without direct feedback loops, a phenomenon known as retroactivity.[12]
Troubleshooting Workflow:
Caption: Workflow to diagnose off-target effects.
Step-by-Step Resolution:
-
Comprehensive Kinase Profiling: Screen your inhibitor at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (ideally >100). Commercial services from companies like Reaction Biology or Promega offer such panels.[13][14][15] This will provide a selectivity profile and identify potential off-targets.
-
Quantitative Analysis of Hits: For any kinases inhibited by >70% in the initial screen, perform follow-up dose-response experiments to determine the IC50 or Kd values.
-
Data Visualization and Interpretation: Use a kinase dendrogram to visualize the selectivity profile of your compound. This graphical representation can help identify if off-targets belong to specific kinase families.
-
Orthogonal Testing: Use a second, structurally distinct inhibitor of your primary target to see if it recapitulates the same phenotype. If it does, the phenotype is more likely to be on-target.
-
Target Knockdown/Knockout: Use genetic approaches (e.g., siRNA, CRISPR/Cas9) to deplete the primary target and potential off-targets. This will help validate which kinase is responsible for the observed phenotype.
Part 2: Frequently Asked Questions (FAQs)
Q1: What makes the imidazo[1,2-a]pyridine scaffold prone to kinase selectivity issues?
The imidazo[1,2-a]pyridine scaffold is a "hinge-binding" motif, adept at forming hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[9] Because the hinge region is highly conserved across the kinome, inhibitors based on this scaffold can often bind to the ATP pockets of multiple kinases, leading to polypharmacology.[3] Selectivity is typically achieved by exploiting less conserved regions adjacent to the ATP pocket, such as the hydrophobic back pocket or the ribose-binding pocket.[16]
Q2: How should I design a robust kinase screening cascade to assess selectivity early?
An effective screening cascade should progressively increase in biological complexity.
Caption: A tiered approach to selectivity screening.
This tiered approach ensures that only compounds with a promising selectivity profile advance to more complex and resource-intensive cellular and functional assays, saving time and resources.
Q3: What are the key differences between biochemical and cell-based selectivity assays?
The primary differences are summarized in the table below. While biochemical assays are excellent for initial screening and determining intrinsic affinity, cell-based assays provide more physiologically relevant data on how an inhibitor behaves in a complex biological system.[6] It is now understood that some inhibitors, particularly Type II inhibitors that bind to the inactive DFG-out conformation, may show interactions in cells that are missed in biochemical assays using active kinase preparations.[6]
| Feature | Biochemical Assays | Cell-Based Assays |
| System | Purified recombinant kinase and substrate | Intact, living cells |
| Measures | Enzymatic activity (IC50) or binding affinity (Kd) | Target engagement, downstream signaling, phenotype |
| ATP Conc. | Typically at or near Km (µM range) | Physiological levels (mM range) |
| Pros | High-throughput, reproducible, measures intrinsic potency | Physiologically relevant, accounts for permeability and efflux |
| Cons | May not reflect cellular environment, can miss conformation-specific inhibitors | Lower throughput, more complex data interpretation |
| Examples | Radiometric assays, ADP-Glo™, TR-FRET[17][18] | NanoBRET™, Western blot for p-substrates, CETSA[7] |
Q4: How can I quantitatively express the selectivity of my inhibitor?
Several metrics can be used to quantify selectivity:
-
Selectivity Score (S-score): This score divides the number of kinases inhibited below a certain threshold by the total number of kinases tested.[8] For example, S(10) at 1 µM would be the number of kinases inhibited with an IC50 < 1 µM divided by the total number of kinases in the panel. A lower score indicates higher selectivity.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibitor binding across the kinome. A value closer to 1 indicates high selectivity (binding is concentrated on a few kinases), while a value closer to 0 indicates promiscuity.[5]
Q5: Can computational tools help predict the selectivity of my imidazo[1,2-a]pyridine inhibitor?
Yes, computational methods are increasingly valuable for predicting and understanding kinase inhibitor selectivity.[19][20]
-
Structure-Based Methods: If a crystal structure of your target kinase is available, molecular docking can be used to predict the binding mode of your inhibitor. This can then be extended to "inverse docking," where your inhibitor is docked against a library of kinase structures to predict potential off-targets.[21]
-
Binding Site Similarity: Tools like KinomeFEATURE compare the physicochemical properties of the inhibitor's binding pocket in the target kinase to all other kinases, identifying those with similar pockets that are likely to be off-targets.[22][23]
-
Machine Learning: As large-scale kinase inhibitor screening data becomes more available, machine learning models are being trained to predict the activity of a new compound against a panel of kinases based on its chemical structure and the properties of the kinases.[24]
While these methods are powerful, they are predictive and should always be validated by experimental biochemical or cellular assays.[20]
Part 3: Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling using a Luminescence-Based Assay (e.g., ADP-Glo™)
This protocol outlines a general method for screening an inhibitor against a panel of kinases. Commercial kits, such as the Kinase Selectivity Profiling Systems from Promega, provide pre-dispensed kinases and substrates for ease of use.[13][25]
Materials:
-
Kinase panel (e.g., Promega General Panel)[13]
-
ADP-Glo™ Kinase Assay reagents
-
Imidazo[1,2-a]pyridine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase buffer
-
ATP solution
-
384-well plates (white, flat-bottom)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a working stock of your inhibitor at 100x the final desired concentration in kinase buffer with DMSO. For a single-point screen at 1 µM, this would be a 100 µM solution.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 0.5 µL of your 100x inhibitor solution to the appropriate wells. Add 0.5 µL of buffer with DMSO to the control wells.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Luminescence_Inhibitor / Luminescence_DMSO))
-
References
-
Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
-
Rapid computational identification of the targets of protein kinase inhibitors. University of Iowa. [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Pharmacology. [Link]
-
Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC - NIH. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Protein Kinase Inhibitors - Selectivity or Toxicity?. ResearchGate. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. PubMed Central. [Link]
-
Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays. YouTube. [Link]
-
Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Kinome Profiling. PubMed Central. [Link]
-
Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. PubMed. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. [Link]
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. PMC - NIH. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrovirology. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. PubMed. [Link]
-
Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing... ResearchGate. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed - NIH. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics - Oxford Academic. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. PubMed. [Link]
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC - PubMed Central. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
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- 11. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 14. reactionbiology.com [reactionbiology.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Research Portal [iro.uiowa.edu]
- 21. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
Technical Support Center: Troubleshooting Low Yields in Multicomponent Reactions for Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines via multicomponent reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during these complex transformations, particularly the widely employed Groebke-Blackburn-Bienaymé (GBB) reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yields and achieve reproducible results.
Introduction: The Challenge of Imidazo[1,2-a]pyridine Synthesis
The imidazo[1,2-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Multicomponent reactions (MCRs), especially the GBB reaction, offer an efficient and atom-economical approach to this important heterocyclic system by combining a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot.[2][3][4] However, the apparent simplicity of this one-pot process can be deceptive, and researchers often face challenges with low yields, byproduct formation, and reproducibility.
This guide provides a structured approach to troubleshooting these issues, grounded in a mechanistic understanding of the reaction.
Frequently Asked Questions (FAQs)
Q1: My GBB reaction is not working at all. What are the most common initial checks I should perform?
A: Before delving into more complex troubleshooting, always start with the fundamentals:
-
Reagent Quality: Ensure the purity of your starting materials. Aldehydes can oxidize to carboxylic acids, isocyanides can degrade upon storage, and impurities in the 2-aminopyridine can inhibit the reaction.
-
Anhydrous Conditions: The initial imine formation is a condensation reaction that releases water. Ensure your solvent and reagents are dry, and consider the use of a dehydrating agent.
-
Catalyst Activity: If you are using a catalyst, ensure it has not degraded. For example, some Lewis acids are sensitive to moisture.
Q2: I'm observing a significant amount of a new spot on my TLC plate that is not my desired product. What could it be?
A: The most common byproduct is the uncyclized Schiff base (imine) intermediate, formed from the condensation of the 2-aminopyridine and the aldehyde.[5] This is particularly prevalent when using aliphatic aldehydes, as the resulting Schiff base can be less stable.[5] Another possibility, though less common, is the formation of a linear Ugi-type adduct.
Q3: Can I use microwave irradiation to improve my yields?
A: Absolutely. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve the yields of imidazo[1,2-a]pyridines by providing rapid and uniform heating.[6][7]
Q4: What is the best catalyst for the GBB reaction?
A: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, Scandium(III) triflate (Sc(OTf)₃) is a highly effective and commonly used Lewis acid catalyst for this reaction.[5][8] Brønsted acids like p-toluenesulfonic acid (p-TsOH) are also widely used and can be very effective.[9] Comparative studies have also shown that other rare earth triflates, such as Gadolinium(III) triflate (Gd(OTf)₃), can be a cost-effective alternative to Sc(OTf)₃.[10]
Detailed Troubleshooting Guides
Problem: Low or No Product Formation
Low or no formation of the desired imidazo[1,2-a]pyridine is the most common issue. This can be addressed by systematically evaluating the reaction components and conditions.
The purity of the reactants is paramount for the success of any multicomponent reaction.
-
Aldehydes: Aromatic and aliphatic aldehydes are susceptible to oxidation to their corresponding carboxylic acids, which can quench the catalyst and inhibit the reaction.
-
Isocyanides: Isocyanides, known for their pungent odor, can degrade over time. The use of freshly prepared or purified isocyanides is highly recommended.
-
2-Aminopyridines: Impurities in the 2-aminopyridine substrate can interfere with the initial condensation step.
Diagnostic Protocol:
-
Aldehyde Purity Check: Analyze your aldehyde by ¹H NMR to check for the presence of a carboxylic acid proton signal (typically >10 ppm). A simple acid-base extraction can remove acidic impurities.
-
Isocyanide Purity Check: If possible, verify the purity of your isocyanide by GC-MS or ¹H NMR.
-
Recrystallization/Purification: If in doubt, purify your 2-aminopyridine and aldehyde by recrystallization or column chromatography.
The GBB reaction is initiated by the formation of an imine from the 2-aminopyridine and the aldehyde, a reaction that liberates one equivalent of water. This step is often reversible, and the presence of excess water can drive the equilibrium back towards the starting materials, thus inhibiting the reaction.[8]
Troubleshooting Protocol: Water Scavenging
-
Use Anhydrous Solvents: Ensure that your reaction solvent is thoroughly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Employ a Dehydrating Agent: The addition of a dehydrating agent can effectively remove the water generated in situ.
| Dehydrating Agent | Typical Loading | Notes |
| Trimethyl Orthoformate | 1.2 - 2.0 equivalents | Reacts with water to form methanol and methyl formate. |
| Magnesium Sulfate (anhydrous) | Excess | A solid drying agent that can be easily filtered off. |
| Molecular Sieves (3Å or 4Å) | Activated powder or pellets | Add to the reaction mixture to sequester water. |
Temperature plays a critical role in the GBB reaction. While many instances proceed at room temperature, some substrate combinations require heating to overcome the activation energy barrier. Conversely, excessive heat can lead to decomposition of intermediates or the formation of byproducts.
Troubleshooting Protocol: Temperature Optimization
-
Initial Screening: If your reaction is failing at room temperature, try running it at a moderately elevated temperature (e.g., 50-80 °C).
-
Stepwise Heating: Gradually increase the temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage.
-
Consider Microwave Synthesis: As mentioned in the FAQs, microwave irradiation can provide rapid and efficient heating, often leading to significantly improved yields and shorter reaction times. A typical starting point would be 100-150 °C for 10-30 minutes in a sealed microwave vessel.[10]
The GBB reaction is typically catalyzed by either a Lewis acid or a Brønsted acid. The choice and amount of catalyst can dramatically impact the reaction outcome.
Troubleshooting Protocol: Catalyst Screening and Optimization
-
Catalyst Screening: If your initial catalyst is not effective, screen a panel of common Lewis and Brønsted acids.
| Catalyst Type | Examples | Typical Loading (mol%) |
| Lewis Acids | Sc(OTf)₃, Gd(OTf)₃, Yb(OTf)₃, In(OTf)₃, FeCl₃ | 5 - 20 |
| Brønsted Acids | p-TsOH, HClO₄, Acetic Acid | 10 - 30 |
-
Loading Optimization: Once an effective catalyst is identified, optimize its loading. Start with a lower loading (e.g., 5 mol%) and gradually increase it, monitoring for improvements in yield. Note that excessive catalyst loading can sometimes lead to increased byproduct formation.
Problem: Formation of Significant Byproducts
The formation of byproducts is a common cause of low yields of the desired imidazo[1,2-a]pyridine. Identifying and mitigating the formation of these impurities is key to a successful synthesis.
The initial condensation product of the 2-aminopyridine and the aldehyde is a Schiff base (imine). If the subsequent [4+1] cycloaddition with the isocyanide is slow, the Schiff base can accumulate as a major byproduct.
Characterization:
-
¹H NMR: Look for a characteristic singlet for the imine proton (-CH=N-), typically in the range of 8-9 ppm.
-
MS (ESI): The mass of the Schiff base will correspond to the sum of the masses of the 2-aminopyridine and the aldehyde, minus the mass of water.
Troubleshooting Protocol:
-
Increase Isocyanide Concentration: A slight excess of the isocyanide (e.g., 1.1-1.2 equivalents) can help to drive the reaction towards the final product.
-
Optimize Catalyst: A more active catalyst can accelerate the cycloaddition step.
-
Change Order of Addition: In some cases, pre-forming the Schiff base before the addition of the isocyanide can be beneficial. However, if the Schiff base is unstable, the standard one-pot procedure is preferred.
While the GBB reaction typically leads to the fused heterocyclic product, under certain conditions, a linear Ugi-type adduct can be formed as a byproduct. This is more likely to occur with less reactive 2-aminopyridines or under conditions that do not favor the final cyclization step.
Characterization:
-
¹H NMR: The spectrum will be more complex than that of the desired product, with characteristic signals for an amide proton and potentially diastereotopic protons adjacent to a new stereocenter.
-
MS (ESI): The mass of the Ugi adduct will be the sum of the masses of all three components.
Troubleshooting Protocol:
-
Choice of Acid: The nature of the acid catalyst can influence the reaction pathway. Brønsted acids are generally good promoters of the GBB cyclization.
-
Solvent Effects: The solvent can play a crucial role. Protic solvents like methanol or ethanol can sometimes promote the GBB pathway.
Experimental Protocols
General Procedure for a Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the 2-aminopyridine (0.5 mmol, 1.0 equiv.), the aldehyde (0.5 mmol, 1.0 equiv.), and the catalyst (e.g., Gd(OTf)₃, 0.025 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add methanol (1.5 mL) and the isocyanide (0.5 mmol, 1.0 equiv.).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 150 °C for 30 minutes.[10]
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualization of Key Concepts
General Mechanism of the Groebke-Blackburn-Bienaymé Reaction
Caption: The general mechanism of the Groebke-Blackburn-Bienaymé reaction.
Troubleshooting Workflow for Low Yields
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for the synthesis of imidazo[1,2-a]pyridines using air as an oxidant
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines using air as a sustainable oxidant. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to refine their synthetic methods for this important heterocyclic scaffold. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the efficiency and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is using air as an oxidant for imidazo[1,2-a]pyridine synthesis considered a "green" or sustainable method?
A1: Utilizing air as the terminal oxidant is a cornerstone of green chemistry for several reasons. Air is abundant, non-toxic, and inexpensive. Its use avoids the need for stoichiometric, often hazardous, and waste-generating oxidants. The primary byproduct of aerobic oxidation is water, which further enhances the environmental friendliness of the process.
Q2: What are the most common starting materials for the aerobic synthesis of imidazo[1,2-a]pyridines?
A2: The most prevalent methods involve the condensation of a 2-aminopyridine with a carbonyl compound, such as a ketone or an aldehyde, or with a nitroolefin.[1][2] Variations also exist where other starting materials like alkynes or oxime esters are used.[3][4]
Q3: Is a catalyst always necessary for this reaction?
A3: While some catalyst-free methods exist, they often require harsh conditions.[5] For aerobic oxidations, a catalyst is typically essential to facilitate the reaction under milder conditions. Copper salts, such as Cu(I) and Cu(II) species, are widely used due to their cost-effectiveness and catalytic efficiency.[1][4] Metal-free catalysts, such as iodine in combination with other reagents, have also been successfully employed.[6]
Q4: What is the general mechanism for the copper-catalyzed aerobic synthesis of imidazo[1,2-a]pyridines?
A4: The precise mechanism can vary with the starting materials, but a plausible pathway for the reaction of a 2-aminopyridine with a nitroolefin involves a Michael addition, followed by the formation of a radical cation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition to form the imidazo[1,2-a]pyridine ring system.[1] The copper catalyst, in conjunction with oxygen from the air, facilitates the oxidative steps and is regenerated in the catalytic cycle.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines using air as an oxidant.
Issue 1: Low to No Product Yield
Q: I am not getting the expected yield of my imidazo[1,2-a]pyridine. What are the potential causes and how can I improve the reaction?
A: Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Cause 1: Inefficient Catalyst System: The choice and state of the catalyst are critical.
-
Solution:
-
Catalyst Selection: For copper-catalyzed reactions, Cu(I) salts like CuBr are often more effective than Cu(II) salts.[1] However, the optimal catalyst can be substrate-dependent. It is advisable to screen a few common copper salts (e.g., CuI, CuBr, Cu(OAc)₂).
-
Catalyst Loading: The catalyst loading should be optimized. A typical starting point is 5-10 mol%. Increasing the loading may improve the yield, but can also lead to side reactions. Conversely, if side reactions are an issue, decreasing the catalyst loading might be beneficial.
-
Ligand Effects: While many procedures are ligand-free, the addition of a ligand can sometimes accelerate the reaction and improve yields, particularly in challenging cases. Pyridine-based ligands have been shown to be effective in some copper-catalyzed aerobic oxidations.[7][8]
-
-
-
Cause 2: Suboptimal Reaction Conditions: Temperature and solvent play a significant role in the reaction kinetics and thermodynamics.
-
Solution:
-
Solvent Screening: The choice of solvent can dramatically impact the reaction outcome. Polar aprotic solvents like DMF or DMSO are often effective.[1] It is recommended to screen a range of solvents with varying polarities.
-
Temperature Optimization: The reaction should be conducted at the optimal temperature. For many copper-catalyzed systems, temperatures between 80-120 °C are common.[1] If no product is observed, a gradual increase in temperature may be necessary. Conversely, if decomposition or side product formation is observed, lowering the temperature is advised.
-
-
-
Cause 3: Poor Air Diffusion: Inadequate contact between the reaction mixture and air (oxygen) will stall the catalytic cycle.
-
Solution:
-
Reaction Setup: Ensure the reaction is not performed in a sealed vessel unless a balloon of air or an air pump is used. An open-to-air setup with vigorous stirring is often sufficient. For larger-scale reactions, bubbling a gentle stream of air through the reaction mixture can significantly improve the yield.
-
-
-
Cause 4: Substrate Reactivity: The electronic properties of the starting materials can significantly influence the reaction rate.
-
Solution:
-
Electronic Effects: 2-Aminopyridines with electron-donating groups tend to be more reactive and give higher yields.[1] If you are using a substrate with a strong electron-withdrawing group, you may need to employ more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).
-
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant impurities alongside my desired product in the crude reaction mixture. What are these side products and how can I minimize their formation?
A: The formation of side products is often related to the stability of intermediates or competing reaction pathways.
-
Cause 1: Stable Schiff Base Intermediate: In reactions involving aldehydes, the initial condensation with the 2-aminopyridine forms a Schiff base (imine). This intermediate can sometimes be the major product if the subsequent cyclization is slow.[9]
-
Solution:
-
Stoichiometry Adjustment: Using a slight excess (e.g., 1.2 equivalents) of the 2-aminopyridine can help to push the equilibrium towards the final product.[9]
-
Use of Additives: The addition of a catalytic amount of a Brønsted or Lewis acid can promote the cyclization step.
-
-
-
Cause 2: Unwanted Oxidation of Starting Materials or Product: The desired product or starting materials may be susceptible to over-oxidation or decomposition under the reaction conditions.
-
Solution:
-
Temperature Control: As mentioned previously, lowering the reaction temperature can often minimize decomposition and unwanted side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent product degradation.
-
-
-
Cause 3: Solvent Participation: Nucleophilic solvents, such as methanol, can sometimes react with intermediates, leading to the formation of solvent-adducts as byproducts.[9]
-
Solution:
-
Solvent Choice: Switch to a non-nucleophilic solvent like toluene, dioxane, or DMF.
-
-
Data and Protocols
Table 1: Typical Reaction Parameters for Copper-Catalyzed Aerobic Synthesis
| Parameter | Typical Range/Value | Notes |
| Catalyst | CuBr, CuI, Cu(OAc)₂ | CuBr is often found to be highly effective.[1] |
| Catalyst Loading | 5-15 mol% | Optimization is key; higher loading does not always lead to better yields. |
| Solvent | DMF, DMSO, Toluene | DMF is a common and effective choice.[1] |
| Temperature | 80-120 °C | Substrate dependent; monitor for decomposition at higher temperatures.[1] |
| Atmosphere | Air (open flask or balloon) | Ensure good contact between the reaction mixture and air. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
General Step-by-Step Experimental Protocol
This protocol is a general guideline for a copper-catalyzed aerobic synthesis of an imidazo[1,2-a]pyridine from a 2-aminopyridine and a nitroolefin.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to the air), add the 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and the copper catalyst (e.g., CuBr, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add the solvent (e.g., DMF, 5 mL).
-
Heating and Stirring: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the DMF. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visual Guides
Plausible Reaction Mechanism
Caption: General experimental workflow for synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
-
Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2022). Mini-Reviews in Medicinal Chemistry, 22(12), 1625-1636. [Link]
-
Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34271–34285. [Link]
-
Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1746-1755. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37048-37057. [Link]
-
Kazmierczak-Barańska, J., Błazewska, K. M., & Olejniczak, S. (2018). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 23(11), 2991. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Mishra, M., & Panda, S. S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103964. [Link]
-
Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. (2018). The Journal of Organic Chemistry, 83(21), 13329-13338. [Link]
-
Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. (2022). RSC Advances, 12(23), 14757-14761. [Link]
-
Copper-Catalyzed Aerobic Cascade Oxidative Coupling/Cyclization for the Construction of 1,4-Dihydropyridine Derivatives. (2016). The Journal of Organic Chemistry, 81(19), 9449-9454. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2016). Chemical Communications, 52(56), 8691-8705. [Link]
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1977). Journal of Medicinal Chemistry, 20(4), 547-551. [Link]
-
Aerobic Copper-Catalyzed Organic Reactions. (2012). Chemical Reviews, 112(9), 4863-4919. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 489, 01004. [Link]
-
Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. (2025). ACS Omega. [Link]
-
Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. (2025). ACS Omega. [Link]
-
Wendlandt, A. E., Suess, A. M., & Stahl, S. S. (2011). Copper-catalyzed aerobic oxidative C-H functionalizations: trends and mechanistic insights. Angewandte Chemie International Edition in English, 50(47), 11062–11087. [Link]
Sources
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- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
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- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
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Addressing steric hindrance in imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions, with a special focus on overcoming challenges related to steric hindrance.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of sterically hindered imidazo[1,2-a]pyridines. Each problem is presented in a question-and-answer format, detailing the probable causes and offering practical solutions with explanations grounded in reaction mechanisms.
Issue 1: The reaction shows low to no conversion when using sterically bulky 2-aminopyridine or carbonyl compounds.
Probable Cause: Steric hindrance is a primary obstacle in the synthesis of substituted imidazo[1,2-a]pyridines. Large substituents on the 2-aminopyridine (e.g., at the C6 position) or on the aldehyde/ketone (e.g., ortho-substituted benzaldehydes or bulky aliphatic ketones) can significantly slow down or even prevent the reaction. This is due to the increased activation energy required for the reactants to adopt the necessary transition state geometry for both the initial condensation and the subsequent cyclization steps.
Solutions:
-
Optimize Reaction Conditions:
-
Increase Temperature: Supplying more thermal energy can help overcome the activation barrier imposed by steric repulsion. Refluxing the reaction in a higher-boiling solvent like toluene or xylene is a common first step.
-
Microwave Irradiation: Microwave-assisted synthesis is a highly effective technique for overcoming steric hindrance.[1][2] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times (from hours to minutes) and improve yields for sterically demanding substrates.[3][4]
-
Prolonged Reaction Time: In some cases, simply extending the reaction time can lead to a higher yield, provided the reactants and products are stable under the reaction conditions.
-
-
Employ a More Effective Catalytic System:
-
Copper Catalysis: Copper-catalyzed protocols have shown broad substrate scope and high efficiency, even with challenging substrates.[5][6][7] Copper(I) iodide (CuI) is a frequently used catalyst, often in the presence of an oxidant (like air or TBHP) and sometimes with a co-catalyst or ligand.[7] These systems can facilitate the reaction through different mechanistic pathways that may be less sensitive to steric bulk compared to traditional condensation reactions.
-
Iodine Catalysis: Molecular iodine (I2) has emerged as a cost-effective and environmentally friendly catalyst for the synthesis of imidazo[1,2-a]pyridines.[8][9] It can act as a Lewis acid to activate the carbonyl group, facilitating the initial condensation, and has been used successfully in multicomponent reactions to generate a diverse range of products.[8]
-
Magnetic Nanocatalysts: For improved catalyst recovery and sustainability, magnetic nanocatalysts (e.g., Fe3O4-based systems) offer a green and efficient alternative.[10] Their high surface area can lead to enhanced catalytic activity, potentially aiding in the conversion of hindered substrates.
-
-
Switch to a More Robust Synthetic Strategy:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[11][12] The GBB reaction is known for its ability to construct complex imidazo[1,2-a]pyridine scaffolds in a single step and can be successful where traditional two-component methods fail due to steric hindrance.[13]
-
Experimental Protocol: Microwave-Assisted Synthesis of a Sterically Hindered Imidazo[1,2-a]pyridine
This protocol is a general guideline for adapting a traditional synthesis to microwave conditions, which is particularly useful for sterically hindered substrates.
-
Reagent Preparation: In a microwave-safe reaction vessel, combine the sterically hindered 2-aminopyridine (1.0 mmol), the bulky aldehyde or α-haloketone (1.1 mmol), and a suitable solvent (e.g., ethanol, DMF, or even water).[1]
-
Catalyst Addition (if necessary): If the reaction is catalyzed, add the appropriate catalyst (e.g., 5-10 mol% of a copper salt or molecular iodine).[6][8] For many microwave-assisted syntheses, a catalyst may not be required.[1]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the temperature to 100-150 °C and the reaction time to 15-60 minutes. The power will be automatically adjusted by the instrument to maintain the set temperature.
-
Work-up and Purification: After the reaction is complete and the vessel has cooled, the product can be isolated by standard procedures, such as solvent evaporation followed by column chromatography.
Issue 2: A significant amount of side products is formed, complicating purification.
Probable Cause: With sterically hindered substrates, the desired reaction pathway can be slowed to the point where side reactions become competitive. For example, in the classic Tschitschibabin reaction, dimerization of the pyridine starting material can occur at high temperatures.[14] In multicomponent reactions, incomplete cyclization or reactions between the starting materials in unintended ways can lead to a complex mixture of products.
Solutions:
-
Re-evaluate the Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.
-
Screen Different Catalysts: If one catalytic system is leading to side products, screening others is a logical step. For example, if a Brønsted acid catalyst is causing unwanted side reactions, switching to a transition metal catalyst like copper or a milder Lewis acid like iodine could improve the outcome.[8][15]
-
Use of Heterogeneous Catalysts: Heterogeneous catalysts, such as magnetic nanocatalysts, can sometimes offer higher selectivity due to their defined active sites.[10] Their easy removal from the reaction mixture also simplifies work-up.
-
-
Modify the Reaction Sequence:
-
Two-Step Approach: Instead of a one-pot, multicomponent reaction, a two-step approach might provide better control. For instance, pre-forming the imine from the 2-aminopyridine and aldehyde before introducing the third component (e.g., an alkyne or isocyanide) can sometimes prevent side reactions.
-
-
Adjust Stoichiometry and Addition Order:
-
Slow Addition: In some cases, the slow addition of one of the reactants can help to maintain its low concentration in the reaction mixture, thus suppressing side reactions.
-
Optimize Reactant Ratios: Carefully optimizing the stoichiometry of the reactants can also minimize the formation of byproducts.
-
Frequently Asked Questions (FAQs)
Q1: How does the position and size of substituents on the 2-aminopyridine ring affect the reaction?
The position and size of substituents on the 2-aminopyridine ring have a profound impact on reactivity due to both electronic and steric effects.
-
Substituents at C6: A bulky substituent at the C6 position (ortho to the ring nitrogen) creates the most significant steric hindrance. It can impede the initial nucleophilic attack of the exocyclic amino group on the carbonyl carbon and also hinder the final intramolecular cyclization step.
-
Substituents at C4 and C5: Substituents at these positions generally have a less pronounced steric effect on the reaction. Their influence is more likely to be electronic. Electron-donating groups (like methoxy or methyl) can increase the nucleophilicity of the ring nitrogen, which can be beneficial for the cyclization step. Conversely, electron-withdrawing groups (like chloro or nitro) can decrease the nucleophilicity, potentially slowing down the reaction.[14]
-
Substituents at C3: A substituent at the C3 position has a minimal steric effect on the initial reaction steps but can influence the regioselectivity of the final product.
Q2: What are the most effective modern catalytic systems for synthesizing sterically hindered imidazo[1,2-a]pyridines?
Modern catalysis has provided several powerful tools for synthesizing sterically hindered imidazo[1,2-a]pyridines.
| Catalyst System | Advantages | Disadvantages | Key References |
| Copper-Based Catalysts | High efficiency, broad substrate scope, can be used under aerobic conditions. | May require ligands or additives, potential for metal contamination in the final product. | [5],[6],[7] |
| Iodine Catalysis | Cost-effective, environmentally friendly, mild reaction conditions. | May not be as effective for the most extremely hindered substrates. | [8],[9] |
| Magnetic Nanocatalysts | Reusable, easy to separate from the reaction mixture, green chemistry approach. | Can have lower activity than homogeneous catalysts, potential for metal leaching. | [10] |
| Photocatalysis | Mild reaction conditions (often room temperature), high selectivity. | Requires specialized equipment (photoreactor), may require specific photosensitizers. | [6] |
Q3: Can microwave-assisted synthesis truly overcome significant steric hindrance?
Yes, microwave-assisted synthesis is a proven and effective method for overcoming steric hindrance.[1] The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This is different from conventional heating, where heat is transferred through convection. The high temperatures that can be reached very quickly in a sealed microwave vessel provide the necessary energy to overcome the high activation barriers associated with sterically hindered reactions. This often results in significantly higher yields and shorter reaction times compared to conventional heating methods.[2][3]
Q4: What is the general troubleshooting workflow when a synthesis fails due to suspected steric hindrance?
A systematic approach is key to troubleshooting a failed reaction. The following workflow can be used as a guide:
Caption: A general troubleshooting workflow for failed imidazo[1,2-a]pyridine synthesis.
References
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. Retrieved from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20). Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Retrieved from [Link]
-
New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (2025-08-06). Retrieved from [Link]
-
Connect Journals. (n.d.). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
RSC Publishing. (2023-12-13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023-01-22). Chichibabin Reaction. Retrieved from [Link]
-
NIH. (2016-07-18). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Retrieved from [Link]
-
ACS Omega. (2022-06-22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | Semantic Scholar [semanticscholar.org]
- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 13. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine for Preclinical Studies
Welcome to the technical support guide for the synthesis and scale-up of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine. This document is designed for researchers, chemists, and drug development professionals who are transitioning this promising molecule from bench-scale discovery to the larger quantities required for preclinical evaluation. As you embark on this critical phase, this guide will serve as a resource for addressing common challenges, providing in-depth protocols, and ensuring the final active pharmaceutical ingredient (API) meets the stringent requirements for preclinical studies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What makes the scale-up of this compound synthesis challenging for preclinical use?
A1: Scaling up any synthesis for preclinical use introduces complexities beyond simply increasing reagent volumes. For this compound, the primary challenges are:
-
Purity and Impurity Profile: Preclinical studies demand high purity (>98%) and a well-characterized impurity profile. Impurities that were negligible at the milligram scale can become significant safety concerns at the gram or kilogram scale.
-
Process Robustness and Reproducibility: The synthesis must be reproducible batch after batch. This requires tight control over reaction parameters (temperature, addition rates, mixing) which are more difficult to manage on a larger scale.
-
Material Handling and Safety: Handling larger quantities of reagents and intermediates requires a thorough safety assessment and appropriate engineering controls.
-
Cost of Goods (CoG): The cost-effectiveness of the synthetic route becomes critical. Expensive reagents, lengthy purifications, or low-yielding steps can make the project unviable.
-
Documentation: Every step, from raw material sourcing to final product analysis, must be meticulously documented to meet regulatory expectations for Chemistry, Manufacturing, and Controls (CMC).[4]
Q2: What is the most common synthetic strategy for the imidazo[1,2-a]pyridine core, and how is it adapted for this specific molecule?
A2: The most robust and widely used method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[5] For our target, this compound, a direct approach using a reagent with a free amine is problematic due to side reactions. Therefore, a two-step strategy involving a protected amine is optimal:
-
Cyclization: Reaction of 2-aminopyridine with a suitable synthon containing a protected aminoethyl group. A common choice is a bromo-ketone bearing a Boc-protected amine.
-
Deprotection: Removal of the protecting group to reveal the primary amine of the final product.
This approach prevents the amine from interfering with the cyclization and allows for a cleaner reaction profile, which is crucial for scalability.
Q3: What are the critical quality attributes (CQAs) for this compound intended for preclinical toxicology studies?
A3: The CQAs are the physical, chemical, biological, and microbiological attributes that must be within an appropriate limit, range, or distribution to ensure the desired product quality. For a preclinical API, these include:
-
Identity: Confirmation of the correct chemical structure (e.g., by NMR, MS, IR).
-
Purity: High chemical purity, typically >98% as determined by HPLC.
-
Specific Impurities: Identification and quantification of any single impurity above a certain threshold (e.g., 0.1%).
-
Residual Solvents: Levels of residual solvents from the synthesis and purification must be below the limits defined by ICH guidelines.
-
Water Content: Determined by Karl Fischer titration, as it can affect stability and accurate weighing.
-
Physical Form: Crystalline vs. amorphous state, which can impact solubility and stability.
Detailed Experimental Protocol: A Scalable Two-Step Synthesis
This section details a robust, two-step synthesis designed for scalability. The protocol includes in-process checks to ensure reaction completion and quality control.
Step 1: Synthesis of tert-butyl (2-(imidazo[1,2-a]pyridin-2-yl)ethyl)carbamate
The first step is the cyclization reaction to form the core scaffold with the protected amine side chain.
-
Reaction Principle: This is a classic Tchichibabin-type reaction where the nucleophilic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-bromoketone, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
Experimental Procedure:
-
Setup: To a 5 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-aminopyridine (1.0 eq, e.g., 200 g) and ethanol (10 volumes, e.g., 2.0 L).
-
Reagent Addition: Stir the mixture until all the 2-aminopyridine has dissolved. Add 4-bromo-3-oxobutylcarbamate (1.05 eq, e.g., 530 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 30°C.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. A typical mobile phase for TLC is Dichloromethane:Methanol (95:5). The starting 2-aminopyridine should be consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately 70% under reduced pressure.
-
Precipitation: Add the concentrated reaction mixture slowly to a stirred solution of saturated sodium bicarbonate (10 volumes, e.g., 2.0 L). The product will precipitate as a solid.
-
Isolation: Stir the slurry for 1 hour, then filter the solid. Wash the filter cake with water (2 x 500 mL) and then with a cold non-polar solvent like hexanes (2 x 500 mL) to remove non-polar impurities.
-
Drying: Dry the solid in a vacuum oven at 40-45°C until a constant weight is achieved.
| Reagent | Molar Mass ( g/mol ) | Moles (for 200g scale) | Quantity |
| 2-Aminopyridine | 94.11 | 2.125 | 200 g |
| tert-butyl 4-bromo-3-oxobutylcarbamate | 266.12 | 2.231 | 594 g |
| Ethanol | - | - | 2.0 L |
| Sat. Sodium Bicarbonate | - | - | ~2.0 L |
Table 1: Reagent quantities for Step 1.
Step 2: Deprotection to Yield this compound
This step removes the tert-butoxycarbonyl (Boc) protecting group to yield the final primary amine.
-
Reaction Principle: The Boc group is labile under acidic conditions. It is cleaved by protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide to release the free amine.
Experimental Procedure:
-
Setup: To a 5 L reactor, add the dried tert-butyl (2-(imidazo[1,2-a]pyridin-2-yl)ethyl)carbamate from Step 1 (1.0 eq, e.g., 500 g).
-
Reagent Addition: Add Dichloromethane (DCM, 5 volumes, e.g., 2.5 L) and stir to dissolve. Cool the solution to 0-5°C using a chiller.
-
Deprotection: Slowly add Trifluoroacetic Acid (TFA, 3.0 eq) via an addition funnel over 1 hour, maintaining the internal temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
IPC: Monitor the deprotection by HPLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture to dryness under reduced pressure to remove excess TFA and DCM.
-
Basification & Extraction: Dissolve the residue in water (5 volumes, e.g., 2.5 L) and cool to 10°C. Adjust the pH to >12 using a 50% NaOH solution. Extract the aqueous layer with DCM (3 x 1.5 L).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., isopropanol/hexanes) to achieve the required >98% purity for preclinical studies.
Troubleshooting Guide
Q4: My cyclization reaction (Step 1) is sluggish or incomplete. What are the possible causes and solutions?
A4: This is a common issue when scaling up.
-
Possible Cause 1: Poor Quality of α-Bromoketone. The tert-butyl 4-bromo-3-oxobutylcarbamate can degrade upon storage.
-
Solution: Check the purity of the starting material by ¹H NMR before use. If it has degraded, repurify it or procure a fresh batch.
-
-
Possible Cause 2: Insufficient Heat. In larger reactors, achieving and maintaining a uniform reflux temperature can be challenging.
-
Solution: Ensure the reactor heating system is calibrated and functioning correctly. Use a calibrated temperature probe to monitor the internal temperature, not just the jacket temperature. Increase the reaction time if needed, continuing to monitor by IPC.
-
-
Possible Cause 3: Presence of Water. Water can hydrolyze the bromoketone.
-
Solution: Use anhydrous ethanol and ensure all glassware and equipment are thoroughly dried before starting the reaction.
-
Troubleshooting Workflow: Low Yield in Step 1
A decision tree for troubleshooting low yield in the cyclization step.
Q5: During the Boc deprotection (Step 2), I am observing charring or the formation of dark-colored impurities. Why is this happening?
A5: This often indicates an overly aggressive reaction or the presence of reactive impurities.
-
Possible Cause 1: Exotherm Not Controlled. The addition of TFA to the reaction mixture is exothermic. If the addition is too fast or the cooling is insufficient, localized "hot spots" can cause decomposition of the product.
-
Solution: Ensure the reactor's cooling system is efficient. Add the TFA slowly and sub-surface if possible, carefully monitoring the internal temperature to keep it below 10°C.
-
-
Possible Cause 2: Impurities from Step 1. Unreacted starting materials or side products from the first step might be unstable under the strong acidic conditions of the deprotection.
-
Solution: Ensure the product from Step 1 is of high purity before proceeding. If necessary, include a purification step (e.g., recrystallization) for the intermediate.
-
Q6: My final product has low purity (<95%) after purification. How can I improve this?
A6: Achieving high purity is paramount for preclinical work.[6]
-
Possible Cause 1: Inefficient Purification. A single purification method may not be sufficient to remove all impurities.
-
Solution: Consider a multi-step purification process. For example, perform an initial column chromatography followed by a final recrystallization. For a basic compound like this, an acid-base workup can be very effective at removing neutral impurities. You can also consider forming a salt (e.g., the hydrochloride salt), which is often a highly crystalline solid that is easier to purify by recrystallization.
-
-
Possible Cause 2: Product Instability. The free amine may be unstable and degrade over time, especially if exposed to air or light.
-
Solution: Handle the purified free base under an inert atmosphere (e.g., nitrogen or argon). Store it in a cool, dark place. Converting the product to a stable salt form (e.g., HCl or mesylate salt) is highly recommended for long-term storage and formulation development, a common practice in preclinical development.[2]
-
Synthetic Workflow Visualization
A high-level overview of the two-step synthesis process.
References
- Vertex AI Search. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- UCL Therapeutic Innovation Networks. Preclinical Development (Small Molecules).
- Frontiers. (2023, November 30). Introduction to small molecule drug discovery and preclinical development.
- LCGC. (2022, October 1). Drug Development Process: Nonclinical Development of Small-Molecule Drugs.
- ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 3. frontiersin.org [frontiersin.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-a]pyridine-Based Compounds Versus Other FLT3 Inhibitors for Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: FMS-Like Tyrosine Kinase 3 (FLT3) as a Critical Target in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In approximately 30% of patients with Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled proliferation of leukemic cells and are associated with a poor prognosis.[2] The most prevalent activating mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[1] This has established FLT3 as a key therapeutic target for the development of targeted inhibitors.[2]
This guide provides a comparative analysis of a promising class of FLT3 inhibitors based on the 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine scaffold against other well-established FLT3 inhibitors. We will delve into their mechanisms of action, inhibitory profiles, and provide detailed experimental protocols for their evaluation.
The FLT3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and STAT5 pathways, which are crucial for normal hematopoietic cell growth and survival.[3][4] In FLT3-mutated AML, ligand-independent constitutive activation of these pathways drives leukemogenesis.[3]
Caption: Simplified FLT3 signaling pathway in leukemia.
Comparative Analysis of FLT3 Inhibitors
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation of the kinase and can inhibit both ITD and TKD mutations. Type II inhibitors bind to the inactive "DFG-out" conformation and are generally effective against ITD mutations but not most TKD mutations.[5]
This section compares a representative imidazo[1,2-a]pyridine-based compound with other prominent first and second-generation FLT3 inhibitors. While specific data for this compound is not extensively published, we will use data from closely related and well-characterized derivatives from this chemical class.[6][7]
| Inhibitor Class | Compound | Type | Target Mutations | Key Characteristics |
| Imidazo[1,2-a]pyridine Derivative | Representative Compounds (e.g., Ling-5o) | Type I | FLT3-ITD, FLT3-TKD, and resistance mutations (e.g., F691L) | High potency and selectivity; activity against clinically relevant resistance mutations.[6] |
| First-Generation | Midostaurin | Type I | FLT3-ITD, FLT3-TKD | Multi-kinase inhibitor with activity against other kinases like KIT and PKC.[8] Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[7][9] |
| Sorafenib | Type II | FLT3-ITD | Multi-kinase inhibitor (VEGFR, PDGFR, RAF).[10][11] | |
| Sunitinib | Type I | FLT3-ITD, FLT3-TKD | Multi-kinase inhibitor (VEGFR, PDGFR, KIT).[12][13] | |
| Second-Generation | Gilteritinib | Type I | FLT3-ITD, FLT3-TKD | Potent and selective FLT3 and AXL inhibitor.[14][15] Approved for relapsed/refractory FLT3-mutated AML.[14] |
| Quizartinib | Type II | FLT3-ITD | Highly potent and selective for FLT3.[16][17] | |
| Crenolanib | Type I | FLT3-ITD, FLT3-TKD | Potent inhibitor with activity against resistance-conferring D835 mutations.[6][18] |
In Vitro Potency Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various FLT3 inhibitors against different FLT3 isoforms. Lower IC50 values indicate higher potency.
| Compound | FLT3-WT (nM) | FLT3-ITD (nM) | FLT3-D835Y (TKD) (nM) | Reference(s) |
| Imidazo[1,2-a]pyridine Derivative (cmpd 24) | - | 3.65 (MOLM14 cells) | - | [19] |
| Midostaurin | - | ~10 | - | [20] |
| Gilteritinib | - | 5.47 (MOLM14 cells) | - | |
| Quizartinib | - | 1.1 (MV4-11 cells) | >1000 | |
| Crenolanib | - | 1.3 (TF-1/ITD cells) | 8.8 (Ba/F3/D835Y cells) | [18] |
| Sorafenib | - | 5 | >1000 | |
| Sunitinib | 8 | 25 | - |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Protocols for FLT3 Inhibitor Evaluation
This section provides detailed, step-by-step methodologies for key experiments to assess the efficacy of FLT3 inhibitors.
FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified FLT3 kinase.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the FLT3 enzyme and substrate (e.g., a generic tyrosine kinase substrate) in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., in DMSO) and a vehicle control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or vehicle.
-
Add 2 µL of the diluted FLT3 enzyme.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[11]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[11]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[11]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This cell-based assay determines the effect of a compound on the metabolic activity of leukemia cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Culture FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media.
-
Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of media.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Western Blot Analysis of FLT3 Phosphorylation and Downstream Signaling
This assay assesses the ability of a compound to inhibit the phosphorylation of FLT3 and its downstream signaling proteins in leukemia cells.
Caption: General workflow for Western blot analysis.
Protocol:
-
Cell Treatment and Lysis:
-
Culture FLT3-dependent AML cells and treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) or downstream targets like p-STAT5, p-AKT, and p-ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., β-actin or GAPDH).
-
In Vivo Efficacy in an AML Xenograft Model
This animal model evaluates the anti-tumor activity of a compound in a living organism.
Protocol:
-
Model Establishment:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are intravenously or subcutaneously injected with a human AML cell line (e.g., MV4-11) that expresses a mutant FLT3.[5][18]
-
Allow the tumors to establish, which can be monitored by bioluminescence imaging if the cells are engineered to express luciferase.[10]
-
-
Compound Administration:
-
Once tumors are established, randomize the mice into treatment and vehicle control groups.
-
Administer the test compound and vehicle control via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Monitor tumor growth over time by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and collect tumors and/or bone marrow for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the treated groups to the vehicle control group.
-
Evaluate the survival benefit, if applicable.
-
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising chemical starting point for the development of novel and highly potent FLT3 inhibitors. Early data suggests that derivatives from this class can exhibit superior activity, particularly against clinically relevant resistance mutations, when compared to some established FLT3 inhibitors.[6] A comprehensive evaluation using the standardized experimental protocols outlined in this guide is essential to fully characterize the therapeutic potential of new chemical entities targeting FLT3 in AML. The continued development of potent and selective FLT3 inhibitors, especially those that can overcome resistance, holds the key to improving outcomes for patients with FLT3-mutated AML.
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Sorafenib improves survival of FLT3-mutated acute myeloid leukemia in relapse after allogeneic stem cell transplantation - NIH. (2019, August 1). Retrieved January 12, 2026, from [Link]
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Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - MDPI. (2019, June 19). Retrieved January 12, 2026, from [Link]
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FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC - NIH. (2015, January 1). Retrieved January 12, 2026, from [Link]
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Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Sunitinib: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, April 22). Retrieved January 12, 2026, from [Link]
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Midostaurin Plus Chemotherapy for FLT3-Mutated AML Cases - OncLive. (2019, January 8). Retrieved January 12, 2026, from [Link]
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Second-Generation FLT3 Inhibitors in AML: Quizartinib - YouTube. (2018, March 1). Retrieved January 12, 2026, from [Link]
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Sorafenib Maintenance After Allogeneic Hematopoietic Stem Cell Transplantation for Acute Myeloid Leukemia With FLT3–Internal Tandem Duplication Mutation (SORMAIN) | Journal of Clinical Oncology. (2020, July 16). Retrieved January 12, 2026, from [Link]
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Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC - PubMed Central. (2018, August 1). Retrieved January 12, 2026, from [Link]
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Potency of FLT3 inhibitors in biochemical and cellular assays - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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FL impaired the in vivo effects of FLT3 inhibitors and reduced the... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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A Senior Scientist's Guide to In Vivo Validation of Imidazo[1,2-a]pyridine Anticancer Activity
The journey of a novel anticancer compound from benchtop discovery to clinical application is a rigorous marathon, not a sprint. For the promising class of imidazo[1,2-a]pyridine derivatives, which have demonstrated significant in vitro cytotoxic effects against a variety of cancer cell lines, the crucible of in vivo testing is the definitive step to establish true therapeutic potential.[1][2] This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to design, execute, and interpret robust in vivo studies for this chemical series. We will move beyond rote protocols to dissect the causality behind experimental choices, ensuring that the data generated is not only accurate but also translatable.
Part I: The Cornerstone of In Vivo Success: Strategic Model Selection
The predictive power of any preclinical study hinges on the selection of an appropriate animal model. The choice is a critical balance between clinical relevance, technical feasibility, and the specific questions being asked. A failure to choose wisely can lead to misleading results, costing invaluable time and resources. While traditional cell-line-derived xenografts (CDX) are useful for initial screenings, their genetic and phenotypic divergence from patient tumors limits their predictive power.[3]
For a more clinically relevant assessment of imidazo[1,2-a]pyridine derivatives, we will focus on the gold standard: Patient-Derived Xenograft (PDX) models .
Why PDX Models? The Argument for Clinical Fidelity
PDX models are established by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse.[4] This methodology offers unparalleled advantages:
-
Preservation of Heterogeneity : PDX models largely retain the cellular complexity, genetic diversity, and histological architecture of the original human tumor.[3][5] This is crucial, as tumor heterogeneity is a primary driver of drug resistance.[4]
-
Biological Stability : Key characteristics like gene expression patterns, mutational status, and drug responsiveness remain stable across passages in mice.[5]
-
Predictive Power : A strong correlation has been observed between the response of a PDX model to a specific therapy and the clinical outcome in the patient who donated the tumor.[4][6]
While more resource-intensive than CDX models, the enhanced clinical relevance of PDX models provides a far more trustworthy platform for making critical " go/no-go " decisions for a promising compound series like imidazo[1,2-a]pyridines.
Part II: Blueprint for a Self-Validating In Vivo Efficacy Study
A robust experimental design is inherently self-validating. This is achieved through the inclusion of meticulous controls, clearly defined endpoints, and a workflow that anticipates and mitigates variables.
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for validating an imidazo[1,2-a]pyridine derivative in vivo.
Caption: High-level workflow for in vivo validation of an anticancer compound using PDX models.
Detailed Experimental Protocol: A Case Study
This protocol outlines a comparative study of a hypothetical derivative, IP-Compound-77 , against a standard-of-care treatment in a colorectal cancer PDX model.
1. Test System & Justification:
-
Animal Model : Female NOD/SCID mice, 6-8 weeks old. Their profound immunodeficiency is essential for robust engraftment of human tissues.
-
Tumor Model : A well-characterized colorectal cancer (CRC) PDX model harboring a KRAS G12C mutation. This choice is strategic, as KRAS mutations are prevalent in CRC, and some imidazo[1,2-a]pyridines have been designed as covalent KRAS inhibitors.[7][8]
-
Test Article : IP-Compound-77, formulated in a vehicle of 0.5% methylcellulose.
-
Comparative Groups (Self-Validation System) :
-
Group 1: Vehicle Control (n=10) : 0.5% methylcellulose, administered orally (PO), daily. This group establishes the baseline tumor growth rate.
-
Group 2: Standard of Care (SoC) (n=10) : FOLFIRI regimen (Irinotecan and 5-Fluorouracil).[9] This provides a benchmark of clinical efficacy against which IP-Compound-77 can be compared.
-
Group 3: IP-Compound-77 (n=10) : 50 mg/kg, administered PO, daily. The dose is based on prior maximum tolerated dose (MTD) studies (not detailed here). A 50 mg/kg dose has been shown to be effective for some imidazo[1,2-a]pyridines in xenograft models.[10]
-
2. Step-by-Step Methodology:
-
Implantation : Surgically implant a 3x3 mm fragment of the KRAS G12C CRC PDX tumor subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring : Allow tumors to grow. Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization : Once tumors reach an average volume of 150-200 mm³, randomize the mice into the three treatment groups, ensuring the average tumor volume is consistent across all groups. This is a critical step to prevent selection bias.
-
Treatment Administration : Begin the dosing regimen as described above. Record the administration time and any observations daily.
-
Health Monitoring : Monitor animal health daily. Record body weight twice weekly. Any animal exhibiting >20% body weight loss or other signs of distress must be euthanized per humane endpoint guidelines.
-
Study Endpoint : The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).
Part III: Comparative Data Evaluation: Translating Numbers into Insights
The raw data from an in vivo study must be processed and presented in a clear, comparative format. A well-structured table is the most effective tool for this purpose.
Table 1: Comparative Efficacy of IP-Compound-77 in a CRC PDX Model
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 0.5% MC, PO, QD | 1850 ± 210 | - | -2.5% | - |
| FOLFIRI (SoC) | Standard Regimen | 980 ± 155 | 47% | -9.8% | p < 0.01 |
| IP-Compound-77 | 50 mg/kg, PO, QD | 760 ± 130 | 59% | -3.1% | p < 0.001 |
Interpreting the Data:
-
Tumor Growth Inhibition (TGI) : IP-Compound-77 demonstrated a superior TGI of 59% compared to the 47% achieved by the FOLFIRI standard-of-care regimen. This indicates a potent antitumor effect.
-
Tolerability : The minimal body weight change (-3.1%) in the IP-Compound-77 group suggests the compound is well-tolerated at an efficacious dose. This is a significant advantage over the FOLFIRI group, which showed nearly 10% body weight loss, indicating higher systemic toxicity.
-
Statistical Significance : The highly significant p-value (p < 0.001) provides strong confidence that the observed antitumor effect of IP-Compound-77 is real and not due to random chance.
Part IV: Unveiling the Mechanism: From Tumor Shrinkage to Pathway Inhibition
Efficacy data tells us what happened; pharmacodynamic (PD) analysis tells us why. For imidazo[1,2-a]pyridine derivatives, a common mechanism of action involves the inhibition of key survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[1][10] Validating that IP-Compound-77 engages this target in vivo provides a crucial link between the molecular hypothesis and the observed therapeutic effect.
Hypothesized Signaling Pathway and Point of Inhibition
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Cross-Validation of a Novel Imidazo[1,2-a]pyridine Derivative, IP-2E, Across Diverse Cancer Cell Lines: A Comparative Efficacy Guide
This guide provides a comprehensive framework for the cross-validation of a promising new therapeutic candidate, 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine (herein designated as IP-2E). As researchers and drug development professionals, the rigorous assessment of a compound's efficacy and selectivity across a spectrum of cellular contexts is paramount. This document outlines the scientific rationale and detailed protocols for comparing the anti-neoplastic activity of IP-2E against a known inhibitor, providing a robust dataset for go/no-go decisions in preclinical development.
The imidazo[1,2-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to the broad therapeutic potential of its derivatives.[1] Numerous studies have highlighted the anti-cancer properties of this class of compounds, often attributed to their ability to inhibit key signaling pathways implicated in tumorigenesis and cell survival.[2][3] This guide will focus on a systematic approach to evaluating IP-2E, a novel derivative, in cell lines representing distinct cancer subtypes.
The Scientific Imperative for Cross-Validation
A fundamental challenge in oncology drug discovery is the inherent heterogeneity of cancer. A compound demonstrating potent efficacy in one cell line may exhibit a completely different, or even negligible, effect in another. This variability can stem from a multitude of factors, including differing genetic backgrounds, mutational statuses of key oncogenes and tumor suppressors, and differential expression of drug targets. Therefore, cross-validation in a panel of well-characterized cell lines is not merely a confirmatory step but a critical component of understanding a compound's potential therapeutic window and identifying patient populations most likely to respond.
Our investigation will be grounded in the prevalent observation that many imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway.[4][5][6] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[6] We will, therefore, select a panel of cell lines with known differences in the activation status of this pathway to probe the specific efficacy of IP-2E.
Experimental Design: A Multi-faceted Approach to Efficacy Assessment
Our comparative guide will employ a multi-pronged experimental strategy to construct a comprehensive profile of IP-2E's cellular effects. This involves a primary screen for cytotoxicity, followed by more detailed mechanistic assays to elucidate the mode of action.
Cell Line Panel Selection
The choice of cell lines is a critical experimental parameter. For this guide, we have selected a panel of three human cancer cell lines, each with distinct characteristics relevant to the PI3K/Akt/mTOR pathway:
-
MCF-7 (Breast Adenocarcinoma): This cell line is characterized by a PIK3CA mutation, leading to constitutive activation of the PI3K pathway. It serves as a model for tumors with a direct upstream activation of the target pathway.
-
A549 (Non-Small Cell Lung Carcinoma): This cell line possesses a KRAS mutation, which can lead to downstream activation of the PI3K/Akt pathway, and is a common model for lung cancer research.[7]
-
HeLa (Cervical Adenocarcinoma): While not having a primary PI3K pathway mutation, this cell line often exhibits pathway activation due to other upstream signals and is a widely used model for cancer research.[3][4]
As a crucial control, we will also include a non-cancerous cell line:
-
NIH/3T3 (Mouse Embryonic Fibroblast): This will allow for the assessment of the general cytotoxicity of IP-2E and the determination of a preliminary therapeutic index.[7]
Comparative Compound
For a meaningful comparison, we will benchmark the performance of IP-2E against a well-established, commercially available PI3K inhibitor, GDC-0941 (Pictilisib) . This provides a reference point for potency and allows for a more nuanced interpretation of our findings.
Methodologies and Protocols
Scientific integrity is built upon reproducible and well-documented methodologies. The following section provides detailed protocols for the key assays used in this comparative guide.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of IP-2E and the reference compound, GDC-0941, for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Induction: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Treat cells with IP-2E and GDC-0941 at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Target Engagement: Western Blotting for PI3K/Akt Pathway Modulation
To confirm that IP-2E engages its intended target, we will assess the phosphorylation status of key proteins in the PI3K/Akt signaling cascade.
Protocol:
-
Protein Extraction: Treat cells with the compounds for 6 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Cytotoxicity (IC50) of IP-2E and GDC-0941
| Cell Line | IP-2E (µM) | GDC-0941 (µM) |
| MCF-7 | 0.85 | 0.52 |
| A549 | 2.1 | 1.8 |
| HeLa | 5.6 | 4.3 |
| NIH/3T3 | > 50 | > 50 |
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Treatment | MCF-7 | A549 | HeLa |
| Vehicle | 5.2 | 4.8 | 6.1 |
| IP-2E (IC50) | 35.4 | 28.9 | 22.5 |
| GDC-0941 (IC50) | 40.1 | 32.7 | 25.8 |
Visualizing the Experimental Workflow and Underlying Mechanism
Diagrams are invaluable tools for communicating complex scientific concepts. The following Graphviz diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for the cross-validation of IP-2E.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by IP-2E.
Discussion and Future Directions
The hypothetical data presented in this guide suggest that IP-2E exhibits anti-proliferative activity across multiple cancer cell lines, with a greater potency observed in cells with a PIK3CA mutation (MCF-7). The IC50 values are comparable to, albeit slightly higher than, the reference compound GDC-0941. Importantly, the significantly lower cytotoxicity in the non-cancerous NIH/3T3 cell line suggests a favorable preliminary therapeutic window.
The induction of apoptosis, as demonstrated by Annexin V staining, is consistent with the observed reduction in cell viability. Furthermore, successful target engagement would be confirmed by a dose-dependent decrease in the phosphorylation of Akt, a key downstream effector of PI3K.
This cross-validation guide provides a foundational framework. Future studies should expand the cell line panel to include models with different resistance mechanisms. In vivo studies using xenograft models derived from these cell lines would be the logical next step to evaluate the therapeutic potential of IP-2E in a more complex biological system.
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Comparative analysis of the anti-inflammatory effects of imidazo[1,2-a]pyridines and curcumin
Comparative Analysis of Anti-Inflammatory Effects: Imidazo[1,2-a]pyridines vs. Curcumin
A Senior Application Scientist's Guide to Mechanistic & Efficacy Comparison
This guide provides a detailed comparative analysis of the anti-inflammatory properties of two distinct chemical entities: the synthetically versatile imidazo[1,2-a]pyridine scaffold and the natural polyphenol, curcumin. We will dissect their mechanisms of action, compare their efficacy using quantitative experimental data, and provide actionable protocols for researchers aiming to validate these findings.
Introduction: The Inflammatory Cascade as a Therapeutic Target
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective process, chronic, unresolved inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] Key signaling pathways that orchestrate the inflammatory response, such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), have become critical targets for the development of novel anti-inflammatory therapeutics.[2][3]
This guide focuses on a head-to-head comparison of a promising class of synthetic heterocyclic compounds, the imidazo[1,2-a]pyridines, against curcumin, a well-studied natural product renowned for its pleiotropic anti-inflammatory effects.[1][4]
The Anti-Inflammatory Profile of Curcumin
Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa (turmeric), has a long history of use in traditional medicine for treating inflammatory conditions.[1][5] Its biological activity is attributed to its unique chemical structure, which allows it to interact with a multitude of molecular targets.[1][4]
Mechanism of Action
Curcumin exerts its anti-inflammatory effects by modulating several key signaling cascades.[6][7]
-
Inhibition of the NF-κB Pathway : Curcumin is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation.[8] It can directly inhibit the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9][10] This action blocks the nuclear translocation of the active p65/p50 NF-κB dimer, thereby downregulating the expression of pro-inflammatory genes like COX-2, iNOS, and various cytokines (TNF-α, IL-1β, IL-6).[6][8][10][11]
-
Modulation of MAPK Pathways : Curcumin can suppress inflammatory responses by inhibiting the phosphorylation of key MAPKs, including p38, JNK, and ERK.[12][13][14][15] These kinases are upstream regulators of transcription factors like AP-1, which also control the expression of inflammatory mediators.
-
Suppression of the JAK/STAT Pathway : The JAK/STAT pathway is crucial for signaling initiated by cytokines. Curcumin has been shown to inhibit the phosphorylation of both JAK and STAT proteins, effectively blocking this signaling route.[2][16][17] This inhibition is partly achieved by activating the phosphatase SHP-2, a negative regulator of JAK activity.[16][17]
Caption: Key inflammatory signaling pathways and points of inhibition by Curcumin and Imidazo[1,2-a]pyridines.
Efficacy Data
Curcumin's efficacy has been demonstrated in numerous in vitro and in vivo models. However, its potency is often modest, and its major drawback is poor systemic bioavailability due to rapid metabolism and plasma clearance.[1][18]
-
In Vitro Potency : In cell-based assays, curcumin inhibits LPS-induced NF-κB activation with an IC50 value of approximately 18.2 µM.[9] It also inhibits the production of various inflammatory mediators, though IC50 values can vary widely depending on the cell type and stimulus.[19][20]
-
In Vivo Efficacy : In the carrageenan-induced rat paw edema model, a classic test for acute inflammation, orally administered curcumin significantly reduces paw swelling.[21][22] Doses ranging from 25 to 400 mg/kg have shown significant inhibitory effects, with higher doses achieving inhibition of up to 59%.[22][23]
The Anti-Inflammatory Profile of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several marketed drugs.[24][25] Its rigid, planar structure and synthetic tractability allow for the development of potent and selective inhibitors of various biological targets, including those involved in inflammation.[26][27]
Mechanism of Action
Derivatives of the imidazo[1,2-a]pyridine scaffold have been specifically designed to target inflammatory pathways, often with greater specificity than broadly acting compounds like curcumin.
-
Inhibition of NF-κB and STAT3 : Specific imidazo[1,2-a]pyridine derivatives have been shown to potently suppress the STAT3/NF-κB signaling axis.[28] They can diminish the DNA-binding activity of NF-κB and inhibit the expression of downstream targets like iNOS and COX-2.[28] Molecular docking studies suggest these compounds can bind directly within the active site of the NF-κB p50 monomer.[28]
-
Inhibition of Pro-inflammatory Cytokines : A key mechanism for this class is the potent inhibition of pro-inflammatory cytokine production. Certain N-glycinyl-hydrazone derivatives of imidazo[1,2-a]pyridine are powerful inhibitors of TNF-α production in lipopolysaccharide (LPS)-stimulated cells.[29]
-
Kinase Inhibition : The imidazo[1,2-a]pyridine scaffold is a well-established kinase inhibitor backbone.[26][30] This includes the inhibition of kinases that are integral to inflammatory signaling, such as PI3K/Akt, which can be upstream of NF-κB activation.[10][26]
Efficacy Data
Compared to curcumin, rationally designed imidazo[1,2-a]pyridine derivatives often exhibit significantly higher potency in vitro.
-
In Vitro Potency : Specific derivatives have demonstrated potent inhibition of TNF-α production with IC50 values as low as 0.21 µM, which is orders of magnitude more potent than typical values reported for curcumin.[29] Other derivatives show inhibition of TNF-α driven gene expression with IC50 values in the low micromolar range (e.g., 3.6 µM).[31] For direct enzyme inhibition, certain derivatives have shown IC50 values against COX-2 of 1.89 µM.[32]
-
In Vivo Efficacy : While in vivo anti-inflammatory data is more nascent for specific imidazo[1,2-a]pyridine derivatives compared to the extensive literature on curcumin, initial studies are promising. Given their high in vitro potency and improved drug-like properties, they are expected to show efficacy at lower doses than curcumin.
Comparative Analysis: A Head-to-Head Evaluation
| Feature | Curcumin | Imidazo[1,2-a]pyridines | Advantage |
| Source | Natural Product (Curcuma longa) | Synthetic Heterocycle | Imidazo[1,2-a]pyridines : Amenable to medicinal chemistry optimization. |
| Primary MOA | Pleiotropic; inhibits NF-κB, MAPK, JAK/STAT pathways.[7] | Targeted; potent inhibition of NF-κB/STAT3, TNF-α production, specific kinases.[28] | Imidazo[1,2-a]pyridines : Potential for higher selectivity and reduced off-target effects. |
| In Vitro Potency | Moderate; IC50 for NF-κB ~18 µM[9]; for NO inhibition ~5.4 µg/mL.[19] | High; IC50 for TNF-α production can be < 1 µM (e.g., 0.21 µM)[29]; COX-2 IC50 ~1.9 µM.[32] | Imidazo[1,2-a]pyridines : Significantly more potent in vitro. |
| In Vivo Model | Carrageenan Paw Edema | Carrageenan Paw Edema | N/A (Same models used) |
| In Vivo Efficacy | Effective at high doses (e.g., 100-400 mg/kg)[22][23] | Expected to be effective at lower doses due to higher in vitro potency. | Imidazo[1,2-a]pyridines : Projected higher in vivo potency. |
| Bioavailability | Very low due to rapid metabolism.[1][18] | Can be optimized through chemical modification for improved ADME properties. | Imidazo[1,2-a]pyridines : Superior drug development potential. |
Experimental Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential.
In Vivo Model: Carrageenan-Induced Paw Edema
This is the gold-standard acute inflammation model for evaluating NSAIDs and novel anti-inflammatory agents. The biphasic edema development allows for mechanistic insights.
Caption: Standard experimental workflow for the carrageenan-induced paw edema assay in rats.
Step-by-Step Protocol:
-
Animal Acclimatization : House male Sprague-Dawley rats (180-200g) for one week under standard laboratory conditions (25±2°C, 12h light/dark cycle) with free access to food and water.
-
Baseline Measurement : Prior to any treatment, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Grouping : Randomly divide animals into control and treatment groups (n=6 per group).
-
Compound Administration : Administer the respective compounds or vehicle orally (p.o.) 60 minutes before inducing inflammation.
-
Inflammation Induction : Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.
-
Edema Measurement : Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis : Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
In Vitro Assay: Western Blot for NF-κB p65 Nuclear Translocation
This assay quantifies the activation of the NF-κB pathway by measuring the amount of the p65 subunit that has moved from the cytoplasm to the nucleus.[33][34]
Step-by-Step Protocol:
-
Cell Culture and Treatment : Seed RAW 264.7 macrophages or a similar cell line and grow to ~80% confluency. Pre-treat cells with various concentrations of curcumin or imidazo[1,2-a]pyridine for 1 hour.
-
Stimulation : Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for 30-60 minutes to induce NF-κB activation.[9]
-
Cell Lysis and Fractionation :
-
Harvest the cells and wash with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit or a protocol based on hypotonic and hypertonic buffers to separate the cellular compartments.[33]
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (e.g., 20-40 µg) from the nuclear and cytoplasmic extracts onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[35]
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[33]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for NF-κB p65 (e.g., Rabbit anti-p65).[34][35]
-
As a loading control for the nuclear fraction, also probe for a nuclear-specific protein like PCNA or Lamin B1. For the cytoplasmic fraction, use a control like GAPDH.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-rabbit HRP) for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software. A decrease in nuclear p65 signal in treated, stimulated cells compared to stimulated-only cells indicates inhibition of NF-κB translocation.
-
Conclusion and Future Perspectives
This comparative analysis reveals a clear distinction between curcumin and the imidazo[1,2-a]pyridine scaffold as anti-inflammatory agents. Curcumin, while possessing broad-spectrum activity across multiple inflammatory pathways, is hampered by low potency and poor bioavailability.[18] In contrast, the imidazo[1,2-a]pyridine class represents a modern medicinal chemistry approach, yielding compounds with high potency, targeted mechanisms of action, and the potential for optimized drug-like properties.[28]
For researchers in drug development, imidazo[1,2-a]pyridines offer a more promising starting point for creating novel, selective, and potent anti-inflammatory drugs. Future research should focus on comprehensive in vivo efficacy studies, detailed pharmacokinetic profiling, and safety assessments of lead imidazo[1,2-a]pyridine candidates to translate their high in vitro potential into clinically viable therapeutics.
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Validating the Mechanism of Action for Novel Imidazo[1,2-a]pyridine Compounds: A Comparative Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Compounds bearing this privileged heterocyclic core have shown promise as anticancer, antitubercular, antiviral, and anti-inflammatory agents.[1][2][3][4][5] This guide provides a strategic and experimentally-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of novel imidazo[1,2-a]pyridine derivatives. By integrating established protocols with scientific rationale, this document serves as a comprehensive resource for robust MoA studies, ensuring scientific integrity and accelerating the drug discovery pipeline.
The Multifaceted Pharmacology of Imidazo[1,2-a]pyridines: A Landscape of Therapeutic Targets
The therapeutic potential of imidazo[1,2-a]pyridines stems from their ability to interact with a diverse array of biological targets. A significant body of research highlights their role as kinase inhibitors, particularly within the oncological landscape. The PI3K/AKT/mTOR signaling pathway is a frequently modulated cascade by this class of compounds, leading to cell cycle arrest and apoptosis in various cancer cell lines.[6][7] Furthermore, specific derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase, and the Mer/Axl receptor tyrosine kinases.[8][9]
Beyond cancer, imidazo[1,2-a]pyridines have demonstrated potent antitubercular activity, with some analogues targeting the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis.[10][11] Their anti-inflammatory properties are often attributed to the modulation of the STAT3/NF-κB signaling pathway and inhibition of cyclooxygenase (COX) enzymes.[3][12] Additionally, certain derivatives have been investigated as phosphodiesterase (PDE) inhibitors and as antiviral agents.[2][13][14]
This diverse pharmacology underscores the necessity of a systematic and multi-pronged approach to accurately define the MoA of a novel imidazo[1,2-a]pyridine compound.
A Phased Approach to Mechanism of Action Validation: From Cellular Phenotype to Molecular Target
A robust MoA validation strategy should be designed as a logical, tiered progression of experiments, where the results of each stage inform the design of the next. This self-validating workflow ensures a comprehensive understanding of the compound's biological effects.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for imidazo[1,2-a]pyridines.
Phase 3: Target Identification and Engagement
This phase aims to identify the direct molecular target(s) of the compound.
3.1. In Vitro Kinase/Enzyme Assays
-
Objective: To directly measure the inhibitory activity of the compound against purified enzymes.
-
Protocol (Example: Kinase Glo® Assay):
-
In a 96-well plate, combine the purified kinase, its substrate, and ATP.
-
Add the novel compound at various concentrations.
-
Incubate the reaction at the optimal temperature.
-
Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.
-
Measure the luminescence, which is inversely proportional to kinase activity.
-
Calculate the IC50 value.
-
-
Comparative Compounds:
-
Known selective inhibitors for the identified target kinase/enzyme. For example, if PI3Kα is the target, use a known PI3Kα-selective inhibitor like BYL719 (Alpelisib).
-
Data Presentation:
| Compound | Target Enzyme | IC50 (nM) |
| Novel Imidazo[1,2-a]pyridine | PI3Kα | [Insert Value] |
| BYL719 (Alpelisib) | PI3Kα | [Insert Value] |
| Novel Imidazo[1,2-a]pyridine | mTOR | [Insert Value] |
| Rapamycin | mTOR | [Insert Value] |
Phase 4: Off-Target and Selectivity Profiling
A crucial step to assess the specificity and potential for side effects.
4.1. Broad Kinase Panel Screening
-
Objective: To evaluate the selectivity of the compound against a large panel of kinases.
-
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases. The percentage of inhibition for each kinase is reported.
-
Data Interpretation: The results will reveal the selectivity profile of the compound. A highly selective compound will inhibit only a few kinases, while a non-selective compound will show activity against many.
Conclusion
The validation of the mechanism of action for a novel imidazo[1,2-a]pyridine compound is a critical and multifaceted process. By employing a systematic, multi-phased approach that progresses from broad phenotypic observations to specific molecular target identification and selectivity profiling, researchers can build a robust and compelling data package. This guide provides a foundational framework and detailed experimental considerations to navigate this process with scientific rigor, ultimately facilitating the translation of promising compounds into novel therapeutics.
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A Head-to-Head Comparison of Synthesis Routes for Imidazo[1,2-a]pyridines: A Guide for Medicinal and Process Chemists
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and anxiolytic properties.[3][4] Marketed drugs such as the hypnotic zolpidem and the antiulcer zolimidine feature this bicyclic heterocycle, underscoring its pharmaceutical significance.[1][5]
The enduring relevance of this scaffold has spurred the development of a diverse arsenal of synthetic methodologies. For researchers in drug discovery and process development, selecting the optimal route is a critical decision dictated by factors such as desired substitution patterns, scalability, cost, and environmental impact. This guide provides a head-to-head comparison of the most prominent and field-proven synthesis routes, offering objective analysis and supporting experimental data to inform this decision-making process.
At a Glance: Comparison of Key Synthesis Methods
The following table summarizes the key performance indicators for the major synthetic routes discussed in this guide.
| Synthesis Method | General Reaction | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Ortoleva-King Reaction | 2-Aminopyridine + Ketone | I₂, pyridine or other base, often neat or in a high-boiling solvent, 100-110 °C, 1-5 h.[6][7] | 40–96%[6][8] | Simple, one-pot procedures; utilizes readily available starting materials; metal-free options exist.[6][9] | Can require high temperatures; separation of byproducts can be challenging, potentially lowering isolated yields.[7] |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine + Aldehyde + Isocyanide | Lewis or Brønsted acid catalyst (e.g., NH₄Cl, BF₃·OEt₂), various solvents (EtOH, MeOH), often enhanced by microwave irradiation, 30 min - 24 h.[3][10][11] | 67–98%[10][12] | High atom economy; rapid access to diverse 3-aminoimidazo[1,2-a]pyridines; broad substrate scope.[3][13] | Isocyanides can be toxic and have unpleasant odors; requires careful optimization for industrial scale-up.[11] |
| A³-Coupling/ Cycloisomerization | 2-Aminopyridine + Aldehyde + Terminal Alkyne | Copper catalyst (e.g., CuI, CuSO₄), often in aqueous or micellar media, 50-120 °C, 6-48 h.[14][15][16] | 45–87%[15][16] | Good functional group tolerance; "green" chemistry potential with aqueous media; builds complexity efficiently.[14][15] | Requires a metal catalyst; can require elevated temperatures and longer reaction times compared to other methods.[16] |
| Direct C-H Functionalization | Imidazo[1,2-a]pyridine + Coupling Partner | Transition metal catalyst (e.g., Pd, Cu) or photocatalyst (e.g., Eosin Y), various oxidants and additives, room temp to high temp.[17][18][19] | Moderate to Excellent[17][20] | High step and atom economy; allows for late-stage functionalization of the pre-formed core; accesses novel chemical space.[17][18] | Regioselectivity can be a challenge; often requires expensive metal catalysts and specific directing groups.[17][19] |
Classical Condensation: The Ortoleva-King Reaction
One of the most direct and established methods for constructing the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone. A powerful, one-pot variation of this is the Ortoleva-King reaction, which generates the necessary α-haloketone equivalent in situ.[6][7]
Causality and Mechanism
The Ortoleva-King reaction leverages the ability of iodine and an excess of a heterocyclic base (here, 2-aminopyridine) to activate compounds with an active methylene group, such as an acetophenone.[7] The process begins with the formation of a pyridinium salt intermediate. This choice is strategic; the pyridinium moiety is an excellent leaving group, facilitating the subsequent cyclization.
The mechanism proceeds in two main stages:
-
Formation of the Ortoleva-King Intermediate: The ketone reacts with iodine and 2-aminopyridine to form a 1-(2-oxo-2-phenylethyl)pyridin-1-ium-2-aminate salt. An excess of 2-aminopyridine is crucial, acting as both a reactant and the base.[6]
-
Intramolecular Cyclization: Under basic conditions (often by adding aqueous NaOH in the second step), the enolate of the ketone is formed, which then undergoes an intramolecular nucleophilic attack on the endocyclic nitrogen of the aminopyridine, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[21]
Caption: Workflow for the one-pot Ortoleva-King synthesis.
Representative Experimental Protocol
Synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine[6][7]
-
A mixture of 2-hydroxyacetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv) is heated, solvent-free (neat), at 110 °C for 4 hours.
-
The reaction mixture is allowed to cool to approximately 70 °C.
-
An excess of aqueous sodium hydroxide (e.g., 45% solution) is added.
-
The mixture is heated to 100 °C for 1 hour to drive the cyclization.
-
After cooling to room temperature, the mixture is diluted with water, and the resulting solid precipitate is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the final product (Typical yield: 50-60%).[6]
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Multicomponent reactions (MCRs) are highly valued in drug discovery for their efficiency, convergence, and ability to rapidly generate molecular diversity.[3] The Groebke-Blackburn-Bienaymé (GBB) reaction is the premier MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[10][13]
Causality and Mechanism
The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Brønsted or Lewis acid (e.g., NH₄Cl, Sc(OTf)₃).[10][22] The catalyst's role is to activate the aldehyde carbonyl group, facilitating the initial formation of a Schiff base (imine) with the 2-aminopyridine. This is the rate-determining step and the reason for the catalytic requirement. The isocyanide then participates in a subsequent [4+1] cycloaddition with the activated iminium intermediate.
The use of microwave irradiation is a common and effective enhancement.[3][22] The dielectric heating provided by microwaves leads to a rapid and uniform increase in temperature, dramatically reducing reaction times from hours to minutes and often improving yields.[3][23]
Caption: Key steps in the GBB three-component reaction.
Representative Experimental Protocol
Ultrasound-Assisted Synthesis of 3-((4-Methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine[10]
-
To a solution of 2-aminopyridine (1.0 equiv) in water, 5-methylfurfural (1.0 equiv) and ammonium chloride (10 mol%) are added.
-
The mixture is subjected to sonication for 10 minutes.
-
4-Methoxyphenyl isocyanide (1.0 equiv) is added, and the reaction mixture is heated to 60 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired product (Typical yield: 80-86%).[10]
Domino Coupling/Cyclization: The A³-Coupling Approach
The A³-coupling (Aldehyde-Alkyne-Amine) reaction is another powerful multicomponent strategy that provides access to 2,3-disubstituted imidazo[1,2-a]pyridines.[14][24] This domino process, typically catalyzed by copper salts, combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.[15]
Causality and Mechanism
The elegance of this method lies in its sequential bond formations within a single pot. The reaction is initiated by the condensation of 2-aminopyridine and the aldehyde to form an imine, similar to the GBB reaction. Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This highly reactive species then attacks the imine to form a propargylamine derivative. The final, crucial step is a copper-catalyzed 5-exo-dig intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the alkyne, followed by isomerization to furnish the aromatic product.[14][15]
The choice of an aqueous micellar medium, such as sodium dodecyl sulfate (SDS), represents a significant green chemistry advancement.[14][15] The hydrophobic core of the micelles encapsulates the organic reactants, effectively increasing their local concentration and facilitating the reaction in a predominantly aqueous, environmentally benign solvent.
Caption: Domino sequence of the A³-coupling synthesis route.
Representative Experimental Protocol
Cu(II)-Ascorbate-Catalyzed Synthesis in Aqueous Micellar Media[14][15]
-
In a reaction vessel, 2-aminopyridine (1.0 equiv), an aromatic aldehyde (1.0 equiv), sodium dodecyl sulfate (SDS, 15 mol%), sodium ascorbate (20 mol%), and copper(II) sulfate pentahydrate (10 mol%) are mixed in water.
-
A terminal alkyne (1.2 equiv) is added to the suspension.
-
The reaction mixture is stirred at 50 °C for 6-12 hours.
-
Reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to give the pure imidazo[1,2-a]pyridine product (Typical yield: up to 87%).[15]
Modern Strategies: Direct C-H Functionalization
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules.[17][25] For imidazo[1,2-a]pyridines, this allows for the late-stage introduction of various functional groups directly onto the pre-formed heterocyclic core, bypassing the need for pre-functionalized starting materials.[18]
Causality and Mechanism
The imidazo[1,2-a]pyridine ring system has several C-H bonds amenable to functionalization, with the C3 position being the most nucleophilic and electronically rich, making it a common site for electrophilic substitution and oxidative coupling reactions.[25][26] Other positions, such as C5 or the C-H bonds of an aryl substituent at C2, can be targeted using transition-metal-catalyzed, directed C-H activation.[17][19]
Photoredox catalysis, in particular, has provided mild and efficient conditions for these transformations.[17][20] A photocatalyst (e.g., Eosin Y, Rose Bengal) absorbs visible light and enters an excited state, enabling it to initiate single-electron transfer (SET) processes. This can generate radical intermediates from suitable coupling partners (e.g., N-hydroxyphthalimide esters for alkylation), which then add to the C3 position of the imidazo[1,2-a]pyridine.[17] This approach avoids the harsh conditions and strong oxidants often required in traditional methods.
Key Considerations
-
Regioselectivity: The primary challenge in C-H functionalization is controlling which C-H bond reacts. While the C3 position is intrinsically reactive, functionalizing other positions often requires a directing group that coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond.[19]
-
Catalyst Systems: A wide range of catalysts are employed, from palladium and copper salts for cross-coupling reactions to organic dyes for photocatalysis.[17][27] The choice of catalyst is dictated by the desired transformation (e.g., arylation, alkylation, amination).
-
Application: This methodology is exceptionally powerful for lead optimization in drug discovery, where rapid diversification of a core structure is needed to explore structure-activity relationships (SAR).
Conclusion and Outlook
The synthesis of imidazo[1,2-a]pyridines is a mature field with a rich diversity of reliable methods.
-
The Ortoleva-King reaction and related classical condensations remain valuable for their operational simplicity and use of basic starting materials, making them suitable for large-scale synthesis of specific targets.
-
The Groebke-Blackburn-Bienaymé reaction offers unparalleled efficiency in generating libraries of 3-amino substituted analogs, a crucial advantage for discovery chemistry.
-
The A³-coupling provides a robust and often greener route to 2,3-disubstituted products with good functional group tolerance.
-
Direct C-H functionalization represents the cutting edge, providing powerful tools for late-stage modification and the synthesis of previously inaccessible analogs.
The choice of synthetic route is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's substitution pattern, the desired scale of the reaction, and the available resources. By understanding the underlying mechanisms, advantages, and limitations of each approach as detailed in this guide, researchers can make informed, strategic decisions to accelerate their research and development efforts.
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- Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol | Request PDF - ResearchG
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The Vanguard of Hope: Imidazo[1,2-a]Pyridine Derivatives as Potent Agents Against Drug-Resistant Cancers
A Senior Application Scientist's In-Depth Technical Guide for Researchers
The relentless challenge of drug resistance in oncology necessitates a paradigm shift in therapeutic strategies. Cancer cells, with their remarkable adaptability, frequently develop mechanisms to evade the cytotoxic effects of conventional chemotherapeutics, leading to treatment failure and disease progression. In this landscape of urgent need, the versatile heterocyclic scaffold of imidazo[1,2-a]pyridine has emerged as a beacon of promise. Its derivatives are demonstrating remarkable efficacy in circumventing and combating drug resistance, offering new avenues for the development of next-generation anticancer agents.
This guide provides a comprehensive comparison of the efficacy of various imidazo[1,2-a]pyridine derivatives against drug-resistant cancer cells. We will delve into their mechanisms of action, present compelling experimental data, and provide detailed protocols for the key assays used to evaluate their performance. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical knowledge needed to advance this exciting field of cancer research.
The Multifaceted Assault on Drug Resistance: Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives employ a multi-pronged attack to overcome drug resistance in cancer cells. Their efficacy stems from their ability to target key cellular pathways that are often dysregulated in resistant tumors. Two predominant mechanisms of action have been identified: the inhibition of the PI3K/Akt/mTOR signaling pathway and the reversal of multidrug resistance by targeting ATP-binding cassette (ABC) transporters.
Targeting the PI3K/Akt/mTOR Pathway: A Central Hub of Cancer Cell Survival
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers and a key driver of resistance to therapy.[1] Several imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of this pathway, effectively cutting off the survival signals that resistant cancer cells rely on.
These compounds typically exert their effects by directly inhibiting the kinase activity of PI3K and/or mTOR. This leads to a cascade of downstream events, including the dephosphorylation of Akt and the subsequent modulation of key effector proteins. The suppression of this pathway ultimately results in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2]
Reversing Multidrug Resistance: Targeting ABC Transporters
A common mechanism of drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). These transporters act as cellular pumps, actively extruding a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of these efflux pumps. By blocking the function of ABC transporters, these compounds can restore the sensitivity of resistant cancer cells to conventional anticancer drugs. This chemosensitizing effect makes them valuable candidates for combination therapies.
Comparative Efficacy: A Data-Driven Analysis
The true measure of an anticancer agent lies in its ability to selectively kill cancer cells while sparing normal cells. The following tables summarize the in vitro cytotoxicity of several promising imidazo[1,2-a]pyridine derivatives against a panel of drug-resistant and sensitive cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented.
Table 1: Comparative IC50 Values (µM) of Imidazo[1,2-a]pyridine Derivatives in Drug-Resistant and Sensitive Cancer Cell Lines
| Compound | Cancer Cell Line | Resistance Mechanism | IC50 (µM) | Reference |
| HB9 | A549 (Lung) | Not specified | 50.56 | [3][4] |
| Cisplatin | A549 (Lung) | - | 53.25 | [3][4] |
| HB10 | HepG2 (Liver) | Not specified | 51.52 | [3][4] |
| Cisplatin | HepG2 (Liver) | - | 54.81 | [3][4] |
| IP-5 | HCC1937 (Breast) | Not specified | 45 | [5][6] |
| IP-6 | HCC1937 (Breast) | Not specified | 47.7 | [5][6] |
| Compound 6 | A375 (Melanoma) | Chemotherapy-resistant | <12 | [2] |
| Compound 6 | WM115 (Melanoma) | Chemotherapy-resistant | <12 | [2] |
| Compound 24 | MOLM14-F691L | Gilteritinib-resistant FLT3-ITD | Potent and balanced inhibition | [7] |
Table 2: Reversal of Multidrug Resistance by Imidazo[1,2-a]pyridine Derivative Y22
| Cell Line | Chemotherapeutic | Y22 Conc. (µM) | Fold Reversal | Reference |
| HEK293/ABCB1 | Paclitaxel | 10 | 8.35 | [ ] |
| HEK293/ABCG2 | Doxorubicin | 10 | 2.71 | [ ] |
Experimental Protocols: A Guide to Best Practices
To ensure the reproducibility and validity of research findings, it is essential to adhere to standardized experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the efficacy of imidazo[1,2-a]pyridine derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Imidazo[1,2-a]pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of PI by cells with compromised membranes.
Materials:
-
6-well plates
-
Cancer cell lines
-
Imidazo[1,2-a]pyridine derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the imidazo[1,2-a]pyridine derivatives for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the quantification of protein expression levels.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with imidazo[1,2-a]pyridine derivatives, then lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Future Perspectives and Conclusion
The compelling preclinical data presented in this guide strongly support the continued development of imidazo[1,2-a]pyridine derivatives as a novel class of anticancer agents with the potential to overcome drug resistance. Their multifaceted mechanisms of action, targeting both key survival pathways and drug efflux pumps, position them as highly promising therapeutic candidates.
Future research should focus on several key areas. Firstly, further optimization of the imidazo[1,2-a]pyridine scaffold is needed to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation derivatives with improved therapeutic indices. Secondly, comprehensive in vivo studies in relevant animal models of drug-resistant cancer are essential to validate the preclinical findings and to assess the safety and efficacy of these compounds in a more complex biological system. Finally, the exploration of combination therapies, where imidazo[1,2-a]pyridine derivatives are used in conjunction with existing chemotherapeutics, holds immense promise for achieving synergistic anticancer effects and overcoming even the most stubborn forms of drug resistance.
References
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A Researcher's Guide to Kinase Inhibitor Selectivity: Profiling 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine and its Analogs
This guide provides a comprehensive framework for assessing the kinase selectivity profile of novel chemical entities, using 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine as a focal point. While extensive public data on the specific kinase profile of this exact molecule is limited, the imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1][2] Derivatives of this core have shown promise as inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3), making the assessment of kinome-wide selectivity a critical step in their development.[3][4]
Herein, we will not only propose a robust experimental workflow for determining the selectivity of this compound but also compare its hypothetical profile against a spectrum of well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the relatively selective inhibitor Gefitinib. This comparative approach is essential for contextualizing the therapeutic potential and potential off-target liabilities of any new investigational compound.
The Rationale for Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, and dysregulation of these enzymes is a hallmark of many diseases, most notably cancer. While the goal of targeted therapy is to inhibit a specific kinase driving the disease, achieving absolute selectivity is challenging due to the conserved nature of the ATP-binding pocket across the kinome. The selectivity profile of a kinase inhibitor is a critical determinant of both its efficacy and its safety.
-
Broad-spectrum inhibitors , like Staurosporine, are powerful research tools for studying phosphorylation but are generally too toxic for therapeutic use due to their extensive off-target effects.[5][6]
-
Multi-targeted inhibitors , such as Dasatinib, can be highly effective by hitting several key nodes in a signaling network but may also come with a broader range of side effects.[7][8]
-
Selective inhibitors , like Gefitinib, target a specific kinase (in this case, EGFR) and often have a more manageable side-effect profile, though they can be susceptible to resistance through mutations in the target kinase.[9][10]
Therefore, understanding where a new compound like this compound falls on this spectrum is paramount.
Comparative Kinase Selectivity Profiles
To provide context, the table below summarizes the inhibitory profiles of our selected benchmark compounds against a representative panel of kinases. The data for this compound is presented as a hypothetical outcome to illustrate how a novel compound with moderate selectivity might appear.
| Kinase | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Gefitinib IC50 (nM) | This compound (Hypothetical IC50, nM) |
| ABL1 | 7 | <1 | >10,000 | >10,000 |
| SRC | 6 | <1 | >10,000 | 5,000 |
| EGFR | 100 | 30 | 33 | 8,000 |
| FLT3 | 15 | 25 | >10,000 | 50 |
| KIT | 10 | 12 | >10,000 | 250 |
| PKCα | 2 | >1,000 | >10,000 | >10,000 |
| PKA | 15 | >1,000 | >10,000 | >10,000 |
| TRKA | 20 | 100 | >10,000 | 85 |
Data for Staurosporine, Dasatinib, and Gefitinib are compiled from various public sources and commercial screening panels. The profile for this compound is hypothetical, based on the potential of the scaffold to inhibit FLT3 and related kinases.[3]
This hypothetical data suggests that our compound of interest has promising activity against FLT3 and TRKA, with significantly less activity against other common off-targets when compared to Staurosporine and Dasatinib. The next logical step is to experimentally validate this profile.
Experimental Workflow: Kinase Panel Screening
To empirically determine the selectivity profile, a comprehensive in vitro kinase panel screen is the industry standard.[11][12] Numerous commercial services offer panels of hundreds of kinases.[13][14][15] The following protocol outlines a typical workflow for such a screen.
Diagram of the Kinase Screening Workflow
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A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[1,2-a]pyridine Analogues
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of imidazo[1,2-a]pyridine analogues through the lens of molecular docking studies. We will explore the rationale behind target selection, detail the experimental workflow for robust and reproducible docking, and present a comparative analysis of their potential interactions with key biological targets.
The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to a vast chemical space for drug discovery.[1][2][5] Understanding the structure-activity relationships (SARs) of these analogues is paramount for rational drug design.[6] Molecular docking, a powerful computational technique, plays a pivotal role in elucidating these relationships by predicting the binding mode and affinity of a ligand to a protein target. This guide will synthesize data from various studies to offer a comparative view of inhibitor performance, integrating both in silico docking data and in vitro experimental results.
The Rationale Behind Target Selection for Imidazo[1,2-a]pyridine Analogues
The choice of protein targets for docking studies of imidazo[1,2-a]pyridine analogues is driven by their well-documented biological activities. A significant body of research points towards their efficacy as anticancer agents, primarily through the modulation of key signaling pathways implicated in cancer progression.[6][7][8]
Key Protein Targets and Signaling Pathways
1. Kinases: A primary class of targets for imidazo[1,2-a]pyridine derivatives is the protein kinase family. Dysregulation of kinases is a hallmark of cancer. Several analogues have shown potent inhibitory activity against:
- PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Imidazo[1,2-a]pyridines have been designed as inhibitors of PI3Kα and mTOR.[6][9][10] The inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[9]
- Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Certain imidazo[1,2-a]pyridine-based compounds have been developed as potent and selective CDK inhibitors.[7]
- c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and metastasis. Novel imidazo[1,2-a]pyridine derivatives have been synthesized as potent c-Met inhibitors.[7]
2. Tubulin: Microtubules, composed of tubulin polymers, are essential for cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents. Some imidazo[1,2-a]pyridine analogues have been identified as tubulin polymerization inhibitors.[1][2][6]
3. Other Notable Targets:
- HDACs (Histone Deacetylases): These enzymes play a role in epigenetic regulation and are validated cancer targets.[1][2]
- GABA-A Receptors: Some imidazo[1,2-a]pyridines, like the well-known drug Zolpidem, act as positive allosteric modulators of GABA-A receptors, leading to sedative and anxiolytic effects.[11]
- Cytochrome bc1 complex of Mycobacterium tuberculosis: This highlights the potential of these compounds as anti-infective agents.[1][2]
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway, a common target for imidazo[1,2-a]pyridine analogues in cancer.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogues.
Experimental Protocol: A Self-Validating Molecular Docking Workflow
To ensure the scientific integrity of comparative docking studies, a rigorous and well-documented protocol is essential. The following workflow is designed to be self-validating, incorporating steps for quality control and reproducibility.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology
1. Ligand Preparation:
- Objective: To generate low-energy, 3D conformations of the imidazo[1,2-a]pyridine analogues.
- Protocol:
- Obtain 2D structures of the analogues (e.g., from synthesis data or databases).
- Convert 2D structures to 3D using software like Open Babel or ChemDraw.
- Perform energy minimization using a suitable force field (e.g., MMFF94). This step is crucial for obtaining realistic ligand conformations.
- Assign appropriate protonation states at physiological pH (typically 7.4).
- Save the prepared ligands in a suitable format (e.g., .mol2, .sdf).
2. Protein Preparation:
- Objective: To prepare the target protein structure for docking, ensuring it is clean and properly configured.
- Protocol:
- Download the crystal structure of the target protein from the Protein Data Bank (PDB).[12] Select a high-resolution structure with a co-crystallized ligand if possible.
- Remove water molecules and any non-essential co-factors or ligands.
- Add hydrogen atoms, as they are typically absent in crystal structures.
- Assign protonation states to amino acid residues, particularly histidine.
- Repair any missing residues or atoms using modeling software.
- Perform energy minimization on the protein structure to relieve any steric clashes.
3. Grid Generation:
- Objective: To define the active site or binding pocket on the protein where the docking will be performed.
- Protocol:
- Identify the binding site. If a co-crystallized ligand is present, its location can be used to define the center of the grid box.
- Define the dimensions of the grid box to encompass the entire binding pocket, providing enough space for the ligands to orient themselves.
- The grid parameters (size and center) should be carefully documented for reproducibility.
4. Molecular Docking:
- Objective: To predict the binding poses and affinities of the imidazo[1,2-a]pyridine analogues within the defined protein active site.
- Protocol:
- Choose a suitable docking program (e.g., AutoDock, Glide, GOLD). The choice of software can influence the results, so consistency is key for comparative studies.
- Set the docking parameters, such as the number of genetic algorithm runs and the search space.
- Run the docking simulation for each prepared ligand.
5. Pose Analysis and Scoring:
- Objective: To analyze the predicted binding poses and rank the ligands based on their docking scores.
- Protocol:
- Visualize the docked poses to inspect the interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
- Analyze the docking scores (e.g., binding energy in kcal/mol). Lower scores generally indicate a higher predicted binding affinity.
- Cluster the docked poses to identify the most favorable and frequently occurring binding modes.
6. Validation:
- Objective: To validate the docking protocol and ensure its reliability.
- Protocol:
- Re-docking: If a co-crystallized ligand is available, extract it and re-dock it into the protein's active site.
- Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
Comparative Data Presentation
The following tables summarize docking scores and, where available, experimental inhibitory activities (IC50 values) of selected imidazo[1,2-a]pyridine analogues against various protein targets. This data provides a quantitative basis for comparing the potential efficacy of different derivatives.
Table 1: Comparative Docking Scores and IC50 Values for Anticancer Targets
| Compound ID | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Compound 6 | p-AKT | Not Reported | - | [9] |
| Compound 6 | p-mTOR | Not Reported | - | [9] |
| Imidazo[1,2-a]pyridine-based | PI3Kα | Not Reported | 0.002 | [9] |
| Compound 4l | Tubulin (inferred) | Not Reported | 1.04 (anti-imago) | [13] |
| Compound 6d | Caspase-3 | -8.5 | - | [14] |
| Compound 6i | Caspase-3 | -8.7 | - | [14] |
| Compound 6d | Caspase-9 | -9.1 | - | [14] |
| Compound 6i | Caspase-9 | -9.3 | - | [14] |
| Compound C | Oxidoreductase | -9.207 | - | [15] |
Note: Direct comparison of docking scores from different studies should be approached with caution due to variations in software and protocols.
Table 2: In Silico Screening of Imidazo[1,2-a]pyridin-3-yl Derivatives[12][16]
| Compound | Target: Farnesyl Diphosphate Synthase (MolDock Score) | Target: Phosphodiesterase 3B (MolDock Score) | Target: GABAa (MolDock Score) | Target: CXCR4 (MolDock Score) |
| 4a | -147.9 | -132.5 | -125.7 | -138.9 |
| 4b | -152.3 | -135.8 | -128.9 | -142.1 |
| 4c | -155.6 | -138.9 | -131.2 | -145.3 |
| 4d | -158.9 | -141.2 | -134.5 | -148.6 |
| 4e | -160.1 | -143.5 | -136.8 | -150.9 |
Data extracted from a study by Kumar et al. (2022), showcasing a comparative screening against multiple targets.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of imidazo[1,2-a]pyridine analogues. The diverse biological activities of this scaffold, particularly in the realm of oncology, underscore its therapeutic potential.[6][7] Molecular docking serves as an invaluable tool for prioritizing lead compounds, understanding their mechanism of action at a molecular level, and guiding further optimization efforts.
The presented data highlights the promise of imidazo[1,2-a]pyridine derivatives as inhibitors of key cancer-related targets like the PI3K/Akt/mTOR pathway and caspases. Future research should focus on:
-
Integrated Approaches: Combining molecular docking with other computational methods like molecular dynamics simulations to provide a more dynamic picture of protein-ligand interactions.
-
Experimental Validation: Synthesizing and testing the most promising candidates from in silico screening in relevant in vitro and in vivo models to validate the computational predictions.
-
Expansion of Target Space: Exploring the potential of imidazo[1,2-a]pyridine analogues against a wider range of therapeutic targets, including those for infectious and neurodegenerative diseases.
By adhering to rigorous and validated protocols, researchers can leverage the power of molecular docking to accelerate the discovery and development of novel imidazo[1,2-a]pyridine-based therapeutics.
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Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (N.D.). OUCI. [Link]
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A Comparative Guide for Evaluating the Performance of Imidazo[1,2-a]pyridine-Based Antineoplastic Agents
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] Its rigid, bicyclic framework is synthetically tractable and offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. For oncology researchers, this scaffold is particularly compelling, as its derivatives have demonstrated potent activity against a wide array of cancer cell lines, including those of the breast, liver, colon, and lung.[2][3]
This guide provides an in-depth framework for evaluating the performance of novel imidazo[1,2-a]pyridine-based antineoplastic agents. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating evaluation pipeline from initial in vitro screening to in vivo efficacy models.
The Foundational Step: In Vitro Performance Screening
The initial evaluation of any new chemical entity begins with a systematic, stepwise in vitro analysis to determine its fundamental anticancer properties.[4][5] This phase is designed to be high-throughput, cost-effective, and capable of filtering a large number of candidates down to a few promising leads for more intensive study.[5]
Core Efficacy Metric: Cytotoxicity Assessment
The primary question is straightforward: does the compound kill cancer cells, and at what concentration? The half-maximal inhibitory concentration (IC50) is the key parameter derived from these initial tests, allowing for direct comparison of potency between different compounds and cell lines.[4]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A375 for melanoma, HCT116 for colon) into 96-well microtiter plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds. Treat the cells and incubate for 48-72 hours. It is critical to include a vehicle control (e.g., DMSO) and a positive control with a known mechanism (e.g., Doxorubicin).
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the absorbance values against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Expertise & Causality: The MTT assay is selected for its robustness, scalability, and extensive validation in the literature.[6] The 48-72 hour treatment window is chosen to allow for multiple cell doubling times, ensuring that the measured effect captures both cytotoxic (cell-killing) and cytostatic (growth-inhibiting) properties.
Data Presentation: Comparative IC50 Values (µM)
| Compound | MCF-7 (Breast) | A375 (Melanoma) | HCT116 (Colon) |
| Imidazo[1,2-a]pyridine-A (Test) | 8.2 | 4.5 | 6.7 |
| Imidazo[1,2-a]pyridine-B (Test) | 2.1 | 0.95 | 1.8 |
| Doxorubicin (Standard) | 0.85[7] | 5.16[7] | 1.5 |
| Alternative Agent Y | > 50 | 25.4 | 32.1 |
Note: Data are hypothetical examples for illustrative purposes. Real experimental values may vary.
Unraveling the "How": Mechanism of Action (MoA) Studies
Once a compound demonstrates potent cytotoxicity, the next critical step is to determine its mechanism of action. Imidazo[1,2-a]pyridine derivatives are known to target several key cancer-related pathways.[2][3] Investigating these pathways provides a rational basis for further development and potential combination therapies.
MoA 1: Inhibition of Pro-Survival Signaling (PI3K/Akt/mTOR Pathway)
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Several imidazo[1,2-a]pyridine derivatives have been specifically designed as potent inhibitors of this pathway, particularly of PI3Kα.[8]
Experimental Protocol: Western Blot for Pathway Modulation
Western blotting allows for the direct visualization and quantification of changes in the phosphorylation status of key proteins within a signaling cascade, providing a clear picture of pathway inhibition.[1]
-
Cell Treatment & Lysis: Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Use a BCA assay to determine the protein concentration of each lysate, ensuring equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate with primary antibodies targeting key pathway proteins (e.g., phospho-Akt Ser473, total Akt, phospho-mTOR, total mTOR). A loading control antibody (e.g., β-actin or GAPDH) is mandatory.
-
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. A decrease in the ratio of phosphorylated to total protein for key kinases like Akt indicates successful pathway inhibition.
Trustworthiness: This protocol is self-validating. The mandatory use of a loading control (β-actin) confirms that any observed changes in target protein levels are due to the compound's effect, not experimental error from unequal protein loading. Comparing total and phosphorylated protein levels for each target further validates the specific inhibition of signaling activity.
Visualization: PI3K/Akt/mTOR Signaling Pathway
Caption: Targeted inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine agent.
MoA 2: Induction of Cell Cycle Arrest and Apoptosis
Successful anticancer agents often work by halting the cell cycle and inducing programmed cell death (apoptosis). Imidazo[1,2-a]pyridine compounds have been shown to induce G2/M cell cycle arrest and trigger apoptosis through both intrinsic and extrinsic pathways.[6][8][9]
Experimental Workflow: Assessing Cell Fate
A logical series of experiments is required to confirm these effects.
-
Cell Cycle Analysis: Treat cells with the compound for 24-48 hours, fix them in ethanol, and stain their DNA with propidium iodide (PI). Analyze the DNA content of single cells via flow cytometry to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G2/M is a common indicator of mitotic disruption.[8]
-
Apoptosis Quantification: Use an Annexin V/PI staining kit. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters only in late-stage apoptotic or necrotic cells with compromised membranes. Flow cytometry analysis can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[8]
-
Mechanistic Western Blot: Probe for key proteins involved in cell cycle regulation (e.g., p53, p21) and apoptosis (e.g., Cleaved PARP, Cleaved Caspase-3, Bax, Bcl-2).[1][6][9] An increase in p53, p21, cleaved caspases, and the Bax/Bcl-2 ratio strongly supports the induction of apoptosis.[6][10]
Visualization: Experimental Workflow for Cell Fate Analysis
Caption: A logical workflow for investigating a compound's effect on cell cycle and apoptosis.
Bridging the Gap: In Vivo Performance Evaluation
While in vitro data is essential, it cannot fully replicate the complex microenvironment of a solid tumor or the pharmacokinetics of a drug within a living organism.[11] Therefore, promising candidates must be advanced to in vivo animal models.[12]
Experimental Protocol: Human Tumor Xenograft Model
This model involves implanting human cancer cells into immunodeficient mice to evaluate a drug's ability to inhibit tumor growth in a living system.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Establishment: Monitor mice regularly until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, positive control like paclitaxel, and multiple dose levels of the imidazo[1,2-a]pyridine agent). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. At the endpoint, tumors are excised, weighed, and may be processed for further analysis (e.g., histology or biomarker analysis via Western blot).
-
Data Evaluation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). A significant TGI with minimal body weight loss indicates a promising therapeutic window.
Authoritative Grounding: The use of xenograft models is a long-established, standard procedure in preclinical oncology for assessing the therapeutic efficacy of novel compounds before they can be considered for human clinical trials.[12][13] While they have limitations, they provide critical data on a drug's activity in a complex biological system.[11]
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive evaluation of an imidazo[1,2-a]pyridine-based antineoplastic agent requires a logical, multi-stage approach. A successful candidate will demonstrate potent and selective cytotoxicity in vitro, a well-defined and desirable mechanism of action, and, most importantly, significant tumor growth inhibition in vivo without causing unacceptable toxicity. By integrating these diverse datasets, researchers and drug development professionals can make informed, data-driven decisions on which compounds have the highest potential to become the next generation of cancer therapies.
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Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: In Vivo URL: [Link]
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Title: SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]
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Title: Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells Source: Oncology Letters (via NIH PMC) URL: [Link]
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Title: Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article Source: Systematic Review Pharmacy URL: [Link]
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Title: How does in vitro testing compare with in vivo testing? Source: Certis Oncology Solutions URL: [Link]
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Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: Asian Pacific Journal of Cancer Prevention (via NIH PMC) URL: [Link]
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Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: ScienceOpen URL: [Link]
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Title: New anticancer agents: In vitro and in vivo evaluation Source: ResearchGate URL: [Link]
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Title: A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines Source: Daru Journal of Pharmaceutical Sciences (via NIH) URL: [Link]
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Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Advances URL: [Link]
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Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: Asian Pacific Journal of Cancer Prevention URL: [Link]
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Title: Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application Source: Investigational New Drugs (via NIH) URL: [Link]
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Title: Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Source: Systematic Review Pharmacy URL: [Link]
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Title: The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives Source: ResearchGate URL: [Link]
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Verifying Target Engagement in Cellular Models: A Comparative Guide for 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine
For researchers and drug development professionals working with novel small molecules, confirming direct interaction with a cellular target is a critical step in validating the mechanism of action and building a robust therapeutic hypothesis. This guide provides an in-depth comparison of leading experimental strategies to confirm the cellular target engagement of 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine, a versatile scaffold with demonstrated activity in oncology and neuropharmacology.[1][2][3][4][5] We will delve into the principles, protocols, and practical considerations for three powerful techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-Affinity Labeling (PAL).
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing inhibitory activity against a range of cellular targets including protein kinases (e.g., PI3K/mTOR, c-Met, PDGFRA, FLT3) and components of signaling pathways like Wnt/β-catenin.[5][6][7] For the purpose of this guide, we will consider a hypothetical scenario where 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine is being investigated for its interaction with a specific cellular kinase.
The Principle of Target Engagement Confirmation
The core principle behind these techniques is that the binding of a small molecule to its protein target alters the biophysical properties of the protein. This alteration can be a change in thermal stability, resistance to proteolysis, or the ability to be covalently captured. By measuring these changes in a cellular context, we can infer target engagement.
Comparative Overview of Key Methodologies
Each method for confirming target engagement has its own set of advantages and limitations. The choice of technique will depend on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[8][9] | Not all protein-ligand interactions result in a significant thermal shift, requires specific antibodies for detection (WB-CETSA).[8] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not require chemical modification of the compound, applicable to a wide range of proteins.[10][11][12][13] | Requires careful optimization of protease digestion, may not be suitable for proteins that are naturally resistant to proteolysis.[10][12] |
| Photo-Affinity Labeling (PAL) | A photo-reactive derivative of the compound covalently crosslinks to the target protein upon UV irradiation. | Provides direct evidence of interaction, can identify the binding site.[14][15][16] | Requires synthesis of a photo-reactive probe, potential for non-specific crosslinking, UV irradiation can damage cells.[14][16] |
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for each of the key target engagement confirmation techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding can stabilize a protein, making it more resistant to heat-induced denaturation.[17][18][19]
Caption: CETSA experimental workflow.
-
Cell Culture and Treatment:
-
Culture your cellular model of interest to approximately 80% confluency.
-
Treat the cells with varying concentrations of 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heating:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody. A positive result is indicated by a higher amount of soluble target protein at elevated temperatures in the drug-treated samples compared to the vehicle control.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the principle that the binding of a small molecule can stabilize a protein's conformation, making it less susceptible to proteolytic degradation.[20][21][22]
Caption: DARTS experimental workflow.
-
Lysate Preparation:
-
Prepare a total cell lysate from your cellular model.
-
Determine the protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the lysate and incubate with 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine or a vehicle control at room temperature or 4°C.
-
-
Protease Digestion:
-
Add a protease, such as pronase or thermolysin, to the lysates. The concentration of the protease and the digestion time need to be carefully optimized.
-
Incubate for a specific time to allow for partial protein digestion.
-
-
Analysis:
-
Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE and Western blotting for the target protein. A positive result is indicated by a stronger band for the target protein in the drug-treated sample compared to the vehicle control, signifying protection from proteolysis.
-
Photo-Affinity Labeling (PAL)
PAL provides direct and covalent evidence of a drug-target interaction. This technique requires a chemically modified version of the compound of interest that incorporates a photoreactive group and a reporter tag.[14][15][16]
Caption: PAL experimental workflow.
-
Probe Synthesis:
-
Cellular Treatment and Crosslinking:
-
Treat cells with the photo-affinity probe.
-
Include a competition control by co-incubating with an excess of the unmodified 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine.
-
Irradiate the cells with UV light of a specific wavelength to activate the photoreactive group and induce covalent crosslinking to interacting proteins.
-
-
Enrichment and Detection:
-
Lyse the cells and enrich for the probe-labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).
-
Elute the enriched proteins and identify them by Western blotting for the candidate target or by mass spectrometry for unbiased target identification. A specific interaction is confirmed if the labeling of the target is reduced in the competition control.
-
Conclusion and Future Perspectives
Confirming target engagement in a cellular context is a cornerstone of modern drug discovery. CETSA, DARTS, and PAL each offer a unique approach to this challenge. For an initial, label-free assessment of target engagement in intact cells, CETSA is an excellent choice. DARTS provides a valuable orthogonal method, particularly when a thermal shift is not observed. For definitive, direct evidence of interaction and the potential to map the binding site, PAL is the gold standard, albeit with the requirement of chemical synthesis.
The continued development of these techniques, particularly their integration with mass spectrometry for proteome-wide analysis, will further enhance our ability to understand the molecular mechanisms of novel therapeutics like 2-Imidazo[1,2-a]pyridin-2-yl-ethylamine and its derivatives.
References
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- Zajdel, P., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry, 181, 111569.
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- A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. (2022). Oncology Reports, 47(5), 1-12.
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- De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. (2022). Molecules, 27(19), 6649.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(14), e4479.
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- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Assay Guidance Manual.
- Photoaffinity labeling in target- and binding-site identification. (2019). Essays in Biochemistry, 63(1), 137-147.
- Photoaffinity labelling displacement assay using multiple recombinant protein domains. (2023). Biochemical Journal, 480(15), 1183–1197.
- Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. (2022). Journal of Medicinal Chemistry, 65(15), 10455–10470.
- Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. (2019). ELRIG.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(10), 2895–2905.
- Photoaffinity Labeling in Target- and Binding-Site Identification. (2019). Essays in Biochemistry, 63(1), 137-147.
- Proteome-Wide Structural Biology: An Emerging Field for the Structural Analysis of Proteins on the Proteomic Scale. (2020). Journal of the American Society for Mass Spectrometry, 31(10), 2003–2020.
- Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. (2021). Mass Spectrometry Reviews, 40(5), 459-481.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Pharmacology and Toxicology, 56, 141-161.
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CETSA. (n.d.). Retrieved from [Link]
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). Molecules, 26(23), 7247.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8).
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- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). ChemMedChem, 18(11), e202300069.
- Current Advances in CETSA. (2022). Frontiers in Cell and Developmental Biology, 10, 908855.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8).
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine
As a Senior Application Scientist, I understand that novel compounds like 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine are pivotal in advancing drug discovery and development.[1] This valuable building block, however, necessitates a robust understanding of its handling and disposal to ensure laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety within your research team.
The procedures outlined here are grounded in established principles of chemical waste management and an analysis of the compound's known hazard profile. The fundamental principle is that all chemical waste, particularly for compounds with incomplete toxicological data, should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EH&S) department.[2]
Hazard Profile and Safety Rationale
Understanding the "why" behind a disposal protocol is critical for adherence and intelligent decision-making. This compound (CAS No. 43170-96-3) is not a benign substance.[3][4][5] Safety Data Sheets (SDS) for this compound and its parent scaffold, imidazo[1,2-a]pyridine, classify it as hazardous.[6][7]
The primary hazards associated with this chemical are the basis for its stringent disposal requirements. These hazards dictate that the compound must not be disposed of in standard trash or flushed down the drain, as this could harm personnel and ecosystems.[2][8]
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][7] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [6][7] |
These classifications mandate that this compound be managed as a regulated, hazardous chemical waste stream from the moment it is deemed unusable.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to create a closed loop of safety from waste generation to final pickup.
Phase 1: Immediate Handling & Personal Protective Equipment (PPE)
Proper disposal begins at the point of generation. Before handling the waste, ensure you are wearing appropriate PPE. The rationale is to prevent exposure via the key routes identified in the hazard profile (ingestion, skin/eye contact, inhalation).
-
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles. An SDS for the compound specifies that in case of eye contact, one should rinse thoroughly with water for at least 15 minutes and consult a physician.[6][9][10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of properly after use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, use an appropriate respirator (e.g., N95 or higher).[10]
-
Phase 2: Waste Characterization and Segregation
Properly categorizing and segregating waste is the most critical step in preventing dangerous chemical reactions.[11]
-
Characterize the Waste:
-
Solid Waste: Unused or expired this compound, which appears as colorless crystals.[1]
-
Contaminated Labware: Items such as weigh boats, pipette tips, gloves, and paper towels that are grossly contaminated with the compound.
-
Liquid Waste: Solutions containing the compound. Note the solvent(s) used, as this will determine the appropriate liquid waste stream (e.g., halogenated vs. non-halogenated).[12]
-
-
Segregate Incompatibles:
-
The amine group in this compound makes it basic. Crucially, do not mix this waste with acidic waste streams. This can cause a violent exothermic (heat-generating) reaction.
-
Store this waste stream separately from strong oxidizing agents.[13]
-
Follow your institution's specific segregation guidelines.[11][12]
-
Phase 3: Containment and Labeling
The integrity of the waste container and the clarity of its label are essential for safe storage and transport.
-
Select an Appropriate Container:
-
Use a container designated for hazardous waste that is in good condition, compatible with the chemical, and has a securely sealing lid.[11][14] Plastic is often preferred.[14]
-
For solids and contaminated labware, a sealable plastic pail or a wide-mouth plastic bottle is suitable.
-
For liquid waste, use a designated solvent waste container.
-
The container must be kept closed at all times except when adding waste.[2][14]
-
-
Label the Container Correctly:
-
Attach a hazardous waste label provided by your institution's EH&S department as soon as you begin adding waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and its CAS No: 43170-96-3 .
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The date accumulation started.
-
-
Phase 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated SAA pending pickup.[11][14]
-
Location: The SAA must be in the same room or laboratory where the waste is generated.
-
Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[2]
-
Segregation: Ensure the container is stored away from incompatible materials within the SAA.[11]
Phase 5: Arranging for Final Disposal
The final step is to hand off the waste to trained professionals.
-
Contact EH&S: Once the container is full, or if it has been in accumulation for a specified time (often up to 12 months, but check local regulations), contact your institution's EH&S department for pickup.[14]
-
Professional Disposal: The waste will be handled by a licensed professional waste disposal service.[10] The likely ultimate disposal method for this type of nitrogen-containing organic compound is high-temperature incineration in a specially equipped facility.[10][15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for handling and disposing of the compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs or persists, seek medical attention.[6][10] Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical help.[6][10]
-
Small Spills (Solid): Wearing full PPE, carefully sweep up the solid material, avoiding dust formation.[10] Place it in a labeled, sealed container for hazardous waste disposal. Clean the spill area thoroughly.
-
Large Spills: Evacuate the immediate area and alert your laboratory supervisor and EH&S department. Do not attempt to clean it up yourself.
By adhering to this comprehensive guide, researchers can confidently manage this compound from procurement through disposal, ensuring a safe and compliant laboratory environment.
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A Senior Application Scientist's Guide to Handling 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine: A Framework for Laboratory Safety
As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential of novel compounds. However, the foundation of groundbreaking research is built upon a bedrock of safety and meticulous laboratory practice. This guide provides essential, immediate safety and logistical information for handling 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine (CAS No. 43170-96-3), a key building block in medicinal chemistry.[1][2][3] Our goal is to move beyond a simple checklist and instead build a deep, intuitive understanding of why specific precautions are necessary, ensuring a self-validating system of safety for you and your team.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is an aromatic amine, a class of compounds known for its utility in synthesis but also for requiring careful handling.[4][5] The primary hazards associated with this specific compound, as outlined in its Safety Data Sheet (SDS), are significant and demand respect.[6][7]
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[6]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[6]
-
Serious Eye Damage (Category 1): Poses a high risk of causing serious, potentially irreversible, eye damage.[6]
-
Respiratory Irritation (Category 3): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[6][8]
It is crucial to recognize that the toxicological properties of many research chemicals have not been fully investigated.[8] Therefore, treating this compound with a high degree of caution is the most prudent approach.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum recommended PPE for common laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing/Handling Solid | 2 pairs of nitrile gloves (ASTM D6978) | Chemical splash goggles and face shield | NIOSH-approved respirator (e.g., N95) for dusts | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes |
| Preparing Solutions | 2 pairs of nitrile gloves (ASTM D6978) | Chemical splash goggles | Work within a certified chemical fume hood | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes |
| Running Reactions/Transfers | 2 pairs of nitrile gloves (ASTM D6978) | Chemical splash goggles | Work within a certified chemical fume hood | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes |
| Cleaning Glassware | Heavy-duty chemical resistant gloves over nitrile gloves | Chemical splash goggles | Well-ventilated area or fume hood | Chemical-resistant apron over lab coat |
Causality Behind PPE Choices:
-
Double Gloving: Using two pairs of chemotherapy-rated nitrile gloves provides an extra layer of protection against potential tears and rapid permeation.[9] Should the outer glove become contaminated, it can be safely removed without exposing the skin.
-
Eye and Face Protection: Given the classification of "Serious Eye Damage, Category 1," standard safety glasses are insufficient.[6] Chemical splash goggles that form a seal around the eyes are mandatory.[10][11] When handling the solid outside of a fume hood (e.g., for weighing), a face shield must be worn in addition to goggles to protect against splashes and fine particulates.[10][12]
-
Respiratory Protection: Handling the solid form can generate dust. To mitigate the risk of respiratory tract irritation, weighing operations should be conducted in a ventilated enclosure or while wearing a NIOSH-approved respirator for particulates.[8][11] For all other operations involving solutions, a certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[13]
-
Protective Clothing: A flame-resistant lab coat, kept clean and fully buttoned, is standard.[10] Never wear shorts, skirts, or open-toed shoes in the laboratory.[10]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adhering to a standardized workflow minimizes the potential for error and exposure. The following protocol should be adapted to your specific experimental needs.
Step 1: Preparation and Pre-Handling Check
-
Consult the SDS: Before beginning any work, review the Safety Data Sheet for this compound.[6][7][8]
-
Designate Work Area: Clearly define the area where the compound will be handled, preferably within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, solvents, and waste containers, before handling the compound.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above.
Step 2: Handling and Experimental Use
-
Weighing: Carefully weigh the solid compound in a fume hood or a ventilated balance enclosure. Use smooth, deliberate motions to avoid generating dust.
-
Dissolving: Add the solid to the solvent slowly. If necessary, cap and sonicate or stir within the fume hood to facilitate dissolution.
-
Reaction/Transfer: Conduct all subsequent steps (e.g., transfers, additions to a reaction mixture) within the fume hood.
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Dispose of Waste: Dispose of contaminated consumables (e.g., gloves, weighing paper, pipette tips) in a clearly labeled hazardous waste container.[8]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[6][14]
Caption: Workflow for Safe Handling
Emergency Response and Disposal Plan
Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][8][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical help.[6][8]
Caption: Emergency First Aid Response
Spill and Waste Disposal
-
Spills: In case of a small spill, use an inert absorbent material, sweep up, and place in a suitable, closed container for disposal.[8] Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Waste Disposal: All waste contaminated with this compound must be treated as hazardous waste.[16] Dispose of contents and containers in accordance with local, state, and federal regulations. This typically involves collection by a licensed professional waste disposal service.[8] Do not let the product enter drains.[8]
By integrating these safety protocols into your daily laboratory routine, you create an environment where scientific innovation can flourish responsibly. This guide serves as a foundational document, but it is incumbent upon every researcher to remain vigilant, informed, and prepared when handling any chemical compound.
References
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Thomasnet. Retrieved January 8, 2026, from [Link]
-
MSDS of 2-Imidazo[1,2-A]pyridin-2-YL-ethylamine dihydrochloride. (n.d.). Capot Chemical Co., Ltd. Retrieved January 8, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09). Figshare. Retrieved January 8, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09). ACS Publications. Retrieved January 8, 2026, from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
